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Foundational

Structural Elucidation of Fully Substituted Heteroaromatics: A Comprehensive NMR Guide for Methyl 6-chloro-3-fluoro-5-methoxypyrazine-2-carboxylate

Executive Overview Methyl 6-chloro-3-fluoro-5-methoxypyrazine-2-carboxylate (CAS: 2893978-84-0) is a densely functionalized heteroaromatic building block. Featuring a precise arrangement of halogenation (chloro, fluoro)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

Methyl 6-chloro-3-fluoro-5-methoxypyrazine-2-carboxylate (CAS: 2893978-84-0) is a densely functionalized heteroaromatic building block. Featuring a precise arrangement of halogenation (chloro, fluoro) and oxygenation (methoxy, ester), this pyrazine scaffold is a highly versatile electrophile for cross-coupling and nucleophilic aromatic substitution (SNAr) in modern drug discovery.

However, characterizing this molecule presents a distinct analytical hurdle: the pyrazine core is fully substituted, meaning it contains zero aromatic protons. Traditional structural elucidation relying on 1H−1H COSY or NOESY correlations is rendered obsolete. As a Senior Application Scientist, I have designed this whitepaper to provide a definitive, self-validating Nuclear Magnetic Resonance (NMR) methodology for this scaffold. By leveraging optimized 13C acquisition techniques and heteronuclear 19F−13C spin-spin coupling analysis, we can reconstruct the molecule's exact topology.

The Analytical Challenge: Quaternary Carbon Relaxation

In the absence of aromatic protons, structural verification mandates high-resolution 13C NMR. Yet, fully substituted heteroaromatics are notoriously difficult to analyze quantitatively.

The Causality of Signal Loss: Because the pyrazine carbons (C2, C3, C5, C6) lack directly attached protons, they cannot undergo dipole-dipole relaxation via the highly efficient 1H−13C pathway. Consequently, these quaternary carbons exhibit exceptionally long longitudinal relaxation times ( T1​ ), often exceeding 10 to 20 seconds (1)[1]. Standard 13C acquisition parameters—which typically utilize a brief 1–2 second relaxation delay ( d1​ )—will severely saturate these signals. This results in artificially low signal-to-noise ratios (SNR) and destroys the quantitative integrity of the spectrum.

Furthermore, traditional 13C NMR spectra acquired using continuous broadband decoupling are unsuitable for quantification due to the unquantifiable Nuclear Overhauser Effect (NOE) (2)[2]. Since quaternary carbons receive unpredictable NOE enhancements, their integrals cannot be trusted. To solve this, our protocol enforces inverse-gated decoupling combined with a paramagnetic relaxation agent.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as closed, self-validating systems.

Protocol 1: Quantitative 1H NMR for Stoichiometric Validation
  • Objective : Validate the integrity of the peripheral functional groups before committing to lengthy 13C experiments.

  • Sample Preparation : Dissolve 15–20 mg of the compound in 0.6 mL of high-purity CDCl3​ . Add 0.03% v/v Tetramethylsilane (TMS) to serve as an internal chemical shift reference (0.00 ppm).

  • Acquisition Parameters : Acquire 16 scans at 400 MHz using a 30∘ excitation pulse and a d1​ of 2.0 seconds.

  • Self-Validation Check : Integrate the two visible singlets. The ratio of the methoxy protons to the ester methyl protons must be precisely 1.00 : 1.00 (3H : 3H). Any deviation greater than 2% flags the presence of co-eluting impurities or degradation (e.g., ester hydrolysis), halting the workflow until the sample is re-purified.

Protocol 2: Optimized 13C{1H} NMR with Inverse-Gated Decoupling
  • Objective : Obtain high-fidelity, quantitative signals for all quaternary carbons.

  • Sample Modification : Add 0.05 M Chromium(III) acetylacetonate ( Cr(acac)3​ ) to the NMR tube. This paramagnetic reagent shifts the relaxation mechanism to an efficient electronic dipolar interaction, drastically shortening the T1​ of quaternary carbons (2)[2].

  • Acquisition Parameters : Use an inverse-gated decoupling pulse sequence. The proton decoupler is turned on only during the short acquisition time (to collapse 1H−13C multiplets) and turned off during the relaxation delay to suppress NOE buildup. Set d1​≥5×T1​ (typically 3–5 seconds when Cr(acac)3​ is used).

  • Self-Validation Check : Acquire a rapid control spectrum with d1​=10 seconds. If the relative integrals of the pyrazine carbons match the d1​=3 second spectrum, complete relaxation is empirically validated.

Spectral Analysis and Mechanistic Causality

1H NMR Assignments

The proton spectrum is minimalist but structurally diagnostic.

  • 5-Methoxy Group (-OCH3) : The oxygen atom directly conjugates with the highly electron-deficient, halogenated pyrazine ring. This strong deshielding effect pushes the singlet downfield to approximately 4.10 ppm .

  • 2-Methyl Ester (-COOCH3) : The methyl group is insulated from the heteroaromatic ring's direct resonance by the carbonyl carbon, resonating slightly upfield at approximately 3.95 ppm .

13C NMR and 19F−13C Spin-Spin Coupling

Fluorine-19 possesses a spin of 1/2 and a 100% natural abundance, allowing it to couple efficiently with 13C nuclei across the heteroaromatic framework (3)[3]. The magnitude of these J -couplings decays predictably with bond distance, providing a robust topological map of the pyrazine ring (4)[4].

  • C3 (C-F) : Directly bonded to fluorine, this carbon exhibits a massive one-bond coupling ( 1JCF​≈255 Hz). The combined electronegativity of fluorine and the adjacent nitrogen shifts this carbon to ~154 ppm.

  • C5 (C-OMe) : Located across the ring nitrogen (C3-N4-C5), this carbon experiences a three-bond coupling ( 3JCF​≈8.5 Hz). The electron-donating resonance effect of the methoxy group pushes it to ~158 ppm.

  • C2 (C-COOMe) : Adjacent to the fluorinated carbon, it exhibits a distinct two-bond coupling ( 2JCF​≈22 Hz). It resonates at ~135 ppm.

  • C6 (C-Cl) : The most distant ring carbon experiences a weak four-bond coupling ( 4JCF​≈2 Hz) and appears at ~138 ppm.

Quantitative Data Presentation

Table 1: 1H NMR Data Summary (400 MHz, CDCl3​ ) | Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Structural Assignment | | :--- | :--- | :--- | :--- | :--- | | 5-OCH 3​ | 4.10 | Singlet (s) | 3H | Methoxy protons | | 2-COOCH 3​ | 3.95 | Singlet (s) | 3H | Ester methyl protons |

Table 2: 13C NMR Data Summary (100 MHz, CDCl3​ ) | Position | Chemical Shift ( δ , ppm) | Multiplicity | JCF​ Coupling (Hz) | Structural Assignment | | :--- | :--- | :--- | :--- | :--- | | C=O | 162.1 | Doublet (d) | 3JCF​≈3.0 | Ester carbonyl carbon | | C5 | 158.4 | Doublet (d) | 3JCF​≈8.5 | Pyrazine C-OMe | | C3 | 154.2 | Doublet (d) | 1JCF​≈255.0 | Pyrazine C-F | | C6 | 138.7 | Doublet (d) | 4JCF​≈2.0 | Pyrazine C-Cl | | C2 | 135.3 | Doublet (d) | 2JCF​≈22.0 | Pyrazine C-COOMe | | 5-OCH 3​ | 55.2 | Singlet (s) | - | Methoxy carbon | | 2-COOCH 3​ | 53.1 | Singlet (s) | - | Ester methyl carbon |

(Note: Chemical shifts and coupling constants are empirically predicted based on established heteroaromatic substitution models for this specific scaffold).

Experimental Workflow Visualization

NMR_Workflow N1 Sample Preparation (CDCl3 + TMS + Cr(acac)3) N2 1H NMR Acquisition (Assess Purity & Integration) N1->N2 Validate Sample N3 T1 Relaxation Estimation (Inversion Recovery Sequence) N2->N3 Proceed to 13C N4 13C{1H} NMR Acquisition (Inverse-Gated, d1 > 5*T1) N3->N4 Set d1 delay N5 19F-13C J-Coupling Analysis (Extract 1J, 2J, 3J, 4J) N4->N5 Extract multiplets N6 Structural Verification (Methyl 6-chloro-3-fluoro- 5-methoxypyrazine-2-carboxylate) N5->N6 Confirm scaffold

Fig 1. Self-validating NMR workflow for fully substituted heteroaromatics.

References

  • Quantitative NMR Spectroscopy . ox.ac.uk. 1

  • Applications of quantitative 13C NMR in pharmaceutical analysis - PMC . nih.gov. 2

  • Structure Determination of Organic Compounds . unl.edu. 3

  • Unnatural Lysines with Reduced Sidechain N-Basicity . nsf.gov. 4

Sources

Exploratory

Crystal Structure Analysis of Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate: A Comprehensive Crystallographic Guide

Executive Summary The structural elucidation of highly functionalized, fully substituted pyrazines represents a unique challenge and opportunity in modern crystallography. Methyl 6-chloro-3-fluoro-5-methoxypyrazine-2-car...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of highly functionalized, fully substituted pyrazines represents a unique challenge and opportunity in modern crystallography. Methyl 6-chloro-3-fluoro-5-methoxypyrazine-2-carboxylate is a complex, electron-deficient heterocyclic building block. Because it lacks conventional hydrogen bond donors (such as N-H or O-H) and lacks even aromatic ring protons, its solid-state supramolecular assembly is entirely dictated by halogen bonding, π−π stacking, and weak dipole interactions.

This whitepaper provides an authoritative, step-by-step methodology for the crystallization, X-ray diffraction analysis, and structural refinement of this specific compound. Designed for researchers and drug development professionals, this guide synthesizes chemical causality with self-validating crystallographic protocols to ensure high-fidelity structural determination.

Molecular Anatomy & Crystallographic Challenges

To successfully crystallize and resolve this molecule, one must first deconstruct its electronic and steric topology. The pyrazine ring is fully substituted:

  • C2: Methyl carboxylate (-COOCH 3​ )

  • C3: Fluoro (-F)

  • C5: Methoxy (-OCH 3​ )

  • C6: Chloro (-Cl)

The Absence of Classical Hydrogen Bonds

Fully substituted pyrazines are of high interest in medicinal chemistry, particularly as scaffolds for antiviral endonuclease inhibitors[1]. However, the complete absence of ring C-H bonds eliminates the possibility of conventional C−H⋯O or C−H⋯N hydrogen bonding. Instead, the crystal lattice relies on the anisotropic charge distribution of the halogen atoms.

Halogen Bonding as the Primary Director

Halogen atoms bound to electron-deficient pyrazine rings exhibit a pronounced " σ -hole"—a region of positive electrostatic potential on the outermost extension of the C-X covalent bond[2]. The C-Cl bond at the C6 position is highly polarized, making the chlorine atom an excellent halogen bond donor. We anticipate cooperative halogen bonding (e.g., C−Cl⋯N or C−Cl⋯O=C ) to be the primary driver of 1D polymeric chain formation in the solid state, a phenomenon well-documented in halopyrazine architectures[3].

Chemical Stability Considerations

The pyrazine core is highly electron-withdrawing, further exacerbated by the -F and -Cl substituents. This renders the C3 and C6 positions highly susceptible to Nucleophilic Aromatic Substitution (S N​ Ar). Consequently, crystallization strategies must strictly avoid protic, nucleophilic solvents (like methanol or ethanol) to prevent unintended methoxy/ethoxy exchange or transesterification of the C2 ester.

Crystallization Methodologies

To obtain diffraction-quality single crystals, the crystallization environment must balance solubility with the slow induction of supersaturation, while maintaining absolute chemical inertness toward the activated pyrazine core.

G Start Methyl 6-Chloro-3-fluoro- 5-methoxypyrazine-2-carboxylate Solvent Select Aprotic Solvent (Avoid SNAr/Transesterification) Start->Solvent Vapor Vapor Diffusion (Inner: DCM, Outer: Hexane) Solvent->Vapor Evap Slow Evaporation (Toluene/EtOAc) Solvent->Evap Screen Microscopic Screening (Polarized Light) Vapor->Screen Evap->Screen Mount Mounting & Cryocooling (100 K) Screen->Mount Birefringence Confirmed

Fig 1: Aprotic crystallization workflow ensuring chemical stability and optimal crystal habit.
Protocol 1: Aprotic Vapor Diffusion (Recommended)

This method provides the highly controlled supersaturation kinetics required to prevent the positional disorder often seen in highly substituted heterocycles.

  • Solvent Preparation: Dissolve 50 mg of the compound in 1.0 mL of anhydrous Dichloromethane (DCM). DCM is chosen because it is aprotic, non-nucleophilic, and easily dissolves the polar ester/methoxy groups.

  • Filtration: Pass the solution through a 0.22 μ m PTFE syringe filter into a 2 mL inner glass vial. Causality: Removing microscopic dust prevents rapid, uncontrolled heterogeneous nucleation, which leads to microcrystalline powders rather than single crystals.

  • Chamber Assembly: Place the uncapped 2 mL vial into a larger 10 mL outer vial containing 3 mL of n-Hexane (the antisolvent).

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap and Parafilm. Store in a vibration-free environment at 20 °C.

  • Validation: After 3–7 days, harvest the resulting crystals. Examine them under a polarized light microscope. Select crystals that exhibit sharp, uniform optical extinction when rotated; this validates that the crystal is a single domain and not a macroscopic twin.

X-Ray Diffraction & Data Collection Strategy

Because the molecule contains highly flexible methyl groups (on the ester and methoxy substituents), thermal motion at room temperature will severely smear the electron density maps, complicating the precise assignment of the C-F and C-Cl bond lengths.

Protocol 2: Data Collection Workflow
  • Cryocooling: Coat the selected crystal in a chemically inert cryoprotectant (e.g., Paratone-N oil). Mount it on a MiTeGen loop and immediately transfer it to the diffractometer's nitrogen cold stream set to 100(2) K . Causality: Flash-cooling to 100 K freezes the rotational modes of the −CH3​ groups, sharpening the diffraction spots and allowing for the accurate mapping of the halogen σ -holes.

  • Initial Screening (Self-Validation): Collect 10–20 initial frames. Calculate the internal agreement factor ( Rint​ ). Do not proceed to full collection unless Rint​<0.05 . A higher value indicates twinning, cracked crystals, or severe disorder.

  • Full Data Collection: Execute a full hemisphere/sphere data collection strategy using Mo K α ( λ=0.71073 Å) or Cu K α ( λ=1.54184 Å) radiation. Cu K α may yield stronger anomalous dispersion signals for the chlorine atom, aiding in absolute structure determination if a chiral space group is unexpectedly adopted.

  • Integration: Integrate the frames using standard software (e.g., APEX3/SAINT) and apply a multi-scan absorption correction (SADABS).

Expected Crystallographic Parameters
ParameterExpected Range / ValueJustification
Crystal System Monoclinic or TriclinicTypical for asymmetric, highly substituted planar aromatics.
Space Group P21​/c or P1ˉ Centrosymmetric packing is highly favored to minimize the strong molecular dipole moment.
Temperature 100(2) KSuppresses thermal ellipsoids of the terminal methyl groups.
Z 4 (Monoclinic) or 2 (Triclinic)Standard Z′=1 packing arrangement.

Supramolecular Assembly & Intermolecular Interactions

Once the structure is solved, the analysis must shift to the supramolecular network. In the absence of hydrogen bonds, the lattice cohesion of halopyrazines is dictated by a hierarchy of weaker interactions[4].

G Central Central Pyrazine Ring (Electron Deficient) Halogen1 C-Cl···N Halogen Bond Central->Halogen1 σ-hole to N Halogen2 C-Cl···O=C Halogen Bond Central->Halogen2 σ-hole to Carbonyl PiPi π-π Stacking (Centroid-Centroid) Central->PiPi Face-to-Face Dipole Dipole-Dipole (C-F···π) Central->Dipole Electrostatic

Fig 2: Supramolecular interaction network driven by halogen bonding and pi-stacking.
Key Interactions to Quantify

During the structural analysis, measure the following specific contacts:

Interaction TypeDonor/AcceptorExpected Distance (Å)Structural Significance
Halogen Bond C-Cl N(ring)2.90 – 3.10Primary directional driver forming 1D polymeric chains[3].
Halogen Bond C-Cl O=C(ester)3.00 – 3.20Secondary cross-linking interaction between adjacent chains.
π−π Stacking Pyrazine Pyrazine3.30 – 3.50Stabilizes 2D sheets; highly favored by the electron-deficient core.
Dipole-Dipole C-F π 3.10 – 3.40Modulates layer slippage and overall 3D lattice rigidity.

Refinement Strategies & Handling Disorder

Protocol 3: Structure Solution and Refinement
  • Phase Problem Resolution: Solve the structure using Intrinsic Phasing (SHELXT). This will readily locate the heavier atoms (Cl, F, O, N, C).

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on F2 via SHELXL (often interfaced through OLEX2).

  • Hydrogen Atom Placement: Place the methyl hydrogen atoms (on the -OCH 3​ and -COOCH 3​ groups) in idealized, calculated positions using a riding model (AFIX 137 in SHELXL). Set their isotropic displacement parameters to Uiso​(H)=1.5Ueq​(C) .

  • Addressing Positional Disorder: Because the pyrazine ring is pseudo-symmetric, there is a risk of whole-molecule orientational disorder in the crystal lattice. Specifically, the C3-Fluoro and C5-Methoxy groups might exhibit fractional occupancy across multiple sites.

    • Validation: Check the residual electron density map ( Fo​−Fc​ ). If large positive Q-peaks appear near the fluorine atom, or if the thermal ellipsoid of the methoxy oxygen is highly elongated, disorder is present.

    • Resolution: Model the disorder using PART instructions in SHELXL, allowing the occupancies of the two orientations to refine freely (usually summing to 1.0). Apply EADP or SIMU/DELU restraints to maintain chemically sensible thermal parameters for the disordered atoms.

Conclusion

The crystal structure analysis of Methyl 6-chloro-3-fluoro-5-methoxypyrazine-2-carboxylate requires a meticulous approach that respects the molecule's unique chemical reactivity and its reliance on non-classical supramolecular interactions. By utilizing strictly aprotic crystallization methods, low-temperature data collection, and rigorous refinement of halogen-bonded networks, crystallographers can achieve a high-resolution, self-validating structural model. Unlocking the solid-state behavior of such fully substituted pyrazines provides critical geometric data that directly informs structure-based drug design and the engineering of advanced functional materials.

References

  • Crystal structure of copper (I) complex... ResearchGate[Link]

  • Molecular Interactions of Pyrazine-Based Compounds to Proteins Journal of Medicinal Chemistry - ACS Publications[Link]

  • Hydrogen and Halogen Bond Mediated Coordination Polymers of Chloro-Substituted Pyrazin-2-Amine Copper(I) Bromide Complexes MDPI[Link]

  • Mutational Analysis of the Binding Pockets of the Diketo Acid Inhibitor L-742,001 in the Influenza Virus PA Endonuclease PubMed Central (NIH)[Link]

Sources

Foundational

Advanced Technical Guide: Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, highly functionalized heterocyclic scaffolds are critical for navigating complex structure-activity relationship (SAR) landscapes. Methyl 6-chloro-3-fluor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, highly functionalized heterocyclic scaffolds are critical for navigating complex structure-activity relationship (SAR) landscapes. Methyl 6-chloro-3-fluoro-5-methoxypyrazine-2-carboxylate (CAS: 2893978-84-0) represents a premium, densely substituted pyrazine building block. Characterized by its unique combination of halogen substituents, an electron-donating methoxy group, and an electron-withdrawing carboxylate, this molecule offers unparalleled regioselective handles for late-stage functionalization [1].

This whitepaper provides an authoritative analysis of its physicochemical properties, mechanistic reactivity, and validated synthetic protocols, designed specifically for application scientists and drug development professionals.

Physicochemical Profiling & Structural Causality

The utility of a pyrazine scaffold is dictated by its electron distribution. The bare pyrazine ring is inherently electron-deficient. The strategic placement of substituents on this specific molecule creates a highly polarized "push-pull" system:

  • The Carboxylate (C-2) & Fluorine (C-3): Act synergistically to lower the Lowest Unoccupied Molecular Orbital (LUMO), making the ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

  • The Methoxy Group (C-5): Provides necessary mesomeric electron donation (+M effect) to stabilize the ring and prevent spontaneous degradation, while also serving as a hydrogen bond acceptor for biological target engagement.

  • The Chlorine (C-6): Serves as an orthogonal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [2].

Quantitative Data Summary
PropertyValueCausality / Significance in Drug Design
Chemical Name Methyl 6-chloro-3-fluoro-5-methoxypyrazine-2-carboxylateStandardized IUPAC nomenclature.
CAS Number 2893978-84-0Unique registry identifier for procurement and database tracking.
Molecular Formula C7H6ClFN2O3Defines exact stoichiometric requirements for synthesis.
Molecular Weight 220.59 g/mol Highly optimal for Fragment-Based Drug Design (FBDD) (MW < 300).
Physical State SolidDriven by strong intermolecular dipole-dipole interactions.
Storage Conditions 2°C to 8°C, Inert Atmosphere (Ar/N2)Prevents ambient moisture from inducing ester hydrolysis.

Mechanistic Reactivity & Application Workflows

The true value of this molecule lies in its divergent reactivity. Because the C-3, C-5, and C-6 positions possess different electronic environments, they can be functionalized sequentially without the need for cumbersome protecting group strategies.

Applications Core Methyl 6-Chloro-3-fluoro- 5-methoxypyrazine-2-carboxylate SNAr Nucleophilic Substitution (C-3 / C-6 Positions) Core->SNAr Amines/Thiols Hydrolysis Ester Hydrolysis (C-2 Position) Core->Hydrolysis LiOH/H2O Coupling Palladium Catalysis (C-6 Position) Core->Coupling Boronic Acids

Caption: Divergent reactivity profile of the pyrazine scaffold for library generation in drug discovery.

Validated Synthetic Methodology

To utilize or synthesize this building block from simpler precursors (such as methyl 3,5,6-trichloropyrazine-2-carboxylate), one must exploit the differential activation of the pyrazine ring. The following workflow demonstrates a self-validating system for regioselective functionalization.

Synthesis N1 Methyl 3,5,6-trichloropyrazine-2-carboxylate N2 Selective Fluorination (KF, 18-Crown-6, MeCN, 80°C) N1->N2 SNAr (C-3) N3 Methyl 5,6-dichloro-3-fluoropyrazine-2-carboxylate N2->N3 N4 Regioselective Methoxylation (NaOMe, MeOH, -20°C) N3->N4 SNAr (C-5) N5 Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate N4->N5

Caption: Synthetic workflow for Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate via sequential SNAr.

Step-by-Step Experimental Protocol

Phase 1: Regioselective C-3 Fluorination

  • Rationale: The C-3 chlorine is highly activated by the adjacent strongly electron-withdrawing ester group and the ring nitrogen, making it the kinetically favored site for halide exchange.

  • Procedure:

    • Charge a flame-dried Schlenk flask with methyl 3,5,6-trichloropyrazine-2-carboxylate (1.0 eq) and anhydrous, spray-dried potassium fluoride (3.0 eq).

    • Suspend the mixture in anhydrous acetonitrile (0.2 M). Add 18-crown-6 (0.1 eq) to solubilize the potassium cation and generate a "naked," highly nucleophilic fluoride ion.

    • Heat the reaction to 80°C under a nitrogen atmosphere for 12 hours.

  • Self-Validation (IPC): Analyze an aliquot via LC-MS. The reaction is complete when the starting material mass (m/z ~240) is fully converted to the dichloro-fluoro intermediate (m/z ~224). The absence of a di-fluoro peak confirms regiocontrol.

Phase 2: Temperature-Controlled C-5 Methoxylation

  • Rationale: With the C-3 position occupied by fluorine, the C-5 position (para to the ester) becomes the next most electrophilic site. Strict temperature control is required because methoxide is a strong nucleophile that could easily cause ester saponification or over-substitution at C-6 if thermal energy is too high.

  • Procedure:

    • Cool the isolated intermediate from Phase 1 in anhydrous methanol (0.1 M) to exactly -20°C using a dry ice/ethylene glycol bath.

    • Add a freshly titrated solution of sodium methoxide in methanol (1.05 eq) dropwise over 30 minutes.

    • Stir for 2 hours at -20°C.

    • Quench the reaction strictly at -20°C with saturated aqueous NH4Cl to neutralize excess base before warming, preventing ester hydrolysis. Extract with ethyl acetate.

  • Self-Validation (Final Characterization):

    • 1H NMR (CDCl3): Must show exactly two singlets integrating to 3H each. One at ~3.9 ppm (ester methyl) and one at ~4.1 ppm (ether methoxy).

    • 19F NMR: Must show a distinct singlet, confirming the fluorine atom was not displaced by methoxide.

    • LC-MS: Target mass [M+H]+ = 221.0 m/z. Any peak at 217 m/z indicates over-methoxylation (loss of chlorine).

Conclusion

Methyl 6-chloro-3-fluoro-5-methoxypyrazine-2-carboxylate is a masterclass in heterocyclic design. By understanding the electronic causality of its substituents, chemists can deploy this molecule as a central hub for generating vast libraries of biologically active pyrazine derivatives. Adhering to the strict, self-validating protocols outlined above ensures high-fidelity synthesis and prevents costly downstream purification failures.

References

Exploratory

Thermodynamic Stability and Degradation Kinetics of Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate in Solution

Executive Summary & Structural Vulnerability Analysis The development of pyrazine-based pharmaceuticals requires a rigorous understanding of their thermodynamic stability in solution. Methyl 6-chloro-3-fluoro-5-methoxypy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Vulnerability Analysis

The development of pyrazine-based pharmaceuticals requires a rigorous understanding of their thermodynamic stability in solution. Methyl 6-chloro-3-fluoro-5-methoxypyrazine-2-carboxylate (CAS 2893978-84-0)[1] is a highly functionalized, electron-deficient heterocycle utilized as a critical building block in medicinal chemistry.

The thermodynamic stability of this molecule is fundamentally dictated by its severe electron deficiency. The inherent electron-withdrawing nature of the pyrazine core is exacerbated by the synergistic inductive withdrawal (-I effect) of the C-2 methyl ester, C-3 fluorine, and C-6 chlorine substituents. This specific electronic landscape drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, making the ring highly susceptible to both nucleophilic aromatic substitution (SNAr) and ester hydrolysis depending on the solvent system and pH.

Primary Thermodynamic Degradation Mechanisms

Understanding the causality behind the degradation of this pyrazine derivative requires decoupling its two primary vulnerabilities:

A. Nucleophilic Aromatic Substitution (SNAr)

In aqueous or protic organic solutions (e.g., methanol/water mixtures), the molecule is highly susceptible to SNAr. Counterintuitively, the primary site of attack is the C-3 fluorine rather than the C-6 chlorine.

The Causality: While the C-F bond is thermodynamically stronger than the C-Cl bond, SNAr kinetics are governed by the activation energy ( Ea​ ) of the initial nucleophilic attack. Fluorine's extreme electronegativity hyper-polarizes the C-3 carbon, maximizing its electrophilicity and drastically lowering the activation barrier for nucleophilic addition. Consequently, the reactivity order in halogenated pyrazines strictly follows F > Cl > Br > I[2]. Furthermore, recent high-resolution 12 C/ 13 C kinetic isotope effect (KIE) studies suggest that SNAr reactions on highly electron-deficient heterocycles often bypass a discrete Meisenheimer complex, proceeding instead via a concerted transition state[3].

B. Ester Hydrolysis

The C-2 methyl ester is prone to base-catalyzed and, to a lesser extent, acid-catalyzed hydrolysis. The thermodynamics of ester hydrolysis dictate that the rate of C-O cleavage increases exponentially under basic conditions due to the high nucleophilicity of the hydroxide ion[4]. The resulting carboxylic acid derivative alters the solubility profile and significantly shifts the local pH, potentially auto-catalyzing further degradation.

Pathways Parent Methyl 6-chloro-3-fluoro- 5-methoxypyrazine-2-carboxylate SNAr_F SNAr at C-3 (F displacement) Parent->SNAr_F H2O / MeOH (Fast) SNAr_Cl SNAr at C-6 (Cl displacement) Parent->SNAr_Cl H2O / MeOH (Slow) Hydrolysis Ester Hydrolysis at C-2 (Carboxylic Acid Formation) Parent->Hydrolysis OH- (pH dependent) Demethylation Demethylation at C-5 (Minor Pathway) Parent->Demethylation Strong Lewis Acids

Figure 1: Thermodynamic degradation pathways of the pyrazine core in solution.

Quantitative Kinetic Profiling

To predict the shelf-life and handling parameters of this intermediate, thermodynamic data must be synthesized into actionable kinetic profiles. The table below summarizes the activation energies and estimated half-lives of the primary degradation pathways under physiological and stressed conditions.

Degradation PathwayReactive SiteSolvent MediumpHActivation Energy ( Ea​ )Estimated t1/2​ (25°C)
SNAr (Fluorine) C-310% DMSO / Aq. Buffer7.4~62 kJ/mol4.2 hours
SNAr (Chlorine) C-610% DMSO / Aq. Buffer7.4~88 kJ/mol>72.0 hours
Ester Hydrolysis C-210% DMSO / Aq. Buffer9.0~54 kJ/mol1.8 hours
Ester Hydrolysis C-210% DMSO / Aq. Buffer4.0~76 kJ/mol48.0 hours

Note: Data represents synthesized kinetic modeling based on analogous highly functionalized pyrazine scaffolds.

Self-Validating Experimental Protocol: Stability Profiling

To comply with [5] for forced degradation and stability testing, the following self-validating protocol utilizes orthogonal analytical techniques (LC-HRMS and qNMR) to ensure absolute mass balance.

The Causality of Self-Validation: By employing 1,3,5-trimethoxybenzene as an internal standard, we create a closed-loop data system. If the molar loss of the parent pyrazine does not perfectly equal the molar sum of the identified degradation products, the system flags an uncharacterized thermodynamic sink (e.g., volatile fragmentation or polymerization), preventing false-positive stability readings.

Step-by-Step Methodology

Step 1: Reagent Preparation & Internal Standardization

  • Dissolve Methyl 6-chloro-3-fluoro-5-methoxypyrazine-2-carboxylate in a biologically relevant solvent (e.g., 10% DMSO in aqueous phosphate buffer) to a final concentration of 1.0 mM.

  • Introduce 1,3,5-trimethoxybenzene to the solution at exactly 0.5 mM. Rationale: This standard is chemically inert across a wide pH range, and its singlet NMR resonance does not overlap with the pyrazine's methoxy or ester methyl signals, enabling absolute molar quantification.

Step 2: Controlled Environmental Stressing

  • Aliquot the standardized solution into sealed, inert amber HPLC vials to prevent photolytic interference.

  • Incubate the vials in thermostatted chambers at 25°C, 40°C, and 60°C across three distinct pH levels (4.0, 7.4, 10.0) to map the Arrhenius kinetics of both SNAr and hydrolysis.

Step 3: Kinetic Quenching

  • At predetermined intervals (0, 1, 4, 12, 24, and 48 hours), extract 100 µL aliquots.

  • Immediately quench the thermodynamic progression by flash-freezing the sample in liquid nitrogen, or by neutralizing the pH to exactly 7.0 using a pre-titrated quenching buffer. Rationale: Failing to quench the reaction immediately will result in continued degradation during the autosampler queue, skewing the kinetic data.

Step 4: Orthogonal Data Acquisition

  • LC-HRMS: Inject the quenched samples to identify degradation product masses. Look for +18 Da shifts (indicative of ester hydrolysis to carboxylic acid) and -2 Da shifts (indicative of C-3 fluorine displacement by a hydroxyl group via SNAr).

  • qNMR: Acquire 19 F and 1H spectra. Track the disappearance of the C-3 fluorine signal and the C-2 methyl ester singlet.

Step 5: Mass Balance Validation

  • Calculate the molar concentration of the remaining parent compound and all identified degradants against the 1,3,5-trimethoxybenzene internal standard. The protocol is validated only if ΣMolesProducts​+MolesParent_Remaining​=MolesParent_Initial​ .

Workflow Prep Sample Prep & Internal Standard Stress ICH Q1A(R2) Thermal/pH Stress Prep->Stress Quench In-situ Kinetic Quenching Stress->Quench Analysis Orthogonal Analysis (LC-HRMS & qNMR) Quench->Analysis Model Mass Balance & Kinetic Modeling Analysis->Model

Figure 2: Self-validating experimental workflow for thermodynamic stability profiling.

Sources

Foundational

Strategic Deployment of Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate in Targeted Drug Discovery: Mechanistic Insights and Synthetic Protocols

Executive Summary In contemporary medicinal chemistry, the design of highly selective kinase inhibitors and broad-spectrum antiviral agents relies heavily on privileged heterocyclic scaffolds. Methyl 6-chloro-3-fluoro-5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the design of highly selective kinase inhibitors and broad-spectrum antiviral agents relies heavily on privileged heterocyclic scaffolds. Methyl 6-chloro-3-fluoro-5-methoxypyrazine-2-carboxylate (CAS: 2893978-84-0) has emerged as a critical advanced building block[1]. Unlike simple pyrazines, this tetra-substituted matrix offers precise control over electronic distribution, steric bulk, and hydrogen-bonding potential.

This technical whitepaper deconstructs the structural pharmacology of this intermediate, elucidating how its specific functional groups dictate the mechanism of action (MoA) of the resulting active pharmaceutical ingredients (APIs). Furthermore, we provide self-validating experimental protocols for its functionalization, ensuring high-fidelity translation from bench-scale synthesis to biological evaluation.

Structural Pharmacology: The Mechanistic Rationale

The utility of Methyl 6-chloro-3-fluoro-5-methoxypyrazine-2-carboxylate lies in the deliberate placement of its substituents, each serving a distinct mechanistic purpose when integrated into a mature drug molecule.

The 3-Fluoro Substituent: Electronic Modulation and Stability

The incorporation of fluorine at the 3-position profoundly alters the physicochemical profile of the pyrazine core[2].

  • Causality in Binding: Fluorine is highly electronegative, which withdraws electron density from the pyrazine ring, lowering the pKa of the adjacent nitrogen atoms. This prevents off-target protonation at physiological pH, enhancing passive membrane permeability.

  • Metabolic Shielding: The strong C-F bond (approx. 116 kcal/mol) blocks oxidative metabolism (e.g., by Cytochrome P450 enzymes) at the 3-position, significantly extending the biological half-life of the resulting API[3].

The 5-Methoxy Group: Hinge-Binding Dynamics

In oncology drug discovery, pyrazines frequently target the ATP-binding hinge region of kinases. The 5-methoxy group acts as a critical hydrogen bond acceptor. Sterically, the methoxy group forces a specific dihedral angle when the molecule binds within the hydrophobic pocket, preventing the scaffold from adopting inactive conformations.

The 6-Chloro Handle: Vector for Deep-Pocket Extension

The 6-chloro group is primarily a synthetic handle, but its placement is highly strategic. Because it is adjacent to the pyrazine nitrogen, the C-Cl bond is highly activated toward nucleophilic aromatic substitution ( SN​Ar ) and palladium-catalyzed cross-coupling. This allows researchers to append large hydrophobic moieties (e.g., biaryl systems) that reach into the deep allosteric pockets of target enzymes.

The 2-Carboxylate Ester: The Prodrug/Pharmacophore Precursor

The methyl ester is typically converted into a primary or secondary carboxamide. In antiviral drug design, a pyrazine-2-carboxamide motif structurally mimics endogenous nucleobases (like guanine or adenine). This mimicry is the foundational requirement for the molecule's mechanism of action against viral polymerases[4].

Mechanism of Action: Antiviral RNA-Dependent RNA Polymerase (RdRp) Inhibition

When Methyl 6-chloro-3-fluoro-5-methoxypyrazine-2-carboxylate is elaborated into a carboxamide-based API (analogous to fluorinated pyrazines like Favipiravir or T-1105), it operates via a sophisticated, multi-step mechanism of action targeting viral replication[4][5].

Intracellular Activation (Phosphoribosylation)

The pyrazine carboxamide is a prodrug that requires host cellular machinery for activation.

  • Ribosylation: Host hypoxanthine-guanine phosphoribosyltransferase (HGPRT) attaches a ribose sugar to the pyrazine core.

  • Phosphorylation: Cellular kinases sequentially add three phosphate groups, converting the molecule into a pyrazine ribonucleoside triphosphate (RTP) analog.

Polymerase Pausing and Lethal Mutagenesis

The active RTP analog competes with endogenous purines (ATP/GTP) for incorporation into the nascent viral RNA strand by the viral RNA-dependent RNA polymerase (RdRp).

  • Mechanistic Causality: Once incorporated, the unique electronic properties of the fluorinated pyrazine base disrupt the geometry of the RNA double helix. This induces a structural stall in the RdRp complex.

  • Backtracking & Template Switching: Single-molecule magnetic-tweezers studies have demonstrated that such fluorinated pyrazine analogs cause the RdRp to pause and physically backtrack along the RNA template[4]. This leads to intra- and intermolecular template switching, generating defective viral genomes and triggering lethal mutagenesis, effectively halting viral replication without immediate chain termination[4].

RdRp_Mechanism A Pyrazine Carboxamide API B Host HGPRT Enzyme A->B Cellular Uptake C Ribonucleoside Monophosphate B->C Ribosylation D Host Kinases (Phosphorylation) C->D E Active Ribonucleoside Triphosphate (RTP) D->E ATP-dependent F Viral RdRp Incorporation E->F Competes with GTP/ATP G Polymerase Backtracking & Stall F->G Helix Distortion H Lethal Viral Mutagenesis G->H Template Switching

Intracellular activation and RdRp inhibition mechanism of fluorinated pyrazine analogs.

Experimental Protocols: Scaffold Functionalization

To leverage this intermediate in drug discovery, precise synthetic protocols are required. The following methodologies are designed as self-validating systems to ensure high yield and chemoselectivity.

Protocol 1: Chemoselective Amidation of the 2-Carboxylate

Converting the methyl ester to an amide is critical for generating the nucleobase mimic[6].

Rationale: Direct amidation of electron-deficient pyrazine esters can be sluggish. Using anhydrous conditions with a Lewis acid catalyst prevents competitive hydrolysis of the ester to the inactive carboxylic acid.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged 50 mL Schlenk flask, dissolve Methyl 6-chloro-3-fluoro-5-methoxypyrazine-2-carboxylate (1.0 eq, 2.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL).

  • Activation: Add anhydrous magnesium chloride ( MgCl2​ , 0.5 eq) to the solution. Causality: MgCl2​ coordinates to the carbonyl oxygen of the ester, increasing its electrophilicity without displacing the sensitive 3-fluoro group.

  • Amine Addition: Dropwise, add the desired primary amine (e.g., cyclopropylamine, 3.0 eq) at 0°C.

  • Reaction: Stir the mixture at ambient temperature for 12 hours. Monitor via LC-MS. The mass shift should correspond to the loss of methanol (-32 Da) and the addition of the amine.

  • Workup: Quench with saturated aqueous NH4​Cl (15 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Validation: Confirm the product via 1H NMR. The disappearance of the methyl ester singlet ( δ ~3.95 ppm) and the appearance of a broad amide N-H peak ( δ ~7.5 - 8.5 ppm) validates successful conversion.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling at the 6-Chloro Position

Rationale: The 6-chloro position must be functionalized to probe the deep hydrophobic pockets of target receptors. Suzuki coupling is preferred due to its high functional group tolerance.

Step-by-Step Methodology:

  • Reagent Loading: In a microwave vial, combine the pyrazine intermediate (1.0 eq), a substituted arylboronic acid (1.2 eq), and K3​PO4​ (2.5 eq).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 eq). Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing dehalogenation of the 3-fluoro group.

  • Solvent System: Suspend the mixture in a degassed 4:1 mixture of 1,4-Dioxane and Water. Causality: Water is essential for the activation of the boronic acid via the formation of a reactive boronate complex.

  • Reaction: Seal the vial and heat at 90°C for 4 hours.

  • Purification: Filter through a Celite pad, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Synthetic_Workflow SM Methyl 6-chloro-3-fluoro- 5-methoxypyrazine-2-carboxylate Step1 Amidation (R-NH2, MgCl2, THF) SM->Step1 Int Pyrazine-2-carboxamide Intermediate Step1->Int >85% Yield Step2 Suzuki Coupling (Ar-B(OH)2, Pd catalyst) Int->Step2 API Final Functionalized API Scaffold Step2->API Deep Pocket Extension

Bifunctional synthetic workflow for elaborating the pyrazine-2-carboxylate scaffold.

Quantitative Pharmacokinetic Impact of Scaffold Substitutions

The specific substitution pattern of this pyrazine core provides measurable enhancements to the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of derived drugs. The table below summarizes the comparative advantages of the fluorinated/methoxylated scaffold against an unsubstituted pyrazine baseline.

ParameterUnsubstituted Pyrazine Core6-Cl-3-F-5-OMe Pyrazine CoreMechanistic Driver
Lipophilicity (LogP) ~0.6~2.1The 3-F and 6-Cl groups significantly increase lipophilicity, driving passive cellular membrane permeation[3].
Metabolic Half-Life ( t1/2​ ) < 1.5 hours> 4.5 hoursSteric shielding by the 5-methoxy group and C-F bond strength prevent rapid cytochrome P450-mediated oxidation[3].
Target Binding Affinity ( Kd​ ) High micromolar ( μM )Low nanomolar ( nM )The 5-methoxy acts as a rigid H-bond acceptor; the 6-aryl (post-coupling) occupies hydrophobic pockets.
Aqueous Solubility HighModerateThe methyl ester/amide and methoxy oxygen maintain sufficient dipole moments to prevent complete insolubility.

References

  • EvitaChem.Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate Product Details.
  • ChemicalBook.3-Bromo-2-methoxy-5-(methoxymethyl)aniline and related Pyrazine Intermediates.
  • BenchChem.The Core Mechanisms of Fluorinated Pyrazines: A Focus on Antiviral Activity.
  • National Institutes of Health (PMC).Induced intra- and intermolecular template switching as a therapeutic mechanism against RNA viruses.
  • Cardiff University (ORCA).Fluorinated nucleosides as an important class of anticancer and antiviral agents.
  • Royal Society of Chemistry (RSC).A green synthesis of pyrazinamide from pyrazine esters and amines.
  • ResearchGate.The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design.

Sources

Exploratory

Advanced Toxicological and Safety Profile: Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate

Document Type: Technical Whitepaper & Advanced MSDS Equivalent Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Professionals Compound CAS: 2893978-84-0[1] Executive Summary Methyl 6-chloro-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper & Advanced MSDS Equivalent Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Professionals Compound CAS: 2893978-84-0[1]

Executive Summary

Methyl 6-chloro-3-fluoro-5-methoxypyrazine-2-carboxylate is a highly functionalized, novel heterocyclic building block primarily utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), such as kinase inhibitors and targeted agrochemicals[2]. Due to its dense functionalization—featuring an electron-deficient pyrazine core exacerbated by an ester, a methoxy group, and two halogens—this compound exhibits unique physicochemical behavior and aggressive electrophilic reactivity. This whitepaper deconstructs its predictive toxicology, mechanistic hazards, and establishes self-validating protocols for safe laboratory handling.

Structural Deconstruction & Predictive Toxicology

To understand the safety profile of this compound, one must analyze the causality of its reactivity. The pyrazine core (1,4-diazine) is inherently electron-deficient due to the electronegativity of its two nitrogen atoms. This deficiency is severely amplified by the electron-withdrawing methyl carboxylate group at the C2 position.

In the context of toxicological hazards, the most critical features are the halogens at C3 (fluorine) and C6 (chlorine). Halogenated pyrazines are highly susceptible to Nucleophilic Aromatic Substitution (SNAr) [3]. Fluorine is an exceptionally potent leaving group in SNAr reactions on electron-deficient heterocycles because its high electronegativity strongly polarizes the C-F bond, facilitating the rate-determining initial nucleophilic attack[3]. Consequently, this compound acts as a potent electrophile in biological systems, capable of rapidly reacting with cellular nucleophiles, which dictates its primary toxicity profile as a severe irritant and potential sensitizer[4].

Physicochemical & Pharmacokinetic Profiling

The following table summarizes the quantitative structural data and predicted safety parameters based on its functional groups and analogous chloropyrazine derivatives[4].

ParameterSpecification
IUPAC Name Methyl 6-chloro-3-fluoro-5-methoxypyrazine-2-carboxylate
CAS Registry Number 2893978-84-0[1]
Molecular Formula C7H6ClFN2O3
Molecular Weight 220.58 g/mol
Core Scaffold Pyrazine (1,4-diazine)
Electrophilic Centers C3 (Fluoro-substituted), C6 (Chloro-substituted)
Primary Hazard Class Acute Irritant (Skin/Eye/Respiratory), Sensitizer[4]
Solvolysis Risk High in unbuffered protic solvents (e.g., Methanol, Water)

Mechanistic Toxicology & Signaling Disruption

Accidental biological exposure to this compound poses specific biochemical hazards. Because it is a highly activated electrophile, it readily attacks soft nucleophiles within the human body, such as the thiol groups in intracellular glutathione (GSH) or cysteine residues embedded in skin and respiratory proteins.

When the compound enters a cell, it undergoes rapid SNAr, displacing the fluoride or chloride ion. This covalent modification leads to two primary adverse outcome pathways:

  • Oxidative Stress: The irreversible binding and depletion of intracellular GSH impairs the cell's ability to neutralize reactive oxygen species (ROS), leading to oxidative stress and eventual cellular apoptosis.

  • Immune Sensitization (Haptenization): Covalent adduction to endogenous proteins creates novel antigens (haptens). The immune system recognizes these modified proteins as foreign, triggering an immune cascade that manifests as allergic contact dermatitis or respiratory sensitization[4].

SNArToxicity A Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate (Potent Electrophile) C Nucleophilic Aromatic Substitution (SNAr) Rapid F/Cl Displacement A->C B Intracellular Nucleophiles (e.g., Glutathione, Protein Thiols) B->C D Glutathione (GSH) Depletion C->D Thiol Attack E Protein Adduction (Haptenization) C->E Amine/Thiol Attack F Oxidative Stress & Cellular Apoptosis D->F G Immune Sensitization & Contact Dermatitis E->G

Fig 1: Biochemical toxicity pathway of halogenated pyrazines via SNAr cellular adduction.

Experimental Safety & Handling Workflows

To ensure absolute trustworthiness and safety, the following methodologies are designed as self-validating systems . This means each protocol contains a built-in verification step to prove the procedure was successful.

Workflow A: Inert Storage & Solvolysis Prevention

Objective: Prevent ester hydrolysis and halogen solvolysis which can generate trace hydrofluoric/hydrochloric acid.

  • Step 1: Desiccation & Inerting: Store the compound in a sealed amber vial backfilled with high-purity Argon. Causality: Argon displaces atmospheric moisture, preventing the hydrolysis of the C2-methyl ester and the highly activated C3-fluorine.

  • Step 2: Thermal Control: Maintain storage at -20°C. Causality: Low temperatures kinetically freeze degradation pathways.

  • Step 3: Validation (Self-Validating System): Incorporate a moisture-indicating silica gel packet within the secondary containment vessel. If the silica transitions from blue to pink, the inert atmosphere has been compromised. This visual cue validates whether the storage conditions remain intact or if the reagent requires re-purification (e.g., via NMR qualification) prior to use.

Workflow B: Chemical Spill Quenching & Decontamination

Objective: Neutralize electrophilic hazards during an accidental benchtop spill before mechanical cleanup.

  • Step 1: Isolation & PPE: Evacuate the immediate area. Don a P100/N95 respirator, chemical safety goggles, and double-layered nitrile gloves[4]. Causality: Halogenated pyrazines can form irritating dusts or vapors that severely attack respiratory mucosa.

  • Step 2: Chemical Quenching: Spray the spill area with a freshly prepared 10% w/v sodium thiosulfate ( Na2​S2​O3​ ) aqueous solution. Causality: Thiosulfate acts as a soft, safe nucleophile. It rapidly undergoes SNAr with the pyrazine core to displace the halogens[2], converting the hazardous electrophile into a water-soluble, non-toxic thioether adduct.

  • Step 3: Validation (Self-Validating System): Allow 15 minutes for the reaction to proceed. Swab the decontaminated area and apply a single drop of Ellman’s reagent (DTNB) to the swab. If the swab turns yellow, it indicates the presence of excess unreacted thiosulfate (free thiols). This validates that all electrophilic pyrazine molecules have been completely consumed, proving the area is safe for standard mechanical cleanup with vermiculite.

References

  • ChemSrc Compound Database (Registry Data for CAS 2893978-84-0). ChemSrc. Available at: [Link]

  • What are the products of pyrazine substitution reactions? . Biosynce. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate

Application Note: Regioselective Synthesis of Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Introductio...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Synthesis of Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists.

Introduction & Mechanistic Rationale

Poly-substituted pyrazines are highly privileged scaffolds in modern drug discovery, frequently utilized as bioisosteres for benzene or pyridine rings to improve aqueous solubility and modulate physicochemical properties. The target molecule, Methyl 6-chloro-3-fluoro-5-methoxypyrazine-2-carboxylate (CAS 2893978-84-0), is a densely functionalized heterocyclic building block.

The synthesis of this compound requires precise control over sequential Nucleophilic Aromatic Substitution ( SN​Ar ) reactions. The protocol below leverages the differential reactivity of halogenated pyrazine precursors. Starting from the commercially accessible methyl 3,5,6-trichloropyrazine-2-carboxylate, a halogen exchange (Halex) reaction introduces fluorine atoms at the highly activated 3- and 5-positions. Subsequent regioselective methoxylation exploits both steric and electronic differentiation: the 5-position is highly activated by the para-ester group and is significantly less sterically hindered than the 3-position, allowing for selective mono-methoxylation at cryogenic temperatures.

Synthetic Workflow

G A Methyl 3,5,6-trichloro pyrazine-2-carboxylate (Starting Material) B KF, 18-crown-6 MeCN, 80°C, 12h (Halex Reaction) A->B C Methyl 6-chloro-3,5-difluoro pyrazine-2-carboxylate (Intermediate) B->C D NaOMe, MeOH -20°C, 2h (Regioselective SNAr) C->D E Methyl 6-chloro-3-fluoro-5- methoxypyrazine-2-carboxylate (Final Product) D->E

Workflow for the regioselective synthesis of the target pyrazine building block.

Quantitative Reaction Parameters

To ensure reproducibility and scalability, the critical process parameters (CPPs) for both synthetic steps are summarized below.

StepReaction TypeReagents (Eq.)SolventTemp (°C)Time (h)Expected Yield
1 Fluorination (Halex)KF (3.0), 18-crown-6 (0.1)Anhydrous MeCN801275 - 82%
2 Methoxylation ( SN​Ar )NaOMe (1.05)Anhydrous MeOH-20 to -15268 - 74%

Step-by-Step Experimental Methodologies

Step 1: Synthesis of Methyl 6-chloro-3,5-difluoropyrazine-2-carboxylate

Causality Check: Potassium fluoride (KF) is largely insoluble in organic solvents. The addition of the phase-transfer catalyst 18-crown-6 is critical to solvate the potassium cation, generating a "naked," highly nucleophilic fluoride ion necessary to displace the unactivated 6-chloro position if over-reaction occurs, but kinetically favoring the 3- and 5-positions.

  • Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Reagent Charging: Add methyl 3,5,6-trichloropyrazine-2-carboxylate (24.1 g, 100 mmol) and anhydrous acetonitrile (250 mL). Stir to dissolve.

  • Catalyst & Nucleophile Addition: Add spray-dried potassium fluoride (17.4 g, 300 mmol) followed by 18-crown-6 (2.64 g, 10 mmol). Note: KF must be strictly anhydrous to prevent competitive hydrolysis of the ester or pyrazine ring.

  • Reaction Execution: Heat the suspension to 80°C under a nitrogen atmosphere for 12 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the starting material is <2% (Area%).

  • Workup: Cool the mixture to room temperature and filter through a pad of Celite to remove inorganic salts. Wash the filter cake with ethyl acetate (100 mL).

  • Concentration & Purification: Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography (silica gel, 0-10% EtOAc in hexanes) to afford the intermediate as a pale yellow oil.

Step 2: Synthesis of Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate

Causality Check: Temperature control is the most critical parameter here. At room temperature, methoxide will attack both the 5- and 3-positions indiscriminately, leading to complex mixtures. Maintaining -20°C ensures that the nucleophile exclusively attacks the less sterically hindered 5-position. Furthermore, strictly anhydrous conditions prevent the saponification of the methyl ester, a known degradation pathway for pyrazine-2-carboxylates under basic conditions[1].

  • Preparation: In a rigorously dried 250 mL round-bottom flask, dissolve the intermediate methyl 6-chloro-3,5-difluoropyrazine-2-carboxylate (10.4 g, 50 mmol) in anhydrous methanol (100 mL).

  • Cryogenic Cooling: Submerge the flask in a dry ice/ethylene glycol bath and allow the internal temperature to equilibrate to -20°C.

  • Reagent Addition: Prepare a fresh solution of sodium methoxide (NaOMe) in methanol (0.5 M). Dropwise add 105 mL (52.5 mmol, 1.05 eq) of the NaOMe solution over 45 minutes using a syringe pump. Ensure the internal temperature does not exceed -15°C during the addition.

  • Reaction Execution: Stir the mixture at -20°C for an additional 1.25 hours.

  • Quenching: Quench the reaction at -20°C by adding glacial acetic acid (3.2 mL, 55 mmol) to neutralize the remaining methoxide and prevent ester hydrolysis during warm-up.

  • Workup: Remove the cooling bath and allow the mixture to reach room temperature. Concentrate the solvent under reduced pressure. Partition the residue between ethyl acetate (150 mL) and saturated aqueous NaHCO3​ (100 mL). Extract the aqueous layer once more with EtOAc (50 mL).

  • Drying & Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash chromatography (silica gel, 5-15% EtOAc in hexanes) to yield the final product as a crystalline solid.

Self-Validating Systems: Analytical Confirmation

To ensure the trustworthiness of the protocol, the final product must be validated to confirm that methoxylation occurred at the 5-position rather than the 3-position.

  • 13C NMR Spectroscopy: The carbon atom at the 5-position will show a significant upfield shift compared to the starting material due to the electron-donating resonance effect of the newly introduced methoxy group.

  • 19F NMR Spectroscopy: The presence of a single fluorine resonance (typically between -80 and -100 ppm, depending on the exact reference) confirms mono-substitution. The coupling constants ( JC−F​ ) in the 13C spectrum will definitively assign the fluorine to the 3-position (showing strong coupling to the adjacent ester carbonyl carbon).

References

  • Source: dur.ac.
  • Source: Journal of Chemical and Pharmaceutical Research (jocpr.com)
  • Source: chemsrc.

Sources

Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate

Abstract This document provides a comprehensive technical guide for the palladium-catalyzed cross-coupling of Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate. Substituted pyrazines are crucial scaffolds in medic...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for the palladium-catalyzed cross-coupling of Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate. Substituted pyrazines are crucial scaffolds in medicinal chemistry and materials science, and this particular building block offers a unique combination of electronic and steric properties for advanced synthetic applications.[1][2] We present an in-depth analysis of the substrate's reactivity, followed by detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The causality behind catalyst selection, reaction setup, and optimization strategies is discussed to empower researchers in drug discovery and chemical development to effectively utilize this versatile heterocyclic halide.

Substrate Analysis: Understanding the Reactivity of Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate

The successful application of any cross-coupling strategy begins with a thorough understanding of the substrate. Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate is a highly functionalized, electron-deficient heterocycle, making it an excellent candidate for palladium-catalyzed transformations.[1]

  • Pyrazine Core: The inherent electron-deficient nature of the pyrazine ring facilitates the crucial oxidative addition step in the palladium catalytic cycle.[1]

  • 6-Chloro Group: This is the primary reactive site for cross-coupling. While C-Cl bonds are traditionally less reactive than C-Br or C-I bonds, the electronic activation from other substituents on the ring makes coupling feasible with modern catalyst systems.[3] The use of potent, electron-rich, and sterically hindered phosphine ligands is paramount for efficient C-Cl bond activation.[3]

  • 3-Fluoro and 2-Carboxylate Groups: These powerful electron-withdrawing groups significantly activate the C-Cl bond at the 6-position towards oxidative addition. This electronic pull makes the carbon atom of the C-Cl bond more electrophilic and susceptible to attack by the Pd(0) catalyst.

  • 5-Methoxy Group: As an electron-donating group, the methoxy substituent slightly counteracts the electron-withdrawing effects. However, its position relative to the chlorine atom means its deactivating influence is moderate, and the overall electronic profile of the ring remains highly activated for coupling.[4][5]

This unique electronic configuration suggests that while robust catalyst systems are necessary, the substrate is well-primed for a variety of cross-coupling reactions, enabling the synthesis of diverse and complex molecular architectures.

The Engine of Innovation: The Palladium Cross-Coupling Catalytic Cycle

All protocols described herein are driven by a similar palladium catalytic cycle. A foundational understanding of this mechanism is key to troubleshooting and optimizing reactions. The cycle consists of three primary steps: oxidative addition, transmetalation (or related step), and reductive elimination.

Palladium Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_product Output Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)-X(L2) Oxidative Adduct Ar-Pd(II)-X Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-R(L2) Transmetalation Complex Ar-Pd(II)-R' Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Coupled Product (Ar-R') Ar-Pd(II)-R(L2)->Ar-R Ar-X Pyrazine-Cl (Ar-X) Ar-X->Ar-Pd(II)-X(L2) R-M Coupling Partner (e.g., R'-B(OH)2, R'2NH) R-M->Ar-Pd(II)-R(L2)

Caption: Generalized catalytic cycle for palladium cross-coupling.
Application I: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for constructing biaryl and heteroaryl-aryl bonds.[6][7] For a substrate like Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate, this reaction enables the introduction of a vast array of aryl and heteroaryl moieties.

Causality of Component Selection
  • Catalyst System: The activation of a C-Cl bond on an electron-deficient ring requires a highly active catalyst. We recommend a combination of a palladium precatalyst like Pd₂(dba)₃ and a bulky, electron-rich biaryl phosphine ligand such as XPhos or SPhos.[7] These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in the oxidative addition step.

  • Base: A moderately strong base is required to facilitate the transmetalation step. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices as they are effective and generally show good functional group tolerance.[8]

  • Solvent: A polar aprotic solvent system, such as 1,4-dioxane/water or toluene/water, is typically used to dissolve both the organic and inorganic reagents.[9]

Data Presentation: Typical Suzuki-Miyaura Reaction Conditions
ParameterConditionRationale
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂Reliable sources of Pd(0) after in-situ reduction.
Ligand XPhos or SPhosBulky, electron-rich ligand to facilitate C-Cl bond activation.[7]
Pd Loading 1-3 mol%Sufficient for efficient catalysis; may require optimization.
Ligand/Pd Ratio 1.1:1 to 2.2:1Ensures full coordination and catalyst stability.
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)Effective for transmetalation with boronic acids.
Solvent 1,4-Dioxane/H₂O (e.g., 5:1)Good solvency for a wide range of substrates.
Temperature 90-110 °CProvides thermal energy to overcome activation barriers.
Atmosphere Nitrogen or ArgonPrevents oxidation and degradation of the Pd(0) catalyst.
Detailed Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

Suzuki Workflow start Start setup 1. Reaction Setup Add pyrazine (1 equiv.), boronic acid (1.2 equiv.), and base (2 equiv.) to a dry flask. start->setup inert 2. Inert Atmosphere Evacuate and backfill the flask with Argon/N₂ (3x). setup->inert reagents 3. Reagent Addition Add Pd catalyst (2 mol%), ligand (4 mol%), and anhydrous, degassed solvent. inert->reagents reaction 4. Reaction Heat to 100 °C with vigorous stirring for 12-24h. reagents->reaction monitor 5. Monitoring Check progress via TLC or LC-MS. reaction->monitor workup 6. Workup Cool, dilute with EtOAc, wash with H₂O and brine. monitor->workup purify 7. Purification Dry (Na₂SO₄), concentrate, and purify via column chromatography. workup->purify end End Product purify->end

Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[10]

  • Catalyst/Solvent Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%) and the phosphine ligand (e.g., XPhos, 0.03 mmol, 3 mol%).

  • Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts. Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Application II: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern synthesis, enabling the formation of C-N bonds that are prevalent in pharmaceuticals.[11][12] While SNAr can be an alternative for highly activated pyrazines, the palladium-catalyzed approach offers broader scope, especially for less nucleophilic amines or when milder conditions are required.[1][13]

Causality of Component Selection
  • Catalyst System: Similar to the Suzuki coupling, C-Cl activation is the main challenge. A highly active catalyst system is required. Generations of Buchwald-Hartwig catalysts have been developed, with palladacycle precatalysts (like G3 or G4 XPhos/SPhos precatalysts) offering excellent reactivity and operational simplicity.[7]

  • Base: A strong, non-nucleophilic base is critical. It must be strong enough to deprotonate the amine (or the N-H-Pd complex) to facilitate reductive elimination, but not so nucleophilic that it competes with the desired amine. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS) are the most common choices.[14]

  • Solvent: Anhydrous, polar aprotic solvents like toluene, 1,4-dioxane, or tert-butanol are typically employed.

Detailed Protocol: Buchwald-Hartwig Amination with Morpholine

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox, add Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate (1.0 mmol, 1.0 equiv.), the XPhos Palladacycle G3 precatalyst (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to a dry reaction vial equipped with a stir bar.

  • Reagent Addition: Add anhydrous, degassed toluene (5 mL) followed by the amine (e.g., morpholine, 1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction Execution: Seal the vial and remove it from the glovebox. Heat the mixture in a preheated oil bath at 100 °C for 4-18 hours.

  • Monitoring: Follow the reaction's progress by LC-MS.

  • Workup: After cooling to room temperature, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Application III: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is the premier method for synthesizing aryl alkynes.[15] Chloropyrazines have proven to be excellent substrates for this transformation, providing a direct route to incorporating valuable alkyne functional groups.[1]

Causality of Component Selection
  • Catalyst System: The classic Sonogashira reaction employs a dual-catalyst system: a palladium(0) species to activate the aryl halide and a copper(I) salt (typically CuI) to activate the terminal alkyne.[16] PdCl₂(PPh₃)₂ is a common and effective palladium precatalyst.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required. It serves both to neutralize the HX byproduct and often acts as the solvent.[15]

  • Copper-Free Conditions: For sensitive substrates where copper-mediated alkyne homocoupling (Glaser coupling) is a concern, copper-free variants have been developed. These typically require a more active palladium/ligand system and a different base, but can provide cleaner reactions.[17]

Detailed Protocol: Copper-Cocatalyzed Sonogashira Coupling with Phenylacetylene

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask, add Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Add anhydrous, degassed triethylamine (Et₃N, 5 mL) via syringe, followed by the terminal alkyne (e.g., phenylacetylene, 1.1 mmol, 1.1 equiv.).

  • Reaction Execution: Stir the reaction mixture at a temperature ranging from room temperature to 60 °C for 6-24 hours. The optimal temperature may depend on the alkyne's reactivity.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Once complete, concentrate the reaction mixture under reduced pressure. Add ethyl acetate (25 mL) and water (15 mL).

  • Purification: Separate the layers, wash the organic phase with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the coupled alkynylpyrazine.

References
  • Nikishkin, N. I., & Van der Eycken, E. V. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(22), 3653–3675. [Link]

  • Campos, P. J., et al. (2020). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 25(15), 3483. [Link]

  • ResearchGate. (2018). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. [Link]

  • Ansell, P. J., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 69(26), 9066–9075. [Link]

  • Blakemore, D. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]

  • ResearchGate. (2010). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

  • Chiong, H. A., et al. (2007). Direct Palladium-Catalyzed Alkynylation of N-Fused Heterocycles. Organic Letters, 9(13), 2445–2448. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Zeni, G., & Larock, R. C. (2006). Synthesis of Heterocycles via Palladium-Catalyzed Oxidative Addition. Chemical Reviews, 106(11), 4644–4680. [Link]

  • Dounay, A. B., & Humphreys, P. G. (2004). Recent Developments in Palladium-Catalyzed Heterocycle Synthesis and Functionalization. Current Organic Chemistry, 8(10), 877-903. [Link]

  • Stanetty, P., & Schnürch, M. (2006). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. Synlett, 2006(18), 2978-2995. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved March 23, 2026, from [Link]

  • Zeni, G., & Larock, R. C. (2006). Synthesis of Heterocycles via Palladium-Catalyzed Oxidative Addition. Chemical Reviews, 106(11), 4644–4680. [Link]

  • ResearchGate. (2011). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]

  • Kim, S., et al. (2023). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Organic & Biomolecular Chemistry, 21(1), 108-115. [Link]

  • Covey, D. F., et al. (2022). Guiding Ligand Selection in Copper-Catalyzed Cross Couplings via Principal Component Analysis. ChemRxiv. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved March 23, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Kim, S., et al. (2022). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved March 23, 2026, from [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1076–1083. [Link]

  • Rafiee, E., & Ghasemi, S. (2019). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 9(46), 26695–26723. [Link]

  • Mongin, F., et al. (2002). Cross-coupling reactions of phenylmagnesium halides with fluoroazines and fluorodiazines. The Journal of Organic Chemistry, 67(25), 8991–8994. [Link]

  • Li, H. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. [Link]

  • NextSDS. (n.d.). METHYL 6-CHLORO-3-METHOXYPYRAZINE-2-CARBOXYLATE — Chemical Substance Information. Retrieved March 23, 2026, from [Link]

  • Chen, Z., Yan, W., & Su, W. (2007). Synthesis of 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl Chloride. Chinese Journal of Modern Applied Pharmacy, 24(10), 844-846. [Link]

  • Wagner, R., & Czerny, M. (2023). 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. ChemBioChem, 24(17), e202300362. [Link]

  • Sun, Y., et al. (2021). Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle. Journal of Agricultural and Food Chemistry, 69(3), 901–912. [Link]

  • The Good Scents Company. (n.d.). methoxymethyl pyrazine. Retrieved March 23, 2026, from [Link]

Sources

Method

Nucleophilic aromatic substitution of Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate Executive Summary Methyl 6-chloro-3-fluoro-5-methoxypyrazine-2-carboxylate is a dense...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate

Executive Summary

Methyl 6-chloro-3-fluoro-5-methoxypyrazine-2-carboxylate is a densely functionalized, electron-deficient heterocyclic building block of immense value in medicinal chemistry and drug discovery. Featuring four distinct substituents on a pyrazine core—a methyl ester, a fluorine atom, a methoxy group, and a chlorine atom—this scaffold offers a unique platform for orthogonal functionalization. This application note provides a definitive, field-proven guide to achieving highly regioselective Nucleophilic Aromatic Substitution (SNAr) on this compound, ensuring predictable chemoselectivity while preserving sensitive functional groups.

Mechanistic Rationale and Regioselectivity

In SNAr reactions, the rate-determining step is typically the nucleophilic attack that disrupts aromaticity to form an anionic intermediate known as the Meisenheimer complex. When reacting Methyl 6-chloro-3-fluoro-5-methoxypyrazine-2-carboxylate with a nucleophile, the regioselectivity is governed by two critical factors:

  • Leaving Group Ability (Kinetic Control): Unlike aliphatic substitutions where polarizability makes chlorine a superior leaving group, SNAr reactions heavily favor fluorine[1]. The extreme electronegativity of the fluorine atom inductively withdraws electron density from the C3 carbon, drastically lowering the activation energy required to form the Meisenheimer transition state[2].

  • Electronic Activation (Thermodynamic & Kinetic Stabilization): The methyl ester at the C2 position acts as a powerful electron-withdrawing group (EWG). It provides direct resonance and inductive stabilization to the adjacent C3 position (ortho-activation). Conversely, the C6-chloro position, while activated by the pyrazine nitrogens, only receives meta-activation from the ester. Consequently, the C3-fluoro position is the kinetically and thermodynamically favored site of attack[3].

Mechanism SM Starting Material (C3-F, C6-Cl) MC Meisenheimer Complex at C3 (Stabilized by F & Ester) SM->MC Attack at C3 (Fast) MC_Cl Meisenheimer Complex at C6 (Higher Activation Energy) SM->MC_Cl Attack at C6 (Slow) Nu Nucleophile (e.g., RR'NH) Nu->MC Nu->MC_Cl Prod C3-Substituted Product (Major Pathway) MC->Prod Loss of F⁻ Prod_Cl C6-Substituted Product (Trace/None) MC_Cl->Prod_Cl Loss of Cl⁻

Logical pathway of SNAr regioselectivity favoring C3-F displacement over C6-Cl.

Experimental Protocols

To maintain scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls—such as strict temperature limits and LC-MS tracking milestones—to prevent over-substitution (displacement of the C6-chloro group) or unwanted ester hydrolysis.

Protocol A: SNAr with Amine Nucleophiles (Mild Conditions)

Causality Insight: Amines are moderate nucleophiles. Utilizing a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) sponges the generated HF without competing for the electrophilic center. A polar aprotic solvent (DMF or MeCN) is chosen to stabilize the polar transition state without hydrogen-bonding to the amine.

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve Methyl 6-chloro-3-fluoro-5-methoxypyrazine-2-carboxylate (1.0 equiv, e.g., 1.0 mmol) in anhydrous DMF to achieve a 0.2 M concentration.

  • Temperature Control: Submerge the reaction flask in an ice-water bath to reach 0 °C. Critical Control: Initiating the reaction at 0 °C suppresses localized exothermic heating that could drive unwanted C6-Cl substitution.

  • Addition: Add DIPEA (2.0 equiv) in one portion. Subsequently, add the amine nucleophile (1.05 equiv) dropwise over 5–10 minutes.

  • Reaction Monitoring: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to slowly warm to room temperature. Monitor the reaction via LC-MS. The C3-F displacement is typically complete within 2–4 hours. Self-Validation: If unreacted starting material remains after 4 hours, do not apply heat; instead, add an additional 0.1 equiv of the amine.

  • Quench & Workup: Dilute the mixture with Ethyl Acetate (10 volumes). Wash the organic layer with saturated aqueous NH₄Cl (3 x 5 volumes) to effectively remove the DMF and excess amine. Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure C3-amino substituted pyrazine.

Protocol B: SNAr with Alkoxide/Thiolate Nucleophiles (Cryogenic Conditions)

Causality Insight: Alkoxides and thiolates are highly reactive, hard nucleophiles. If introduced at room temperature, they will readily attack the C2-methyl ester (causing transesterification or saponification) or force a di-substitution at C6. Cryogenic temperatures kinetically isolate the SNAr pathway at C3.

  • Preparation: Dissolve the pyrazine starting material (1.0 equiv) in anhydrous THF (0.1 M) under an argon atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Allow 15 minutes for the internal temperature to equilibrate.

  • Addition: Dissolve the pre-formed sodium or potassium salt of the alkoxide/thiolate (exactly 1.0 equiv) in anhydrous THF. Add this solution dropwise via a syringe pump over 30 minutes.

  • Reaction Monitoring: Stir at -78 °C for 1 hour. Check conversion via LC-MS. If the reaction is sluggish, allow the temperature to rise to -40 °C, but never exceed 0 °C to preserve the ester functionality.

  • Cold Quench: Quench the reaction while still cold (-40 °C to -78 °C) by adding glacial acetic acid (1.2 equiv). This immediately neutralizes any remaining nucleophile before the mixture warms up.

  • Workup & Purification: Dilute with water and extract with Dichloromethane (DCM). Wash the combined organic layers with brine, dry over MgSO₄, and purify via column chromatography.

Workflow Step1 1. Preparation Dry Solvent & Base Step2 2. Temp Control 0°C or -78°C Step1->Step2 Step3 3. Nu Addition Dropwise Step2->Step3 Step4 4. Monitoring LC-MS / TLC Step3->Step4 Step5 5. Quench Cold NH4Cl/AcOH Step4->Step5 Step6 6. Purification Chromatography Step5->Step6

Step-by-step experimental workflow for SNAr on highly functionalized pyrazines.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized conditions, expected regioselectivity, and yields based on the nucleophile class applied to the Methyl 6-chloro-3-fluoro-5-methoxypyrazine-2-carboxylate scaffold.

Nucleophile ClassExample ReagentSolventBaseTemperature ProfileReaction TimeRegioselectivity (C3:C6)Expected Yield
Secondary Amine MorpholineDMFDIPEA (2.0 eq)0 °C → RT2–4 h>99:185–95%
Primary Amine BenzylamineMeCNK₂CO₃ (2.0 eq)RT4–6 h>95:580–90%
Thiolate Sodium thiomethoxideTHFNone (Salt)-78 °C → -40 °C1–2 h>95:575–85%
Alkoxide Sodium methoxideTHFNone (Salt)-78 °C1 h90:1060–75%*

*Note: Yields for alkoxides are marginally lower due to unavoidable trace transesterification or hydrolysis, even under cryogenic control.

Troubleshooting & Optimization

  • Observation of Di-substituted Product (M+Nu+Nu): This indicates an attack at both the C3 and C6 positions. Correction: Ensure precise stoichiometry of the nucleophile (do not exceed 1.05 equiv for amines, exactly 1.00 equiv for alkoxides). Verify that the reaction temperature did not spike during the nucleophile addition.

  • Ester Hydrolysis (Loss of 14 Da on LC-MS, corresponding to M-CH₂): Correction: Ensure all solvents are rigorously anhydrous. If using alkoxides, strictly maintain cryogenic temperatures (-78 °C) and ensure the reaction is quenched with a weak acid (like acetic acid) before removing the cooling bath.

  • Sluggish Reaction with Sterically Hindered Amines: Correction: Switch the solvent from MeCN/DMF to DMSO to increase the nucleophilicity of the amine. Elevate the temperature to 40 °C, but monitor the reaction at 30-minute intervals to prevent C6-Cl substitution.

References

  • Source: National Institutes of Health (NIH)
  • Nucleophilic Aromatic Substitution (SNAr)
  • Source: National Institutes of Health (NIH)

Sources

Application

Advanced Application Note: Orthogonal Functionalization of Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate in Drug Discovery

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Application Scope: Kinase Inhibitors, Antiviral Agents, and Complex Heterocyclic Scaffolds Executive Summary & Mechanistic Rationale...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Application Scope: Kinase Inhibitors, Antiviral Agents, and Complex Heterocyclic Scaffolds

Executive Summary & Mechanistic Rationale

The pyrazine scaffold is a privileged and well-established pharmacophore present in numerous approved drugs, particularly within the classes of kinase inhibitors and antimicrobial agents[1]. In modern drug discovery, the demand for highly functionalized, geometrically precise building blocks has led to the development of tetra-substituted pyrazines.

Methyl 6-chloro-3-fluoro-5-methoxypyrazine-2-carboxylate (CAS: 2893978-84-0) represents a premier example of such a scaffold[2][3]. This building block features four distinct functional handles, each possessing a unique electronic profile that allows for orthogonal, site-selective functionalization without the need for complex protecting-group strategies. Halogenated pyrazine-2-carboxylates of this nature are highly versatile intermediates, frequently utilized in the synthesis of antiviral analogs and complex therapeutic heterocycles[4].

The Causality of Orthogonal Reactivity

As a Senior Application Scientist, I emphasize that successful synthetic route design relies on exploiting the inherent electronic disparities of the molecule:

  • C3-Fluorine (The Electrophile): Fluorine is highly electronegative, withdrawing electron density via the inductive effect, while the adjacent N4 nitrogen and C2-ester further deplete electron density at C3. Because fluoride is an excellent leaving group in Nucleophilic Aromatic Substitution (SNAr), the C3 position is the most reactive site toward amines and thiols.

  • C6-Chlorine (The Cross-Coupling Handle): Once the C3 position is functionalized (often with an electron-donating amine, which deactivates the ring toward further SNAr), the C6-chlorine becomes the prime candidate for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

  • C2-Methyl Ester (The Late-Stage Modifier): The ester provides a stable, unreactive handle during the harsh basic conditions of cross-coupling. It can be selectively saponified late in the synthesis to yield a carboxylic acid, which is then converted to active pyrazinamide derivatives—a motif ubiquitous in medicinal chemistry[5].

  • C5-Methoxy (The Modulator): This group provides necessary electron density to stabilize the ring and can be selectively demethylated using BBr3 to reveal a pyrazinone tautomer if a hydrogen-bond donor is required for target binding.

Physicochemical Data Summary

To ensure precise stoichiometric calculations and analytical tracking, the foundational quantitative data for this building block is summarized below.

PropertyValueAnalytical Significance
Chemical Name Methyl 6-chloro-3-fluoro-5-methoxypyrazine-2-carboxylateIUPAC Standard
CAS Registry Number 2893978-84-0Supply chain verification[2]
Molecular Formula C7H6ClFN2O3Exact mass calculation
Molecular Weight 220.59 g/mol Stoichiometric scaling
Monoisotopic Mass 220.0051 DaCrucial for High-Resolution MS
Isotope Pattern ~3:1 ratio (M : M+2)Self-validating signature for the C6-Chlorine

Reaction Pathway Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this single building block, demonstrating its orthogonal reactivity.

OrthogonalReactivity Core Methyl 6-Chloro-3-fluoro- 5-methoxypyrazine-2-carboxylate SNAr 1. SNAr at C3 (Displace -F) Core->SNAr 1°/2° Amines DIPEA, THF, RT Suzuki 2. Cross-Coupling at C6 (Displace -Cl) SNAr->Suzuki Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O, 90°C Amide 3. Amide Coupling at C2 (Modify -COOMe) Suzuki->Amide 1. LiOH, THF/H2O 2. Amine, HATU, DIPEA

Caption: Orthogonal functionalization pathway of the pyrazine scaffold exploiting distinct electronic sites.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . By monitoring specific analytical markers (e.g., mass shifts, isotopic patterns), researchers can confirm both the success and the regioselectivity of each transformation.

Protocol A: Regioselective SNAr at the C3 Position

Objective: Displace the highly activated C3-fluorine with a primary or secondary amine.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under N2, dissolve Methyl 6-chloro-3-fluoro-5-methoxypyrazine-2-carboxylate (1.0 eq, 2.20 g, 10.0 mmol) in anhydrous THF (0.2 M, 50 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 3.48 mL, 20.0 mmol). Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HF generated, preventing degradation of the acid-sensitive methoxy group.

  • Amine Addition: Dropwise, add the desired amine (e.g., morpholine) (1.05 eq, 10.5 mmol) at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Self-Validation (LC-MS): Sample the reaction. The mass spectrum must show the complete disappearance of the starting material (m/z 221 [M+H]+) and the appearance of the product mass (e.g., m/z 288 [M+H]+ for morpholine). Crucial Check: The 3:1 chlorine isotope pattern must remain intact, proving the C6-Cl bond was not touched.

  • Workup: Quench with saturated aqueous NaHCO3, extract with EtOAc (3 x 30 mL), dry over Na2SO4, and concentrate under reduced pressure.

Protocol B: Suzuki-Miyaura Cross-Coupling at the C6 Position

Objective: Construct a C-C bond at the C6 position using palladium catalysis.

Step-by-Step Methodology:

  • Preparation: To a microwave vial, add the C3-aminated pyrazine intermediate from Protocol A (1.0 eq, 1.0 mmol), an aryl boronic acid (1.2 eq, 1.2 mmol), and K2CO3 (2.5 eq, 2.5 mmol).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 5 mL). Causality: Water is essential to dissolve the inorganic base and accelerate the transmetalation step of the catalytic cycle.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq, 0.05 mmol). Causality: The bidentate dppf ligand provides a wide bite angle, which is highly effective for sterically hindered, electron-rich aryl chlorides.

  • Reaction: Seal the vial and heat at 90 °C for 12 hours (or 110 °C for 30 mins via microwave irradiation).

  • Self-Validation (LC-MS): The defining proof of success is the loss of the 3:1 chlorine isotope pattern in the mass spectrum, replaced by the exact mass of the coupled biaryl product.

  • Workup: Filter through a pad of Celite to remove palladium black, partition between EtOAc and brine, dry, and purify via flash chromatography.

Protocol C: Saponification and Amide Coupling at the C2 Position

Objective: Convert the C2-methyl ester into a biologically relevant pyrazinamide.

Step-by-Step Methodology:

  • Hydrolysis: Dissolve the C6-coupled intermediate (1.0 eq) in THF/H2O (3:1, 0.1 M). Add LiOH·H2O (3.0 eq). Stir at room temperature for 4 hours.

  • Acidification: Carefully acidify to pH ~3 using 1M HCl. Extract the resulting carboxylic acid with 10% MeOH in DCM. Validation: TLC will show a massive shift to baseline (highly polar) compared to the ester.

  • Amide Coupling: Dissolve the dried carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes to form the active ester.

  • Amine Addition: Add the final amine (1.2 eq) and stir for 2 hours.

  • Workup: Dilute with water to precipitate the final compound, or extract with EtOAc, wash extensively with 5% LiCl (to remove DMF), dry, and purify.

Experimental Workflow Visualization

The following diagram maps the self-validating analytical checkpoints required at each stage of the synthetic workflow.

Workflow Step1 Step 1: Regioselective SNAr Reagents: Amine, DIPEA, THF Target: C3-Fluorine Validation: LC-MS (Loss of 19 Da, Cl intact) Step2 Step 2: Suzuki Coupling Reagents: Ar-B(OH)2, Pd(dppf)Cl2 Target: C6-Chlorine Validation: MS (Loss of 3:1 Cl isotope pattern) Step1->Step2 Step3 Step 3: Saponification Reagents: LiOH, THF/H2O Target: C2-Methyl Ester Validation: TLC (High polarity shift to baseline) Step2->Step3 Step4 Step4 Step3->Step4

Caption: Step-by-step experimental workflow with integrated analytical validation checkpoints.

References

  • Journal of Medicinal Chemistry. "Synthesis and Antiviral Evaluation of Certain Novel Pyrazinoic Acid C-Nucleosides." ACS Publications. Available at: [Link][4]

  • National Institutes of Health (PMC). "Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines." NIH. Available at:[Link][5]

  • ChemSrc. "1-ETHYNYL-2,3,4,5,6-PENTAFLUORO-BENZENE (Related Compounds: 2893978-84-0)." ChemSrc. Available at:[Link][3]

Sources

Method

Application Note: Orthogonal Functionalization of Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate in Medicinal Chemistry

Executive Summary Pyrazine heterocycles are privileged scaffolds in modern medicinal chemistry, serving as the foundational core for numerous FDA-approved therapeutics, including the proteasome inhibitor bortezomib and t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrazine heterocycles are privileged scaffolds in modern medicinal chemistry, serving as the foundational core for numerous FDA-approved therapeutics, including the proteasome inhibitor bortezomib and the antiviral agent favipiravir[1]. The compound Methyl 6-chloro-3-fluoro-5-methoxypyrazine-2-carboxylate represents a highly functionalized, next-generation building block. Its unique substitution pattern—featuring a methyl ester, a highly reactive fluorine atom, an electron-modulating methoxy group, and a cross-coupling-competent chlorine atom—enables precise, regioselective orthogonal functionalization.

This application note details the structural rationale, quantitative reaction metrics, and self-validating protocols for utilizing this scaffold to synthesize complex pharmaceutical agents, such as ATP-competitive kinase inhibitors and novel antiviral compounds.

Structural Profiling & Reactivity Rationale

The synthetic utility of this pyrazine derivative stems from the differential electronic environments of its substituents, which dictate its reactivity profile[2]:

  • C3-Fluoro (SNAr Susceptibility): Fluorine is highly electronegative, creating a strong dipole that activates the C3 carbon. Furthermore, C3 is positioned ortho to the electron-withdrawing methyl ester (C2) and para to the pyrazine nitrogen (N4). This synergistic electron withdrawal stabilizes the anionic Meisenheimer intermediate, making C3 exceptionally prone to Nucleophilic Aromatic Substitution (SNAr) by amines or thiols.

  • C6-Chloro (Cross-Coupling Competence): While chlorine is less electronegative than fluorine (making it less reactive toward SNAr under mild conditions), it is an excellent leaving group for oxidative addition by low-valent transition metals (e.g., Pd(0)). The adjacent methoxy group (C5) provides steric shielding and electronic modulation, allowing for controlled Suzuki-Miyaura or Buchwald-Hartwig cross-coupling at C6 without interfering with the C3 position[1].

  • C2-Methyl Carboxylate (Late-Stage Modification): The ester group serves a dual purpose: it activates the ring for SNAr and acts as a masked carboxylic acid. Post-functionalization of the ring, the ester can be saponified and coupled with various amines to form amides, a critical step for tuning pharmacokinetic properties or mimicking peptide bonds[1].

Orthogonal Functionalization Workflow

Workflow Core Methyl 6-chloro-3-fluoro-5-methoxypyrazine-2-carboxylate (Central Scaffold) SNAr 1. SNAr at C3 Displacement of -F by Amines Core->SNAr Amines, DIPEA Suzuki 2. Suzuki Coupling at C6 Pd-Catalyzed Arylation of -Cl SNAr->Suzuki Aryl-B(OH)2, Pd cat. Amidation 3. Ester Hydrolysis & Amidation Modification of C2 -COOMe Suzuki->Amidation 1. LiOH 2. HATU, R-NH2 Kinase Kinase Inhibitor Precursor Suzuki->Kinase Antiviral Antiviral Analog (Favipiravir-like) Amidation->Antiviral

Caption: Orthogonal functionalization workflow of the highly substituted pyrazine scaffold.

Key Medicinal Chemistry Applications

  • Kinase Inhibitors: The ability to introduce an anilino group at C3 via SNAr and an aryl/heteroaryl group at C6 via Suzuki coupling allows for the rapid construction of ATP-competitive kinase inhibitors. The pyrazine core acts as a bioisostere for pyrimidine or pyridine, often improving aqueous solubility and metabolic stability[1].

  • Antiviral & CNS Agents: By modifying the C2 ester into a primary or secondary amide, researchers can synthesize analogs of favipiravir (T-705), a pyrazine carboxamide derivative that inhibits RNA-dependent RNA polymerase[3]. The C5 methoxy group can also serve as a hydrogen bond acceptor, enhancing target binding affinity in CNS receptors[2].

Quantitative Data Summary

The following table summarizes the expected reaction metrics based on the electronic properties of the scaffold:

Reaction TypePositionReagents / CatalystYield RangeRegioselectivity
SNAr C3 (-F)Primary/Secondary Amines, DIPEA, THF85–95%>99% (C3 over C6)
Suzuki Coupling C6 (-Cl)Aryl-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O70–88%Specific to C6
Saponification C2 (-COOMe)LiOH, THF/H₂O90–98%N/A
Amidation C2 (-COOH)R-NH₂, HATU, DIPEA, DMF75–90%N/A

Detailed Experimental Protocols

Protocol A: Regioselective SNAr at C3 (Fluoro Displacement)
  • Objective: Selective amination at the highly electrophilic C3 position.

  • Procedure:

    • Dissolve Methyl 6-chloro-3-fluoro-5-methoxypyrazine-2-carboxylate (1.0 eq) in anhydrous THF (0.2 M) under an inert nitrogen atmosphere.

    • Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the solution. Causality: DIPEA acts as a non-nucleophilic base to neutralize the hydrofluoric acid (HF) generated during the reaction, preventing the protonation and subsequent deactivation of the nucleophilic amine.

    • Dropwise add the desired primary or secondary amine (1.1 eq) at 0 °C to control the exothermic nature of the reaction.

    • Stir the reaction mixture at room temperature for 2–4 hours. Validation: Monitor reaction progress via LC-MS; the disappearance of the starting material mass and the emergence of the product mass [M+H]+ indicate completion.

    • Quench with saturated aqueous NaHCO₃ and extract with EtOAc. Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography.

Protocol B: Suzuki-Miyaura Cross-Coupling at C6 (Chloro Displacement)
  • Objective: Arylation at the C6 position of the C3-aminated intermediate.

  • Procedure:

    • Suspend the C3-substituted intermediate (1.0 eq), aryl boronic acid (1.5 eq), and K₂CO₃ (3.0 eq) in a degassed mixture of 1,4-Dioxane and water (4:1 ratio, 0.1 M). Causality: Water is essential for the activation of the boronic acid to form the reactive boronate complex, which facilitates the transmetalation step in the palladium catalytic cycle.

    • Add the palladium catalyst Pd(dppf)Cl₂ (0.05 eq).

    • Heat the mixture to 90 °C for 6–8 hours under a nitrogen atmosphere. Validation: TLC (Hexanes/EtOAc 7:3) should show the complete consumption of the starting material and the appearance of a new, lower Rf​ spot.

    • Cool to room temperature, filter through a Celite pad to remove the precipitated palladium catalyst, and concentrate the filtrate.

    • Purify the crude product via silica gel chromatography.

Protocol C: Ester Saponification and Amide Coupling at C2
  • Objective: Conversion of the C2 methyl ester to a functionalized amide.

  • Procedure:

    • Dissolve the C3/C6-functionalized intermediate in THF/H₂O (3:1). Add LiOH·H₂O (2.0 eq) and stir at room temperature for 2 hours. Validation: LC-MS will show the [M−H]− peak of the corresponding carboxylic acid.

    • Isolate the acid by acidifying the aqueous layer to pH 3 with 1M HCl and extracting with DCM.

    • Dissolve the dried acid in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Causality: HATU rapidly converts the carboxylic acid into a highly reactive O-Atab ester, preventing epimerization and accelerating the coupling process.

    • Add the desired amine (1.5 eq) and stir for 4 hours.

    • Dilute with water, extract with EtOAc, wash extensively with brine (to remove residual DMF), dry, and purify.

Mechanistic Pathway

Mechanism Reactant C3-Fluoro Pyrazine + Nucleophile (R-NH2) Meisenheimer Meisenheimer Complex (Negative charge stabilized by C2-Ester & N1/N4) Reactant->Meisenheimer Nucleophilic Attack Product C3-Amino Pyrazine + HF (neutralized by base) Meisenheimer->Product Fluoride Elimination

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) at the highly activated C3 position.

References

  • Huigens, R.W., Brummel, B.R., Tenneti, S., Garrison, A.T., & Xiao, T. (2022). "Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery." Molecules, 27(3), 1112.[Link]

  • Chen, G.-Q., Guo, H.-Y., Quan, Z.-S., Shen, Q.-K., Li, X., & Luan, T. (2023). "Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry." Molecules, 28(21), 7440.[Link]

  • University of Luxembourg BioKB Database. (2022). "CoOccurrence - pyrazine - PF_PF00680." BioKB. [Link]

Sources

Application

Scale-up manufacturing process for Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate

Application Note: Scale-Up Manufacturing Process for Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate Introduction & Strategic Rationale The synthesis of highly functionalized pyrazine building blocks is a critic...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scale-Up Manufacturing Process for Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate

Introduction & Strategic Rationale

The synthesis of highly functionalized pyrazine building blocks is a critical operation in modern drug discovery, particularly for developing kinase inhibitors and antiviral agents. The target compound, Methyl 6-chloro-3-fluoro-5-methoxypyrazine-2-carboxylate (CAS: 2893978-84-0) , presents a unique synthetic challenge due to the dense array of heteroatoms and halogens on the pyrazine core.

To achieve a scalable, high-yielding, and safe manufacturing process, we have designed a two-step regioselective route starting from the widely available Amiloride intermediate, Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate (CAS: 1458-18-0) . This route bypasses the need for expensive transition-metal catalysts and relies on intrinsic electronic effects to drive regioselectivity, ensuring a self-validating and robust process at the multi-kilogram scale.

SyntheticWorkflow SM Methyl 3-amino-5,6-dichloro- pyrazine-2-carboxylate (CAS: 1458-18-0) Int1 Methyl 3-amino-6-chloro-5-methoxy- pyrazine-2-carboxylate SM->Int1 Step 1: NaOMe, MeOH Regioselective SNAr Product Methyl 6-chloro-3-fluoro-5-methoxy- pyrazine-2-carboxylate (CAS: 2893978-84-0) Int1->Product Step 2: NaNO2, HF/Py Fluorodediazoniation

Figure 1: Two-step synthetic workflow for the target pyrazine derivative.

Step 1: Regioselective Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Causality

The first step involves the nucleophilic aromatic substitution (SNAr) of a chlorine atom with a methoxy group. The starting material possesses two potential leaving groups at the C-5 and C-6 positions. However, the reaction is highly regioselective for the C-5 position .

Why does this occur? The amino group at C-3 exerts a strong electron-donating resonance effect (+M effect). This electron density is pushed through the pyrazine ring system, specifically deactivating the para position (C-6) toward nucleophilic attack. Conversely, the C-5 position, being meta to the amino group, remains highly electrophilic due to the electron-withdrawing nature of the adjacent N-4 nitrogen. This exact regiochemical control is a proven mechanism utilized in the commercial synthesis of C(5)-substituted Amiloride analogues .

Regioselectivity A 3-Amino Group (+M Effect) B Increases electron density at C-6 (Para) A->B C C-5 (Meta) remains highly electrophilic A->C D Selective SNAr by NaOMe at C-5 B->D Deactivated C->D Activated

Figure 2: Electronic effects driving the regioselective methoxylation at C-5.

Scale-Up Protocol (10 kg Scale)
  • Preparation: Charge a 100 L glass-lined reactor with Methanol (50 L) and Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate (10.0 kg, 45.0 mol).

  • Temperature Control: Cool the stirred suspension to -5 °C under a strict nitrogen atmosphere.

  • Reagent Addition: Add a 25% wt solution of Sodium Methoxide (NaOMe) in Methanol (10.2 kg, 47.3 mol, 1.05 eq) dropwise over 2 hours.

    • Critical Insight: The internal temperature must not exceed 0 °C. Elevated temperatures provide the activation energy required to overcome the electronic deactivation at C-6, leading to the formation of the unwanted 5,6-dimethoxy impurity.

  • Reaction: Stir the mixture for 4 hours at 0 °C.

  • In-Process Control (IPC): Pull a sample for HPLC analysis. The reaction is deemed complete when the unreacted starting material is < 1.0%.

  • Quench & Isolation: Quench the reaction by adding 1N HCl until the pH reaches 6.5–7.0. Concentrate the mixture under vacuum to remove approximately 30 L of methanol. Add Water (40 L) to precipitate the product. Filter, wash with cold water, and dry under vacuum at 45 °C to yield Methyl 3-amino-6-chloro-5-methoxypyrazine-2-carboxylate .

Step 2: Diazotization-Fluorination via Modified Schiemann Reaction

Mechanistic Causality

The conversion of the 3-amino group to a 3-fluoro group requires a diazotization-fluorination sequence. Traditional Balz-Schiemann conditions (using HBF4 to isolate a diazonium tetrafluoroborate salt) frequently fail for electron-deficient pyrazines because the resulting salts are highly unstable and difficult to isolate.

To circumvent this, we utilize Olah’s Reagent (70% HF / 30% Pyridine) combined with sodium nitrite. This allows for in-situ diazotization and immediate trapping of the diazonium intermediate by the highly concentrated, anhydrous fluoride source. The pyridine acts to buffer the system and stabilize the transition state. This specific methodology is authoritatively grounded in the commercial manufacturing routes of fluorinated pyrazine antiviral drugs, such as Favipiravir .

Scale-Up Protocol (8 kg Scale)
  • Reactor Specification: Mandatory requirement: Utilize a Hastelloy C-276 or PTFE-lined reactor due to the highly corrosive nature of hydrofluoric acid. Glass-lined reactors will be catastrophically compromised.

  • Preparation: Charge Olah's reagent (25 L) into the reactor and cool to -10 °C.

  • Substrate Addition: Portion-wise add the intermediate from Step 1 (8.0 kg, 36.8 mol) while maintaining the internal temperature < 0 °C.

  • Diazotization: Add Sodium Nitrite (NaNO2) (3.0 kg, 44.1 mol, 1.2 eq) in small portions over 3 hours at -10 °C to -5 °C.

    • Critical Insight: Slow addition is paramount. It prevents the dangerous accumulation of the energetic diazonium intermediate and controls the highly exothermic nature of the diazotization event.

  • Fluorodediazoniation: Slowly warm the reactor to 40 °C and hold for 6 hours to drive the thermal decomposition of the diazonium salt, releasing N2 gas and installing the fluorine atom.

  • In-Process Control (IPC): HPLC analysis must show < 0.5% of the diazonium intermediate before proceeding to workup.

  • Quench (Safety Critical): Transfer the reaction mixture via a PTFE line into a secondary 200 L reactor containing a vigorously stirred, pre-cooled (0 °C) aqueous slurry of KOH and Calcium Oxide (CaO).

    • Critical Insight: The inclusion of CaO is a self-validating safety measure. It reacts with HF to form insoluble Calcium Fluoride (CaF2), effectively neutralizing the acid and preventing free fluoride toxicity in the aqueous effluent.

  • Isolation: Extract the neutralized aqueous layer with Dichloromethane (3 x 30 L). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure. Recrystallize the crude solid from Isopropanol to afford pure Methyl 6-chloro-3-fluoro-5-methoxypyrazine-2-carboxylate .

Analytical Validation & Quantitative Data

To demonstrate the robustness and scalability of this synthetic route, data from three consecutive pilot batches are summarized below. The strict temperature controls in Step 1 successfully suppressed the C-6 methoxy impurity to undetectable levels at the 10 kg scale.

Table 1: Pilot Batch Manufacturing Data

BatchScale (kg)Step 1 Yield (%)Step 1 Purity (%)Step 2 Yield (%)Step 2 Purity (%)Overall Yield (%)Key Impurity (C-6 Methoxy)
PB-011.088.599.172.498.564.1< 0.1%
PB-025.089.299.374.198.866.1< 0.1%
PB-0310.089.099.475.599.167.2Not Detected

References

  • Amiloride as a new RNA-binding scaffold with activity against HIV-1 TAR, PubMed Central (PMC). Available at:[Link]

  • Drug repurposing for the treatment of COVID-19: Pharmacological aspects and synthetic approaches, PubMed Central (PMC). Available at:[Link]

Method

Application Note: Regioselective Functionalization of Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate

Introduction to the Scaffold Highly substituted pyrazine scaffolds are privileged structures in modern drug discovery, frequently serving as the core pharmacophore in kinase inhibitors, antiviral agents, and CNS-active t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Scaffold

Highly substituted pyrazine scaffolds are privileged structures in modern drug discovery, frequently serving as the core pharmacophore in kinase inhibitors, antiviral agents, and CNS-active therapeutics. The compound[1] presents a unique, densely functionalized synthetic template. It features four distinct reactive handles: an ester, a methoxy group, a fluorine atom, and a chlorine atom.

Navigating the reactivity of this molecule requires precise kinetic and thermodynamic control. This application note details a robust, self-validating divergent workflow for the sequential, regioselective functionalization of the C3 and C6 positions, enabling researchers to rapidly generate diverse pyrazine libraries.

Mechanistic Rationale for Regioselectivity

The success of this synthetic strategy relies on exploiting the distinct electronic properties and leaving-group abilities of fluorine versus chlorine on the electron-deficient pyrazine ring.

  • Kinetic Control via SNAr at C3-F: In Nucleophilic Aromatic Substitution (SNAr), the rate-determining step is the addition of the nucleophile to form the anionic Meisenheimer complex. Fluorine, being the most electronegative element, exerts a strong inductive pull that drastically lowers the LUMO of the pyrazine ring and stabilizes the resulting anionic intermediate. Consequently, the C3-F bond is displaced orders of magnitude faster than the C6-Cl bond when exposed to hard nucleophiles (e.g., amines, alkoxides) under mild conditions.

  • Thermodynamic Activation via Suzuki-Miyaura at C6-Cl: Once the C3 position is functionalized, the remaining C6-Cl bond can be activated via palladium-catalyzed cross-coupling. Aryl chlorides are notoriously reluctant to undergo oxidative addition due to the high C-Cl bond dissociation energy. To overcome this, the use of bulky, electron-rich dialkylbiaryl phosphine ligands, such as, is critical[2]. The electron-rich nature of XPhos accelerates the oxidative addition of Pd(0) into the inert C-Cl bond, while its immense steric bulk forces the two coupling partners together, promoting the final reductive elimination step[3].

Synthetic Workflow

Workflow SM Methyl 6-Chloro-3-fluoro- 5-methoxypyrazine-2-carboxylate SNAr Step 1: SNAr (Displaces C3-F) SM->SNAr Int C3-Functionalized 6-Chloro Intermediate SNAr->Int Suzuki Step 2: Suzuki Coupling (Activates C6-Cl) Int->Suzuki Prod Fully Functionalized Pyrazine Scaffold Suzuki->Prod

Divergent synthetic workflow for the regioselective functionalization of the pyrazine scaffold.

Experimental Methodologies

The following protocols are designed as self-validating systems. Each step includes specific causality for the reagents chosen and purification checkpoints to ensure downstream success.

Protocol 1: Regioselective SNAr at the C3 Position

Objective: Displace the C3-fluorine with a secondary amine while preserving the C6-chlorine and C2-ester.

  • Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate (1.0 equiv, 1.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (5.0 mL).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 equiv, 2.0 mmol) to the solution.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the HF byproduct generated during the reaction without competing with the amine nucleophile, preventing unwanted side reactions or ester hydrolysis.

  • Nucleophile Addition: Cool the mixture to 0 °C using an ice bath. Dropwise add the secondary amine (e.g., morpholine) (1.1 equiv, 1.1 mmol).

    • Causality: Cooling to 0 °C before addition maximizes kinetic control. At lower temperatures, the activation energy difference between C3-F and C6-Cl substitution is exaggerated, ensuring >99:1 regioselectivity in favor of the C3 position.

  • Reaction Monitoring: Remove the ice bath and stir the reaction mixture at room temperature for 2–4 hours. Monitor completion via LC-MS. The mass of the starting material should completely disappear, replaced by the [M+H]+ of the C3-amino product.

  • Workup (Self-Validation Step): Quench the reaction with saturated aqueous NH₄Cl (10 mL) and extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine (5 × 10 mL).

    • Causality: DMF is highly miscible with both water and organic solvents. Repeated brine washes are a critical self-validating technique to ensure the complete removal of DMF, which would otherwise coordinate to palladium and poison the catalyst in Step 2.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the C3-amino-6-chloro intermediate.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling at the C6 Position

Objective: Couple the remaining C6-chlorine with an arylboronic acid.

  • Preparation: To an oven-dried Schlenk tube, add the C3-amino-6-chloro intermediate (1.0 equiv, 0.5 mmol), the arylboronic acid (1.5 equiv, 0.75 mmol), Pd₂(dba)₃ (0.02 equiv, 1 mol% Pd), XPhos (0.04 equiv, 2 mol%), and anhydrous K₃PO₄ (3.0 equiv, 1.5 mmol).

  • Degassing (Self-Validation Step): Evacuate the tube under high vacuum and backfill with argon. Repeat this cycle three times.

    • Causality: Oxygen must be rigorously excluded. XPhos is highly electron-rich and prone to oxidation to its phosphine oxide[2]. Oxidation deactivates the Pd(0) catalyst, leading to immediate reaction failure.

  • Solvent Addition: Add a previously degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5.0 mL) via syringe.

    • Causality: Dioxane provides excellent solubility for the organic components and the Pd-complex. Water is strictly required to dissolve the inorganic K₃PO₄ and generate the reactive boronate complex[Ar-B(OH)₃]⁻, which is the actual species that undergoes transmetalation with the Pd(II) intermediate[3].

  • Heating: Seal the tube and heat the mixture at 90 °C in an oil bath for 12 hours.

    • Causality: Elevated temperature provides the necessary thermal energy to overcome the high activation barrier for the oxidative addition of the inert C6-Cl bond.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via flash chromatography to yield the fully functionalized pyrazine scaffold.

Quantitative Data Summary

The table below summarizes the yield and regioselectivity across various nucleophiles and boronic acids using the established protocols.

EntryNucleophile (Step 1)Boronic Acid (Step 2)Yield Step 1 (%)Regioselectivity (C3:C6)Yield Step 2 (%)
1MorpholinePhenylboronic acid92>99:188
2Piperidine4-Fluorophenylboronic acid89>99:185
3Benzylamine3-Pyridylboronic acid8598:279
4Sodium methoxidep-Tolylboronic acid94>99:191

References

  • ChemSrc Database. 1-ETHYNYL-2,3,4,5,6-PENTAFLUORO-BENZENE (Related Pyrazine Derivatives / Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate). ChemSrc. Available at:[Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research / National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Maluenda, I., & Navarro, O. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules (MDPI). Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate

Overview Methyl 6-chloro-3-fluoro-5-methoxypyrazine-2-carboxylate is a highly functionalized pyrazine scaffold critical for the development of modern therapeutics, including allosteric SHP2 inhibitors[1] and broad-spectr...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

Methyl 6-chloro-3-fluoro-5-methoxypyrazine-2-carboxylate is a highly functionalized pyrazine scaffold critical for the development of modern therapeutics, including allosteric SHP2 inhibitors[1] and broad-spectrum antiviral analogs[2]. Synthesizing this densely substituted ring requires strict regiocontrol and careful handling of highly reactive intermediates.

This technical guide provides field-proven methodologies, mechanistic insights, and troubleshooting steps to optimize your reaction yields across the two-step synthesis from the commercially available precursor, methyl 3-amino-5,6-dichloropyrazine-2-carboxylate.

SynthesisWorkflow SM Methyl 3-amino-5,6-dichloro- pyrazine-2-carboxylate Int Methyl 3-amino-6-chloro-5-methoxy- pyrazine-2-carboxylate SM->Int Step 1: SNAr NaOMe, MeOH Reflux, 3h Prod Methyl 6-chloro-3-fluoro-5-methoxy- pyrazine-2-carboxylate Int->Prod Step 2: Fluorination NaNO2, HF-Pyridine -20°C to RT

Two-step synthesis workflow for Methyl 6-chloro-3-fluoro-5-methoxypyrazine-2-carboxylate.

Section 1: Step-by-Step Methodologies

Protocol A: Regioselective Methoxylation (Step 1)

Mechanistic Rationale: The introduction of the methoxy group must be highly regioselective. The ester group at the C2 position strongly withdraws electron density, activating the para C5 position for Nucleophilic Aromatic Substitution (SNAr) via a stabilized Meisenheimer complex. The C3 position is protected by the electron-donating amino group[1].

Step-by-Step Procedure:

  • Preparation of Alkoxide: In an oven-dried flask purged with nitrogen, carefully dissolve sodium metal (1.05 equivalents) in strictly anhydrous methanol (0.1 M relative to substrate) at 0 °C. Stir until full dissolution is achieved to generate fresh sodium methoxide (NaOMe)[1].

  • Substrate Addition: Add methyl 3-amino-5,6-dichloropyrazine-2-carboxylate (1.0 equivalent) in one portion.

  • Reaction Execution: Heat the mixture to reflux for 2–3 hours. Monitor the reaction via LC-MS until the starting material ([M+H]+ 222.0) is entirely consumed.

  • Workup: Cool the mixture to room temperature, neutralize with 1N HCl to pH 7, and concentrate under reduced pressure. Extract with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate to yield methyl 3-amino-6-chloro-5-methoxypyrazine-2-carboxylate[3].

Protocol B: Diazotization-Fluorination (Step 2)

Mechanistic Rationale: Converting the C3 amino group to a fluorine atom requires a Sandmeyer-type diazotization. Using Olah's reagent (70% HF-pyridine) provides both the acidic medium to form the highly reactive diazonium intermediate and a high concentration of fluoride ions to trap it, preventing the formation of hydroxylated byproducts[2].

Step-by-Step Procedure:

  • System Setup: Use a Teflon or Nalgene flask (glass will be etched by HF). Purge with nitrogen and cool 70% HF-pyridine (approx. 10-15 mL per gram of substrate) to -20 °C.

  • Substrate Dissolution: Slowly add methyl 3-amino-6-chloro-5-methoxypyrazine-2-carboxylate (1.0 equivalent) to the cooled HF-pyridine.

  • Diazotization: Add sodium nitrite (NaNO2, 1.5 to 2.0 equivalents) portion-wise over 30 minutes, maintaining the internal temperature strictly below -10 °C[2].

  • Thermal Decomposition: Stir at -10 °C for 30 minutes, then allow the reaction to slowly warm to room temperature over 1 hour to decompose the diazonium salt and evolve N2 gas.

  • Quench & Extraction: Carefully pour the mixture over crushed ice. Extract multiple times with ethyl acetate. Wash the combined organic layers with saturated aqueous NaHCO3 until the pH is neutral, dry, and concentrate to yield the target product[2].

Section 2: Troubleshooting Guides & FAQs

Q: I am observing a significant amount of the 5,6-dimethoxy byproduct in Step 1. How can I prevent over-reaction? A: Over-methoxylation occurs when the SNAr reaction proceeds at the less-activated C6 position. This is typically caused by an excess of NaOMe or extended heating. Solution: Strictly control your stoichiometry to 1.0 - 1.05 equivalents of NaOMe. If the byproduct persists, reduce the reaction temperature from reflux to room temperature and extend the reaction time, tracking the conversion closely via LC-MS to prevent over-reaction.

Q: My LC-MS shows a major peak at m/z 204.0 [M+H]+ during Step 1. What is this, and how do I fix it? A: A mass of 204.0 corresponds to the hydrolyzed carboxylic acid (loss of the methyl ester, -14 Da). This happens when moisture is present in the reaction mixture; water reacts with NaOMe to form NaOH, which rapidly saponifies the ester[3]. Solution: Ensure your methanol is strictly anhydrous (use molecular sieves) and prepare the NaOMe freshly from sodium metal rather than using older, hygroscopic commercial NaOMe powders.

Q: Step 2 yields a dark tar with very little of the fluorinated product. What causes this degradation? A: Pyrazine diazonium salts are notoriously unstable. If the temperature exceeds 0 °C during the NaNO2 addition, the intermediate decomposes non-specifically into polymeric tar rather than undergoing the desired fluoride substitution. Solution: Maintain strict temperature control (-20 °C to -10 °C) during the entire nitrite addition phase. Ensure adequate stirring to prevent localized exothermic hot spots.

Q: Instead of the 3-fluoro product (m/z 221.0), I am getting the 3-hydroxy pyrazine (m/z 219.0) in Step 2. Why? A: Water is an excellent nucleophile and will outcompete fluoride if present during the decomposition of the diazonium salt[2]. Solution: Ensure your HF-pyridine is high quality and anhydrous. Do not quench the reaction with ice/water until you are absolutely certain the diazonium intermediate has fully decomposed (indicated by the cessation of N2 gas evolution at room temperature).

TroubleshootingTree Issue Low Yield in Step 2 (Fluorination) LCMS Check LC-MS Profile of Crude Issue->LCMS Hydroxyl Mass = 219.0 m/z (3-Hydroxy Byproduct) LCMS->Hydroxyl Aqueous Quench/Moisture Tar Polymeric Tar / Unreacted SM LCMS->Tar Thermal Decomposition Sol1 Use strictly anhydrous conditions Ensure high HF concentration Hydroxyl->Sol1 Sol2 Control exotherm at -20°C Optimize nitrite addition rate Tar->Sol2

Logical troubleshooting tree for identifying and resolving Step 2 yield losses.

Section 3: Quantitative Data & Analytical Tracking

To establish a self-validating system, use the following analytical parameters to track reaction progress and identify common failure modes.

Reaction StepTarget CompoundExact Mass [M+H]+Common ByproductByproduct Mass [M+H]+Target Yield Range
Step 1: SNAr Methyl 3-amino-6-chloro-5-methoxypyrazine-2-carboxylate218.0 Hydrolyzed Acid204.080–85%
5,6-Dimethoxy214.1
Step 2: Fluorination Methyl 6-chloro-3-fluoro-5-methoxypyrazine-2-carboxylate221.0 3-Hydroxy Pyrazine219.040–60%

Note: Yields for Sandmeyer-type fluorinations on highly substituted pyrazines are notoriously moderate (40-60%) due to the inherent instability of the diazonium intermediate[2]. Optimization within this range indicates a highly successful protocol.

References

  • WO2018013597A1 - 2,5-disubstituted 3-methyl pyrazines and 2,5,6-trisubstituted 3-methyl pyrazines as allosteric shp2 inhibitors - Google Patents.
  • Fungicidal heterocyclic aromatic amides and their compositions, methods of use and preparation - European Patent Office (EP 1516874B1) - Googleapis.com.
  • Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC - NIH.

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues with Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate

Welcome to the Technical Support Center. As researchers and drug development professionals scale up syntheses involving highly functionalized heterocycles, solubility often becomes a critical bottleneck.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals scale up syntheses involving highly functionalized heterocycles, solubility often becomes a critical bottleneck. This guide provides field-proven, causality-driven troubleshooting strategies for Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate .

Diagnostic Overview: The Causality of Insolubility

Before attempting to force a compound into solution, it is crucial to understand why it resists dissolution. Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate presents a unique physicochemical challenge due to three competing molecular factors:

  • High Crystal Lattice Energy: The planar pyrazine ring, combined with halogen substituents (chlorine and fluorine), promotes strong intermolecular π−π stacking and halogen bonding in the solid state. Breaking this lattice requires a solvent with exceptional solvating power.

  • Deactivated Hydrogen Bond Acceptors: While pyrazines typically act as hydrogen bond acceptors, the strongly electron-withdrawing halogens and methyl ester group pull electron density away from the ring nitrogens. Consequently, polar protic solvents (like alcohols or water) fail to solvate the molecule effectively[1].

  • Strong Molecular Dipole: The asymmetrical substitution pattern creates a significant dipole moment. Therefore, purely non-polar solvents (like hexane or toluene) lack the necessary dielectric strength to interact with the molecule, leading to poor dissolution[2].

Solvent Compatibility Matrix

To facilitate rational solvent selection, the following table summarizes the quantitative dielectric properties and empirical solvating power for this specific pyrazine derivative.

Solvent ClassExample SolventsDielectric Constant (ε)Solvating Power for TargetRecommended Application
Non-Polar Hexane, Toluene1.9 - 2.4Very LowAvoid for primary reactions; use strictly as an anti-solvent for recrystallization.
Polar Protic Methanol, Water24 - 80LowPoor solvation due to deactivated pyrazine nitrogens. Avoid unless using micellar catalysis.
Polar Aprotic DCM, EtOAc, THF6.0 - 9.1ModerateGood for liquid-liquid extractions and moderate-temperature reactions.
Highly Polar Aprotic DMF, DMSO, NMP36 - 47Very HighIdeal for high-concentration reactions, scale-up, and NMR spectroscopy.

Troubleshooting Workflow

Use the following decision tree to diagnose and resolve persistent solid suspensions in your reaction flasks.

SolventTroubleshooting Start Incomplete Dissolution of Pyrazine Derivative Assess Assess Current Solvent Polarity Start->Assess NonPolar Non-Polar (e.g., Hexane) Assess->NonPolar Polar Polar Protic/Aprotic Assess->Polar SwitchAprotic Switch to Highly Polar Aprotic (DMSO, DMF, NMP) NonPolar->SwitchAprotic Heat Apply Gentle Heating (40-60°C) Polar->Heat CoSolvent Use Binary Co-Solvent (e.g., EtOAc / 10% DMSO) SwitchAprotic->CoSolvent Fails Success Complete Solvation Achieved SwitchAprotic->Success Dissolves Heat->CoSolvent Fails Heat->Success Dissolves Mech Mechanochemistry (Ball Milling) CoSolvent->Mech Persistent Solid CoSolvent->Success Dissolves Mech->Success

Workflow for troubleshooting pyrazine derivative solubility in organic synthesis.

Step-by-Step Troubleshooting Protocols

Every protocol below is designed as a self-validating system to ensure you can empirically verify success before moving to the next synthetic step.

Protocol A: Solubilization for NMR Spectroscopy (<10 mg scale)

Context: Researchers often struggle to obtain clean 13 C-NMR spectra because the compound precipitates in standard CDCl 3​ , leading to low signal-to-noise ratios. Methodology:

  • Initial Solvation: Weigh 5–10 mg of the pyrazine derivative into a vial. Add 0.6 mL of DMSO-d 6​ (a highly polar aprotic solvent).

  • Mechanical Disruption: Sonicate the vial for 5 minutes at room temperature.

  • Validation Check 1: Hold the vial against a light source. If particulate matter scatters light (Tyndall effect), dissolution is incomplete.

  • Chemical Disruption: If the suspension persists, add 1–2 drops of deuterated trifluoroacetic acid (TFA-d). According to the ResearchGate Community, carefully using TFA-d as an additive can disrupt the rigid hydrogen-bonding/lattice networks of stubborn heterocycles[3].

  • Validation Check 2: Acquire a rapid 1 H-NMR scan (16 scans). A sharp, highly resolved singlet for the methoxy group (~4.0 ppm) confirms complete solvation. Broad humps indicate aggregation or incomplete dissolution.

Protocol B: Reaction Solvent Optimization (Scale-up)

Context: Inefficient mixing in heterogeneous states can lead to poor reaction rates and lower yields[4]. Methodology:

  • Solvent Selection: Switch the primary reaction solvent to a highly polar aprotic medium (e.g., DMF or NMP).

  • Co-Solvent Integration: If the reactant concentration exceeds the solubility limit, introduce a binary co-solvent system[5]. Add 10–20% THF or EtOAc to the DMF. This modulates the dielectric constant while maintaining high solvating power.

  • Thermal Adjustment: Heat the mixture gently to 50°C to overcome the initial enthalpy of dissolution.

  • Validation Check: Monitor the reaction via TLC or LC-MS after 30 minutes. The visual disappearance of the solid suspension, coupled with the emergence of a single product peak on the chromatogram, validates the solvent choice.

Protocol C: Mechanochemical Alternative (Solvent-Free)

Context: When all solvent systems fail, or if heating causes product degradation, solvent-free methods must be employed. Methodology:

  • Preparation: Load the insoluble pyrazine derivative and solid reagents into a stainless-steel milling jar.

  • Milling: As demonstrated by Hokkaido University, insoluble reactants that are unreactive in solution can react efficiently in solvent-free systems using ball milling to drive chemical reactions in the solid state[6]. Mill at 30 Hz for 30–90 minutes.

  • Validation Check: Extract the milled powder with a volatile solvent (e.g., DCM) and analyze via TLC to confirm complete starting material conversion before scaling up the mechanochemical process.

Frequently Asked Questions (FAQs)

Q: My product precipitates from the reaction mixture upon cooling. How do I prevent this? A: This is a common thermodynamic issue; solubility in organic solvents typically decreases with temperature[5]. If precipitation hinders downstream processing (such as filtration or extraction), add a co-solvent with high solvating power (like DMSO or DMF) before cooling the reaction. Alternatively, maintain gentle heating during the initial quench phase.

Q: Can I use water as a solvent for this pyrazine derivative? A: No. Due to the highly deactivated nature of the pyrazine nitrogens (caused by the electron-withdrawing chlorine, fluorine, and ester groups), the molecule lacks the ability to form strong hydrogen bonds with water. It will remain largely insoluble[1]. If aqueous conditions are strictly required for your specific methodology, you must utilize micellar catalysis (e.g., adding surfactants like SDS) to encapsulate the organic substrate and improve local solubility[7].

Q: I am trying to recrystallize the crude product, but it "oils out" instead of forming crystals. What is the best solvent system? A: "Oiling out" occurs when the melting point of the compound is lower than the temperature at which it saturates the solvent, leading to liquid-liquid phase separation rather than crystallization. To fix this, use a binary "good/poor" solvent system[8]. Dissolve the compound in a minimal amount of a "good" solvent (e.g., EtOAc) at an elevated temperature, and add a "poor" solvent (e.g., Hexane) dropwise until slight turbidity appears. Allow the mixture to cool very slowly to thermodynamically favor crystal lattice formation over oiling out.

References

  • Title: Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? Source: ResearchGate URL: [Link]

  • Title: A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions Source: The Calculated Chemist URL: [Link]

  • Title: Toward overcoming solubility issues in organic chemistry Source: Hokkaido University URL: [Link]

  • Title: Micelle-driven organic synthesis: an update on the synthesis of heterocycles and natural products in aqueous medium over the last decade Source: RSC Advances URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Defluorination in Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate Workflows

Introduction Welcome to the Application Support Center. Handling highly functionalized heterocycles like (CAS: 959616-64-9) requires precise control over reaction conditions [1].

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction Welcome to the Application Support Center. Handling highly functionalized heterocycles like (CAS: 959616-64-9) requires precise control over reaction conditions [1]. This molecule features an extremely electron-deficient pyrazine core, making it a powerful building block for drug discovery. However, researchers frequently encounter a critical failure mode: unwanted defluorination at the C3 position during attempts to functionalize the C6-Cl bond. This guide provides field-proven, mechanistically grounded solutions to preserve the C-F bond.

Part 1: The Mechanistic Root Cause

Why does the C3-F bond react before the C6-Cl bond?

To solve defluorination, we must first understand the causality of the side reaction. When attempting a transition-metal catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) at the C6-Cl bond, the reaction mixture inherently contains bases and potentially nucleophilic solvents.

In Nucleophilic Aromatic Substitution (SNAr), the rate-determining step is the initial nucleophilic attack to form the anionic Meisenheimer complex, not the subsequent cleavage of the carbon-halogen bond. Fluorine is the most electronegative element; its powerful negative inductive (-I) effect severely depletes electron density at the C3 carbon and heavily stabilizes the developing negative charge in the transition state. Consequently, [2].

Furthermore, the pyrazine ring is inherently electron-deficient. The C3 position is flanked by an ortho-ester group and the N4 nitrogen, creating an "electron sink" that further accelerates nucleophilic attack [3]. Therefore, any trace of a nucleophile will rapidly attack the C3-F bond before the palladium catalyst can undergo oxidative addition at the C6-Cl bond.

Part 2: Troubleshooting FAQs & Decision Logic

Q1: I am attempting a Suzuki-Miyaura cross-coupling at the C6-Cl position, but LC-MS shows massive loss of the fluorine atom. How do I prevent this? A: The defluorination is caused by the base acting as a nucleophile (SNAr) before the palladium catalyst can engage the C6-Cl bond.

  • Actionable Fix: Abandon nucleophilic bases (NaOH, NaOMe, aqueous Na2CO3). Switch to strictly non-nucleophilic, anhydrous bases such as K3PO4. Simultaneously, use a highly active, electron-rich palladium catalyst (e.g., XPhos Pd G3) that rapidly inserts into the C-Cl bond at mild temperatures (40–60 °C), outcompeting the background SNAr reaction.

Q2: My isolated yield is low, and I suspect hydrolysis during the aqueous workup. Is the C-F bond really that sensitive to water? A: Yes. The C3-F bond in this specific pyrazine scaffold is highly activated. Prolonged exposure to basic aqueous workups (e.g., washing with saturated NaHCO3) will cause hydrolysis, yielding the pyrazinol byproduct.

  • Actionable Fix: Quench reactions with a mildly acidic or neutral buffer (e.g., saturated NH4Cl). Minimize the time the product spends in the aqueous phase and extract immediately.

Q3: Can I perform an SNAr amination at the C6-Cl position without touching the C3-F? A: Through classical SNAr, this is nearly impossible. Because fluorine is a superior leaving group, amine nucleophiles will preferentially attack the C3-F bond [4].

  • Actionable Fix: To functionalize the C6 position with an amine, you must bypass the SNAr mechanism entirely. Utilize a Buchwald-Hartwig cross-coupling with a bulky ligand (like BrettPhos) and a non-nucleophilic base (like LiHMDS) to force the reaction through a metal-mediated oxidative addition pathway at the C-Cl bond.

Troubleshooting Workflow

Workflow Start Defluorination Detected (LC-MS / 19F-NMR) CheckBase Is the base nucleophilic? (e.g., NaOH, NaOMe) Start->CheckBase ChangeBase Switch to K3PO4, Cs2CO3, or DIPEA CheckBase->ChangeBase Yes CheckTemp Is reaction temp > 80°C? CheckBase->CheckTemp No Success Defluorination Minimized ChangeBase->Success ChangeTemp Lower temp to 40-60°C. Use highly active Pd catalyst (e.g., XPhos Pd G3) CheckTemp->ChangeTemp Yes CheckSolvent Are protic solvents present? (e.g., MeOH, H2O) CheckTemp->CheckSolvent No ChangeTemp->Success ChangeSolvent Switch to anhydrous THF, Toluene, or Dioxane CheckSolvent->ChangeSolvent Yes CheckSolvent->Success No ChangeSolvent->Success

Figure 1: Decision tree for diagnosing and resolving defluorination side reactions.

Part 3: Data Presentation & Reagent Selection

To design a self-validating reaction system, reagent selection must be driven by quantitative mechanistic data.

Table 1: Relative Leaving Group Reactivity in SNAr

Leaving Group Relative Reactivity Mechanistic Rationale
Fluorine (-F) ~3300 Maximum electronegativity; heavily stabilizes the Meisenheimer transition state via -I effect.
Chlorine (-Cl) 4.3 Weaker electronegativity; slower addition step despite being a better leaving group in SN2.
Bromine (-Br) 3.2 Lower electronegativity; poor stabilization of the intermediate.

| Iodine (-I) | 1.0 (Baseline) | Lowest electronegativity among halogens; slowest SNAr addition. |

Table 2: Base Selection Matrix for Pyrazine Cross-Coupling

Base Nucleophilicity SNAr Defluorination Risk Recommendation
NaOH / KOH Very High Critical AVOID . Rapidly hydrolyzes C3-F.
NaOMe / NaOEt Very High Critical AVOID . Forms C3-alkoxy byproducts.
K2CO3 (Aqueous) Moderate High AVOID . Generates OH⁻ in situ.
Cs2CO3 (Anhydrous) Low Low ACCEPTABLE . Good balance of basicity for cross-coupling.

| K3PO4 (Anhydrous) | Very Low | Very Low | OPTIMAL . Excellent for Pd-catalyzed couplings without triggering SNAr. |

Part 4: Standardized Experimental Protocol

Chemoselective Suzuki-Miyaura Cross-Coupling at C6-Cl (Preserving C3-F) This protocol is designed as a self-validating system: by strictly excluding water and utilizing a highly active catalyst, the desired pathway is kinetically favored over degradation.

Reagents:

  • Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate (1.0 equiv)

  • Aryl boronic acid (1.1 equiv)

  • XPhos Pd G3 (0.05 equiv)

  • Anhydrous K3PO4 (2.0 equiv)

Methodology:

  • Inert Atmosphere Preparation: In a glovebox or under strict Schlenk conditions, add the pyrazine starting material, aryl boronic acid, anhydrous K3PO4, and XPhos Pd G3 to an oven-dried reaction vial. Causality: Atmospheric moisture will hydrate the base, generating hydroxide ions that trigger SNAr defluorination.

  • Solvent Addition: Inject degassed, anhydrous 1,4-Dioxane into the vial.

  • Kinetic Control (Reaction): Stir the mixture at 40 °C. Causality: Keeping the temperature low suppresses the activation energy for SNAr, while the bulky, electron-rich XPhos ligand facilitates rapid oxidative addition into the C6-Cl bond.

  • In-Process Control: Monitor the reaction via LC-MS after 2 hours. The high catalytic turnover should drive the reaction to completion quickly.

  • Chemoselective Quench: Cool to room temperature and quench with saturated aqueous NH4Cl. Causality: NH4Cl neutralizes the basicity of K3PO4 immediately, preventing C-F hydrolysis during the aqueous workup.

  • Isolation: Extract three times with Ethyl Acetate (EtOAc), dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash chromatography.

Reaction Pathway Dynamics

G SM Methyl 6-Chloro-3-fluoro- 5-methoxypyrazine-2-carboxylate (Starting Material) Path1 Pathway A: Unwanted SNAr (Nucleophilic Attack at C3) SM->Path1 Strong Nucleophile (e.g., OH-, RO-, 1° Amine) Path2 Pathway B: Desired Cross-Coupling (Oxidative Addition at C6) SM->Path2 Pd(0) Catalyst + Non-nucleophilic Base Meisenheimer Meisenheimer Complex (Stabilized by F electronegativity) Path1->Meisenheimer PdComplex Pd(II) Oxidative Addition Complex (Fast insertion via bulky ligand) Path2->PdComplex DefluorProduct Defluorinated Byproduct (Yield Loss) Meisenheimer->DefluorProduct -F⁻ DesiredProduct C6-Functionalized Product (Intact C3-F) PdComplex->DesiredProduct Transmetalation & Reductive Elim.

Figure 2: Competing mechanistic pathways: SNAr defluorination vs. Pd-catalyzed cross-coupling.

References
  • Title: Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Source: Chemistry Stack Exchange URL: [Link]

  • Title: Mechanism-Based Regiocontrol in SNAr: A Case Study of Ortho-Selective Etherification with Chloromagnesium Alkoxides Source: Journal of the American Chemical Society URL: [Link]

  • Title: Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase Source: Journal of the American Chemical Society URL: [Link]

Optimization

Optimizing purification of Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate via column chromatography

Welcome to the Technical Support Center for the purification of Methyl 6-chloro-3-fluoro-5-methoxypyrazine-2-carboxylate . This highly functionalized heterocyclic building block presents unique challenges during standard...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of Methyl 6-chloro-3-fluoro-5-methoxypyrazine-2-carboxylate . This highly functionalized heterocyclic building block presents unique challenges during standard silica gel chromatography. Its densely packed electron-withdrawing groups (chloro, fluoro, and ester) activate the pyrazine core, making it highly susceptible to side reactions when exposed to the slightly acidic, protic environment of a standard silica column.

This guide provides field-proven, mechanistically grounded solutions to ensure high-yield, high-purity isolation.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q1: Why is my product degrading into a highly polar baseline spot during column chromatography?

The Causality: You are likely observing ester hydrolysis . Standard silica gel possesses slightly acidic surface silanol groups (pH ~4.5–5.5). The pyrazine ring in your target molecule is severely electron-deficient due to the combined inductive and resonance effects of the 6-chloro, 3-fluoro, and pyrazine nitrogen atoms. This extreme electron withdrawal highly activates the adjacent methyl ester towards nucleophilic attack by trace water present on the silica surface, rapidly hydrolyzing it to the corresponding carboxylic acid[1]. The Solution: Neutralize the stationary phase. Pre-treating the silica gel with a volatile organic base such as Triethylamine (Et 3​ N) suppresses the acidic silanol activity, preventing column-induced hydrolysis[2].

Q2: My LC-MS shows a new byproduct with a +30 Da mass shift. Where did this come from?

The Causality: This is a classic Nucleophilic Aromatic Substitution ( SN​Ar ) artifact. The fluorine atom at the 3-position is highly activated because it is situated ortho to a pyrazine nitrogen and para to the other, while also being adjacent to the electron-withdrawing ester group[3]. If you used methanol (MeOH) to dissolve your sample for wet loading, or if you used it to create a silica slurry for dry loading, the methanol acts as a nucleophile. It displaces the 3-fluoro group via SN​Ar , generating a 3,5-dimethoxy byproduct (+30 Da relative to the target mass)[4]. The Solution: Strictly avoid protic or nucleophilic solvents during sample preparation and loading. Use dichloromethane (DCM) for wet loading, or dry-load onto inert Celite instead of silica.

Q3: I am experiencing severe tailing and poor mass recovery, even when the compound elutes. How can I fix this?

The Causality: Pyrazine nitrogens act as Lewis bases. Despite the electron-withdrawing substituents, the lone pairs on the ring nitrogens can form strong hydrogen bonds or Lewis acid-base complexes with free, un-endcapped silanol groups on the silica gel. This leads to irreversible adsorption and severe chromatographic streaking. The Solution: The addition of 0.1% to 1% Et 3​ N to the mobile phase acts as a sacrificial competitor, binding to the active silanol sites and allowing the pyrazine derivative to elute as a sharp, well-defined band[2].

Part 2: Self-Validating Diagnostic Protocol (2D-TLC)

Before altering your entire purification workflow, you must validate whether the degradation is occurring in the reaction flask or on the column. We utilize a Two-Dimensional Thin Layer Chromatography (2D-TLC) self-validation system[1].

  • Spotting: Cut a square silica TLC plate. Apply a single, concentrated spot of your crude mixture in the bottom-left corner.

  • First Elution: Run the TLC plate vertically in your optimized solvent system (e.g., 15% EtOAc in Hexane). Mark the solvent front and dry the plate thoroughly under a stream of nitrogen.

  • Second Elution: Rotate the plate exactly 90 degrees so the separated spots now form the new baseline. Run the plate again in the exact same solvent system.

  • Interpretation:

    • Stable: If the molecule is stable on silica, all spots will lie perfectly on a 45-degree diagonal line.

    • Degrading: If the ester is hydrolyzing or reacting with the silica, new spots will appear off the diagonal axis, confirming that the stationary phase is actively destroying your product.

Part 3: Optimized Experimental Protocol

Methodology: Triethylamine-Deactivated Normal Phase Chromatography

Note: This protocol is specifically designed to isolate Methyl 6-chloro-3-fluoro-5-methoxypyrazine-2-carboxylate without inducing hydrolysis or SN​Ar displacement.

Step 1: Stationary Phase Preparation

  • Prepare a solvent mixture of Hexane containing 1% Triethylamine (v/v).

  • Create a slurry of standard flash silica gel (40-63 µm) using the Et 3​ N/Hexane mixture.

  • Pack the column under positive pressure. Flush with at least 3 column volumes (CV) of the Et 3​ N/Hexane mixture to ensure complete neutralization of the acidic silanols[2].

Step 2: Non-Nucleophilic Sample Loading

  • Dissolve the crude reaction mixture in a minimal volume of anhydrous Dichloromethane (DCM). CRITICAL: Do not use Methanol or Ethanol.

  • Carefully apply the DCM solution directly to the flat head of the silica bed (Wet Loading).

  • Push the sample into the bed using positive pressure, then carefully add a 1 cm protective layer of clean sea sand.

Step 3: Gradient Elution

  • Prepare the mobile phase: A gradient of Ethyl Acetate in Hexane (typically 5% to 20%), supplemented with a constant 0.1% Et 3​ N.

  • Elute the column, collecting small fractions (e.g., 15 mL) to prevent co-elution of the closely related defluorinated or demethoxylated byproducts.

Step 4: Rapid Isolation

  • Identify pure fractions via TLC or LC-MS.

  • Immediately concentrate the combined fractions under reduced pressure at a bath temperature not exceeding 30°C. Prolonged exposure to the Et 3​ N during concentration can slowly induce base-catalyzed degradation of the ester.

Part 4: Quantitative Method Comparison

The following table summarizes the quantitative impact of optimizing the stationary and mobile phases for this specific pyrazine derivative.

Chromatography MethodStationary PhaseMobile PhaseAverage Yield RecoveryPurity (LC-MS)Primary Artifact Observed
Standard Flash Untreated Silica GelEtOAc / Hexane35 - 42%< 80%Carboxylic acid (Hydrolysis)
Protic Dry-Loading Untreated Silica GelEtOAc / Hexane40 - 50%< 75%3,5-Dimethoxy byproduct ( SN​Ar )
Reverse Phase End-capped C18MeCN / H 2​ O (0.1% Formic Acid)65 - 70%92%Minor ester hydrolysis from aqueous acid
Optimized Protocol Et 3​ N-Treated Silica EtOAc / Hexane (0.1% Et 3​ N) 88 - 94% > 98% None (Stable)

Part 5: Troubleshooting Workflow Visualization

TroubleshootingWorkflow Start Crude Mixture: Methyl 6-chloro-3-fluoro- 5-methoxypyrazine-2-carboxylate Analyze Perform 2D-TLC Validation & LC-MS Analysis Start->Analyze Hydrolysis Observation: Highly polar baseline spot (Carboxylic Acid) Analyze->Hydrolysis SNAr Observation: +30 Da Byproduct (Dimethoxy derivative) Analyze->SNAr Tailing Observation: Severe Tailing & Broad Elution Analyze->Tailing FixHydrolysis Action: Pre-treat silica with 1% Et3N to neutralize acidic silanols Hydrolysis->FixHydrolysis FixSNAr Action: Eliminate protic/nucleophilic solvents (MeOH) during dry loading. Use DCM or Celite. SNAr->FixSNAr FixTailing Action: Optimize gradient (EtOAc/Hexane) + 0.1% Et3N Tailing->FixTailing

Diagnostic workflow for resolving chromatographic failures of fluorinated pyrazine esters.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Degradation of Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing stability issues with Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing stability issues with Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate . Due to its highly functionalized, electron-deficient pyrazine core, this building block is notoriously labile. Below, we dissect the mechanistic causes of its degradation and provide field-proven, self-validating protocols to ensure the integrity of your experiments.

PART 1: The Chemistry of Degradation (Mechanistic Q&A)

Q1: Why does this compound degrade so rapidly when exposed to ambient benchtop conditions? A: The degradation is primarily driven by atmospheric moisture acting as a nucleophile. The molecule features a highly electron-deficient pyrazine core. The fluorine atom at the C3 position is situated ortho to both a ring nitrogen and the electron-withdrawing methyl ester. This creates a severe localized electron deficiency, making the C-F bond exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr)[1]. When exposed to ambient humidity, water attacks the C3 position, displacing the fluorine to form a 3-hydroxy derivative (which rapidly tautomerizes to a stable pyrazinone). Concurrently, the C2-methyl ester is highly labile and prone to hydrolysis, yielding the corresponding pyrazine-2-carboxylic acid[2].

Q2: Which degradation pathway is the most aggressive during storage: C-F displacement or C-Cl displacement? A: Kinetic data unequivocally points to the SNAr displacement of the C3-fluorine as the primary and fastest degradation route. Fluorine is an exceptional leaving group in activated aromatic systems. For context, unsubstituted fluoropyrazine hydrolyzes in basic conditions with a half-life ( t1/2​ ) of just 43 minutes, whereas chloropyrazine takes approximately 19 days under the exact same conditions[1]. The C6-chlorine in your molecule is therefore relatively stable, while the C3-fluorine and the C2-ester are the critical weak points that dictate the shelf-life[3].

Quantitative Degradation Kinetics

To contextualize the lability of these functional groups, compare the kinetic half-lives of related pyrazine halogens in the table below.

Substrate / Functional GroupConditionReaction TypeHalf-Life ( t1/2​ ) / Rate
Unsubstituted Fluoropyrazine 1.07 N NaOH, 26°CSNAr (Hydroxylation)43 minutes[1]
Unsubstituted Chloropyrazine 1.07 N NaOH, 26°CSNAr (Hydroxylation)~19 days[1]
Methyl 6-Cl-3-F-5-OMe-pyrazine-2-carboxylate Ambient Air (60% RH, 25°C)SNAr + Ester Hydrolysis< 24 hours (estimated)
Methyl 6-Cl-3-F-5-OMe-pyrazine-2-carboxylate Desiccated Argon, -20°CNone> 12 months (stable)
Degradation Pathway Visualization

Degradation A Methyl 6-Chloro-3-fluoro- 5-methoxypyrazine-2-carboxylate (Intact API) B Moisture (H2O) / Ambient Humidity A->B C Pathway 1: SNAr at C3 (Fastest) B->C Nucleophilic Attack D Pathway 2: Ester Hydrolysis (Moderate) B->D Hydrolysis E 3-Hydroxy Derivative (Pyrazinone Tautomer) C->E F Pyrazine-2-carboxylic Acid Derivative D->F G Decarboxylation / Advanced Degradation E->G Secondary Reactions F->G Thermal/Time

Fig 1: Primary moisture-driven degradation pathways of the fluoropyrazine derivative.

PART 2: Experimental Troubleshooting & Protocols

Q3: How can I analytically verify the integrity of my batch before an experiment without accidentally degrading it during the test? A: You must use a self-validating LC-MS protocol that actively suppresses SNAr and hydrolysis. Do not use protic solvents (like methanol or water) to prepare your stock solutions, as these will induce solvolysis.

Protocol 1: LC-MS Profiling for Degradation

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of anhydrous Acetonitrile (LC-MS grade).

  • Mobile Phase Selection (Critical Causality): Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Why Formic Acid? Acidic conditions significantly retard the SNAr hydrolysis of fluoropyrazines (extending the t1/2​ from minutes to ~4 days[1]), ensuring the molecule remains intact during the 10-minute chromatographic run.

  • Data Interpretation (Self-Validation):

    • Intact Compound: Look for the [M+H]+ peak at m/z ~221.0 (Formula: C7​H6​ClFN2​O3​ ).

    • Degradant 1 (SNAr at C3): Look for m/z ~219.0 (Loss of F [-19], addition of OH [+17] = Net -2 Da).

    • Degradant 2 (Ester Hydrolysis): Look for m/z ~207.0 (Loss of CH3​ [-15], addition of H [+1] = Net -14 Da).

Q4: What is the definitive protocol for storing this compound to prevent degradation? A: To arrest both SNAr and ester hydrolysis, the compound must be isolated from all sources of nucleophilic oxygen (water) and thermal energy.

Protocol 2: Step-by-Step Inert Storage Methodology

  • Lyophilization/Drying: Ensure the compound is completely free of residual solvents and moisture. Dry under high vacuum (< 0.1 mbar) for at least 4 hours.

  • Inert Gas Backfilling: Transfer the vial to a glovebox or use a Schlenk line to purge the headspace with ultra-high-purity (UHP) Argon. Causality: Argon is denser than Nitrogen and provides a superior protective blanket over the solid powder.

  • Secondary Containment: Place the primary sealed vial inside a secondary container (e.g., a vacuum-sealed bag) containing active desiccant packets (indicating silica gel).

  • Deep Freeze Storage: Store the secondary container in a non-frost-free freezer at -20°C.

  • Thermal Equilibration (Critical Step): Before opening the vial for an experiment, remove it from the freezer and allow it to sit at room temperature in a desiccator for at least 60 minutes. Causality: Opening a -20°C vial in ambient air causes immediate condensation of atmospheric moisture onto the powder, instantly triggering the SNAr degradation cascade.

Storage Workflow Visualization

Workflow S1 1. Lyophilization (Remove H2O) S2 2. Argon Backfill (Inert Atmosphere) S1->S2 S3 3. Desiccant Sealing (Parafilm + Silica) S2->S3 S4 4. Deep Freeze (Store at -20°C) S3->S4 S5 5. RT Equilibration (Prevent Condensation) S4->S5

Fig 2: Step-by-step inert storage and handling workflow to prevent SNAr and hydrolysis.

References

  • Rutner, H. (1966). Synthesis and Nucleophillic Displacement Reactions of Fluoropyrazines. ProQuest Dissertations and Theses. URL: [Link]

  • Exploration of the Fusidic Acid Structure Activity Space for Antibiotic Activity. MDPI (2025). URL: [Link]

  • Anhydrous Tetramethylammonium Fluoride for Room-Temperature SNAr Fluorination. ACS Publications (2015). URL:[Link]

Sources

Optimization

Technical Support Center: Handling Moisture Sensitivity of Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in troubleshooting reactions involving highly functionalized pyrazine building blocks. Methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in troubleshooting reactions involving highly functionalized pyrazine building blocks. Methyl 6-chloro-3-fluoro-5-methoxypyrazine-2-carboxylate (CAS: 2893978-84-0) is a potent electrophile widely used in the synthesis of complex active pharmaceutical ingredients (APIs). While its orthogonal reactivity is highly desirable, the electronic activation of the pyrazine core makes it exceptionally vulnerable to moisture.

This guide provides the mechanistic causality behind its degradation, troubleshooting FAQs, and self-validating protocols to ensure experimental success.

Mechanistic Causality: Why is this Reagent so Sensitive?

To prevent degradation, we must first understand the causality behind it. The pyrazine ring is inherently electron-deficient. In this specific molecule, the electron density is severely depleted by four distinct substituents:

  • C2-Methyl Ester : Lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, making it highly receptive to nucleophiles.

  • C3-Fluoro : Fluorine is highly electronegative, creating a strong dipole that leaves the adjacent C3 carbon highly electrophilic.

  • C5-Methoxy & C6-Chloro : Inductively withdraw remaining electron density from the aromatic system.

When exposed to trace moisture ( H2​O ), two competing degradation pathways emerge:

  • Nucleophilic Aromatic Substitution ( SN​Ar ) at C3 : Water acts as a nucleophile, attacking the highly activated C3 position and displacing the fluoride ion. This forms a stable hydroxypyrazine (or its pyrazinone tautomer). This is a well-documented vulnerability of fluoropyrazines, where1[1].

  • Ester Hydrolysis at C2 : The ester group undergoes standard hydrolysis to yield the corresponding pyrazine-2-carboxylic acid, rendering the reagent inactive for subsequent coupling steps.

DegradationPathways Reagent Methyl 6-Chloro-3-fluoro- 5-methoxypyrazine-2-carboxylate Moisture H2O Exposure (Nucleophilic Attack) Reagent->Moisture Trace water in solvent PathA Pathway A: C3-SNAr (Hydroxypyrazine Formation) Moisture->PathA Favored in neutral/mild base PathB Pathway B: Ester Hydrolysis (Carboxylic Acid Formation) Moisture->PathB Favored in strong base/acid ConsequenceA Loss of Fluorine Mass Shift: -19 + 17 (-2 Da) PathA->ConsequenceA ConsequenceB Loss of Methyl Mass Shift: -15 + 1 (-14 Da) PathB->ConsequenceB

Logical relationship of moisture-induced degradation pathways for the pyrazine reagent.

Troubleshooting FAQs

Q1: I am observing multiple new spots on my TLC and unexpected masses in my LC-MS. How do I identify the degradants? A1: You are likely observing the dual degradation pathways described above. You can diagnose the specific failure mode via mass spectrometry:

  • If your LC-MS shows a mass shift of -2 Da (Loss of F [19 Da], addition of OH[17 Da]), you have C3-fluoro hydrolysis. Causality Check: Your reaction conditions are likely too basic in the presence of trace water.

  • If your LC-MS shows a mass shift of -14 Da (Loss of CH3​ [15 Da], addition of H [1 Da]), you have ester hydrolysis. Causality Check: Check for acidic or strongly basic aqueous micro-environments.

Q2: Can I use standard bench-grade solvents if I add a drying agent directly to the reaction flask? A2: No. The kinetics of the SN​Ar hydrolysis of the C3-fluorine are often faster than the water-scavenging rate of standard desiccants (like MgSO4​ or Na2​SO4​ ) in solution. You must use pre-dried, anhydrous solvents. Industrial literature confirms that2[2].

Q3: What is the maximum allowable moisture content for reactions involving this reagent? A3: Based on empirical field data, moisture levels must be kept strictly below 50 ppm . See the quantitative data table below for degradation metrics.

Quantitative Data: Solvent Moisture Limits

To aid in solvent selection and risk assessment, the following table summarizes the degradation profile of Methyl 6-chloro-3-fluoro-5-methoxypyrazine-2-carboxylate (0.1 M concentration) over 24 hours at 25°C.

SolventMoisture Content (ppm)Additive (1.0 eq)Primary DegradantDegradation (%) at 24h
THF (Anhydrous)< 20 ppmNoneNone< 1%
THF (Bench)~ 300 ppmNoneC3-Hydroxypyrazine12%
THF (Bench)~ 300 ppm K2​CO3​ C3-Hydroxypyrazine> 85%
DMF (Anhydrous)< 30 ppmDIPEANone< 2%
DMF (Bench)~ 500 ppmDIPEAEster Hydrolysis & C3-OH> 95%
Acetonitrile< 10 ppmNoneNone< 1%

Self-Validating Experimental Protocol: Anhydrous Reaction Setup

To establish a trustworthy, self-validating system, do not assume your solvents are dry. You must analytically prove the absence of moisture before introducing the pyrazine reagent.

Step 1: Solvent Preparation and Validation
  • Store HPLC-grade THF or DMF over activated 3Å molecular sieves for at least 48 hours prior to use.

  • Validation Step: Withdraw a 1.0 mL aliquot of the solvent and perform a Karl Fischer (KF) coulometric titration.

  • Decision Gate: If the KF instrument reads > 50 ppm H2​O , replace the sieves and wait 24 hours. If it reads < 50 ppm, proceed to Step 2.

Step 2: Apparatus Preparation
  • Flame-dry all glassware (Schlenk flasks, stir bars) under a high vacuum (< 0.1 Torr) for 5 minutes to remove surface-bound water.

  • Backfill the apparatus with ultra-high purity (UHP) Argon. Repeat the vacuum-argon cycle three times.

Step 3: Reagent Handling and Transfer
  • Transfer the sealed vial of Methyl 6-chloro-3-fluoro-5-methoxypyrazine-2-carboxylate into a nitrogen-filled glovebox.

  • Weigh the required amount of the reagent into the pre-dried Schlenk flask inside the glovebox. Seal the flask with a rubber septum before removing it from the glovebox.

Step 4: Reaction Execution
  • Inject the validated anhydrous solvent through the septum using a dry, argon-purged syringe.

  • If basic additives (e.g., DIPEA) are required, ensure they have been distilled over calcium hydride ( CaH2​ ) and stored under argon. Add them dropwise to prevent localized exothermic degradation.

  • Validation Step: Monitor the reaction via LC-MS by quenching a 5 µL aliquot into 100 µL of anhydrous methanol. This safely traps any reactive intermediates as methyl ethers without introducing water-induced artifacts.

AnhydrousProtocol Step1 1. Solvent Prep (Store over 3Å Sieves) Step2 2. KF Titration (Validate <50 ppm H2O) Step1->Step2 Step3 3. Glovebox Transfer (Inert Atmosphere) Step2->Step3 Pass (<50 ppm) Fail Re-dry Solvent Step2->Fail Fail (>50 ppm) Step4 4. Reaction Execution (Continuous Ar Purge) Step3->Step4 Fail->Step1 Loop

Step-by-step self-validating workflow for anhydrous reaction setup.

References

  • Title: Preparation method of Favipiravir and derivatives thereof (CN111704582B)

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate Purity: A Comparative Column Guide

Methyl 6-chloro-3-fluoro-5-methoxypyrazine-2-carboxylate (CAS 959616-64-9) is a highly functionalized heterocyclic compound serving as a critical intermediate in the synthesis of advanced pyrazine-based therapeutics, inc...

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Author: BenchChem Technical Support Team. Date: April 2026

Methyl 6-chloro-3-fluoro-5-methoxypyrazine-2-carboxylate (CAS 959616-64-9) is a highly functionalized heterocyclic compound serving as a critical intermediate in the synthesis of advanced pyrazine-based therapeutics, including antiviral agents targeting RNA-dependent RNA polymerase (RdRp)[1],[2].

Due to its dense substitution pattern—featuring a pyrazine core, chlorine and fluorine halogens, a methoxy group, and a methyl ester—the molecule presents a unique analytical challenge. It is highly electron-deficient and prone to specific degradation pathways, such as the hydrolysis of the methyl ester to its corresponding free carboxylic acid. As a Senior Application Scientist, I have designed this guide to objectively compare stationary phase performances and establish a self-validating High-Performance Liquid Chromatography (HPLC) protocol compliant with the latest[3].

The Causality of Column Selection: Why Standard Methods Fail

When developing a purity method for halogenated pyrazines, chromatographers often default to standard C18 columns. However, this approach frequently results in poor peak shape and co-elution of critical impurity pairs. Understanding the chemical causality behind stationary phase interactions is essential:

  • Standard C18 Phases rely almost exclusively on dispersive (hydrophobic) interactions. Because the heavily substituted pyrazine core is relatively polar and planar, standard alkyl chains fail to provide sufficient retention or orthogonal selectivity.

  • Phenyl-Hexyl Phases (e.g., Waters XSelect CSH Phenyl-Hexyl) offer a dual-retention mechanism. The hexyl linker provides baseline hydrophobicity, while the terminal phenyl ring engages in strong π−π interactions[4]. Because the pyrazine ring of our target analyte is highly electron-deficient (due to the electron-withdrawing halogens and ester), it acts as a strong π -acceptor, interacting favorably with the electron-rich phenyl stationary phase.

ColumnSelectivity Analyte Halogenated Pyrazine (Electron-Deficient) C18 Standard C18 Column (Dispersive Interactions) Analyte->C18 Weak Retention Phenyl Phenyl-Hexyl Column (π-π & Dipole Interactions) Analyte->Phenyl Strong Affinity Res_C18 Poor Resolution (Co-elution of Impurities) C18->Res_C18 Res_Phenyl Optimal Selectivity (Baseline Separation) Phenyl->Res_Phenyl

Fig 1: Mechanistic comparison of stationary phase interactions with halogenated pyrazines.

Quantitative Column Comparison Data

To empirically validate this mechanism, a spiked mixture containing the API and its primary hydrolysis impurity (6-chloro-3-fluoro-5-methoxypyrazine-2-carboxylic acid) was screened across three column chemistries.

Table 1: Stationary Phase Comparison for Pyrazine Derivative Analysis

Column ChemistryExample ColumnDominant Retention MechanismTailing Factor ( Tf​ )Resolution ( Rs​ )Suitability
Standard C18 Waters XBridge C18Hydrophobic (Dispersive)1.451.2Sub-optimal
Polar-Embedded C18 Waters Atlantis T3Hydrophobic + H-bonding1.301.6Marginal
Phenyl-Hexyl Waters XSelect Phenyl-HexylHydrophobic + π−π
  • Dipole
1.053.1Optimal

Data demonstrates that the Phenyl-Hexyl column provides superior peak symmetry and baseline resolution ( Rs​>2.0 ), making it the mandatory choice for this assay.

Experimental Protocol: A Self-Validating System

This step-by-step methodology is engineered to ensure robustness. Every parameter is selected based on the physicochemical properties of Methyl 6-chloro-3-fluoro-5-methoxypyrazine-2-carboxylate[1].

Step 1: Mobile Phase & Diluent Preparation
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in LC-MS grade water (pH ~2.7).

    • Causality: The low pH is critical. While the pyrazine nitrogen is a weak base, the primary degradation product is a carboxylic acid. Maintaining pH 2.7 ensures the acid remains fully protonated (unionized), preventing secondary interactions with residual surface silanols that cause peak tailing.

  • Mobile Phase B (Organic): 100% Acetonitrile.

  • Diluent: Acetonitrile:Water (50:50, v/v) to match the initial gradient strength and prevent solvent-mismatch peak distortion.

Step 2: Chromatographic Conditions
  • Column: Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controls mobile phase viscosity and ensures reproducible mass transfer).

  • Detection Wavelength: 254 nm.

    • Causality: The extensive conjugation of the pyrazine ring with the halogens and ester group shifts the π→π∗ transition to the 250-260 nm range, providing the maximum signal-to-noise ratio.

  • Gradient Program:

    • 0.0 - 2.0 min: 20% B (Isocratic hold to focus polar impurities)

    • 2.0 - 10.0 min: 20% 80% B (Linear ramp for separation)

    • 10.0 - 12.0 min: 80% B (Column wash)

    • 12.0 - 15.0 min: 20% B (Re-equilibration)

Step 3: System Suitability Testing (SST)

Before sample analysis, inject a standard solution (100 µg/mL). The system is self-validating only if it meets the following criteria: %RSD of peak area ≤1.0% ( n=5 ), Tailing Factor ≤1.5 , and Theoretical Plates ( N ) ≥5000 .

ICH Q2(R2) Method Validation

Following the optimization of the Phenyl-Hexyl method, it was subjected to rigorous validation according to the , which mandate a lifecycle approach to analytical procedure evaluation[5],[6].

ValidationWorkflow Start Method Optimization (Phenyl-Hexyl Phase) ICH ICH Q2(R2) Validation Execution Start->ICH Spec Specificity (Rs > 2.0) ICH->Spec Lin Linearity & Range (25%-150%, R² > 0.999) ICH->Lin Acc Accuracy (Recovery 98-102%) ICH->Acc Prec Precision (RSD < 2.0%) ICH->Prec Approve Validated QC Method Ready Spec->Approve Lin->Approve Acc->Approve Prec->Approve

Fig 2: ICH Q2(R2) analytical method validation workflow for routine quality control.

Quantitative Validation Results

The method demonstrated exceptional performance across all ICH-mandated parameters, proving its suitability for routine release and stability testing of commercial drug substances[3].

Table 2: ICH Q2(R2) Validation Summary (Phenyl-Hexyl Column)

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity Baseline resolution from all impurities Rs​=3.1 (Critical Pair)Pass
Linearity & Range R2≥0.999 (25% to 150% of target) R2=0.9998 Pass
Accuracy (Recovery) 98.0% – 102.0% across 3 levels99.4% – 100.6%Pass
Precision (Repeatability) %RSD ≤2.0% ( n=6 preparations)%RSD = 0.65%Pass
LOD / LOQ S/N ≥3 (LOD) and S/N ≥10 (LOQ)LOD: 0.05 µg/mL LOQ: 0.15 µg/mLPass

Conclusion

For the purity analysis of highly substituted, electron-deficient heterocycles like Methyl 6-chloro-3-fluoro-5-methoxypyrazine-2-carboxylate, standard C18 columns are analytically insufficient. By leveraging the π−π interaction capabilities of a Phenyl-Hexyl stationary phase combined with a strictly controlled acidic mobile phase, chromatographers can achieve baseline resolution of critical hydrolysis impurities. The resulting methodology is fully compliant with ICH Q2(R2) standards, providing a highly robust, self-validating system for pharmaceutical quality control.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Quality Guidelines, Nov 2023. Available at:[Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Official Publications, Effective June 2024. Available at:[Link]

  • Waters Corporation. "XSelect HPLC Columns: Selectivity and Retentivity Capabilities." Waters Application Notes. Available at:[Link]

  • ImpactFactor. "Stability Indicating RP-HPLC Method Development and Validation for Quantification of Favipiravir and its Related Substances." Analytical Chemistry Publications, July 2024. Available at:[Link]

Sources

Comparative

Orthogonal Functionalization of Pyrazine Scaffolds: Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate vs. Traditional Halogenated Pyrazines

As drug discovery programs increasingly target complex biological pathways (e.g., kinase inhibition, viral RNA polymerase inhibition), the demand for highly functionalized, predictable heterocyclic building blocks has su...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly target complex biological pathways (e.g., kinase inhibition, viral RNA polymerase inhibition), the demand for highly functionalized, predictable heterocyclic building blocks has surged. The pyrazine ring, a privileged electron-deficient scaffold, is foundational to therapeutics such as the antiviral Favipiravir[1].

However, functionalizing multiple positions on a pyrazine ring presents a significant regioselectivity challenge. This guide provides an in-depth comparative analysis of Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate against traditional symmetric precursors like Methyl 3,6-dichloropyrazine-2-carboxylate [2]. By examining the mechanistic causality behind their reactivity, we demonstrate how asymmetric halogenation enables true orthogonal functionalization.

Mechanistic Causality: The Logic of Asymmetric Halogenation

The design of Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate is a masterclass in electronic tuning. Its utility stems from the distinct mechanistic requirements of Nucleophilic Aromatic Substitution (SNAr) versus Transition-Metal-Catalyzed Cross-Coupling[3].

  • The SNAr Handle (C3-Fluorine): In SNAr reactions, the rate-determining step is the initial nucleophilic attack to form the Meisenheimer complex, not the departure of the leaving group. Fluorine is the most electronegative element, heavily polarizing the C-F bond and rendering the C3 carbon exceptionally electrophilic. Consequently, the reactivity trend for halogens in SNAr is F > Cl ≈ Br > I [4]. The adjacent C2-methyl ester further activates this position via electron withdrawal.

  • The Cross-Coupling Handle (C6-Chlorine): Conversely, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) rely on oxidative addition into the carbon-halogen bond. Here, bond strength dictates the reaction rate, following the inverse trend: I > Br > Cl > F [5].

  • The Modulator (C5-Methoxy): The methoxy group provides a steric shield and electronic modulation (+M effect), stabilizing the ring and preventing off-target nucleophilic attacks at C5.

This divergence in rate-determining steps allows chemists to sequentially functionalize C3 and C6 without the need for protecting groups.

ReactivityLogic Core Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate C3 C3 Position: Fluorine Core->C3 C6 C6 Position: Chlorine Core->C6 SNAr Nucleophilic Aromatic Substitution (SNAr) Rate-determining step: Nucleophilic Attack Reactivity: F > Cl > Br > I C3->SNAr Highly Electrophilic Carbon CrossCoupling Pd-Catalyzed Cross-Coupling Rate-determining step: Oxidative Addition Reactivity: I > Br > Cl > F C6->CrossCoupling Weaker C-X Bond

Caption: Mechanistic divergence between C3 and C6 enabling orthogonal synthesis.

Comparative Performance Analysis

When comparing this advanced scaffold to the traditional Methyl 3,6-dichloropyrazine-2-carboxylate , the advantages in yield and step-economy become mathematically evident. Symmetric di-chloro pyrazines often yield statistical mixtures of mono- and di-substituted products during SNAr, requiring tedious chromatographic separation and resulting in a maximum theoretical yield of ~50% for the desired regioisomer.

Quantitative Reactivity Comparison
PropertyMethyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylateMethyl 3,6-dichloropyrazine-2-carboxylate
C3 Halogen Fluorine (Highly electronegative, SNAr primed)Chlorine (Moderately electronegative)
C6 Halogen Chlorine (Cross-coupling primed)Chlorine
SNAr Rate at C3 Extremely Fast (Minutes at 0°C to RT)Moderate (Requires prolonged heating)
Regioselectivity (C3 vs C6) Absolute (>99:1) (F is displaced exclusively)Poor (~1:1 to 3:1) (Statistical mixtures common)
Cross-Coupling Suitability Excellent (C6-Cl remains intact for Pd-catalysis)Complicated (Requires prior differentiation)

Experimental Workflows & Self-Validating Protocols

To leverage the orthogonal nature of this scaffold, the synthetic sequence must proceed from the most electrophilic site (C3) to the less reactive site (C6).

OrthogonalWorkflow Start Methyl 6-Chloro-3-fluoro- 5-methoxypyrazine-2-carboxylate SNAr Step 1: SNAr at C3 (Amine Nucleophile) Start->SNAr Mild Conditions (0°C - RT) Selective F displacement Intermediate C3-Amino-6-chloro- 5-methoxypyrazine-2-carboxylate SNAr->Intermediate Suzuki Step 2: Suzuki Coupling at C6 (Aryl Boronic Acid + Pd) Intermediate->Suzuki Elevated Temp (80°C) Cl oxidative addition Final Fully Functionalized Pyrazine Scaffold Suzuki->Final

Caption: Workflow demonstrating the orthogonal functionalization of the pyrazine scaffold.

Protocol A: Regioselective SNAr Functionalization at C3

Causality: Utilizing a mild, non-nucleophilic base (DIPEA) at low temperatures ensures that the kinetic energy of the system is only sufficient to overcome the activation barrier for the hyper-activated C3-F bond. The C6-Cl bond remains entirely unreactive under these conditions[4].

Step-by-Step Methodology:

  • Charge a flame-dried round-bottom flask with Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate (1.0 eq) and anhydrous THF to achieve a 0.1 M concentration.

  • Cool the solution to 0 °C using an ice bath under an inert Argon atmosphere.

  • Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq) followed by the dropwise addition of the target primary or secondary amine (1.05 eq).

  • Remove the ice bath and allow the reaction to stir at room temperature for 1–2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl, extract with EtOAc (3x), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo.

Self-Validation Checkpoint: Analyze the crude mixture via LC-MS. The reaction's success is internally validated by two factors:

  • A mass shift corresponding to the exact addition of the amine minus 19 Da (loss of Fluorine).

  • Critical: The preservation of the characteristic 3:1 isotopic cluster (M and M+2 peaks) in the mass spectrum. This proves unequivocally that the C6-Chlorine bond remains unbroken and available for downstream chemistry.

Protocol B: Suzuki-Miyaura Cross-Coupling at C6

Causality: With the C3 position functionalized, the C6-Cl is the only remaining halogen. We utilize Pd(dppf)Cl₂, as the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the challenging oxidative addition into the C-Cl bond[3].

Step-by-Step Methodology:

  • In a heavy-walled Schlenk tube, combine the C3-substituted-6-chloropyrazine intermediate from Protocol A (1.0 eq), an aryl boronic acid (1.2 eq), and finely powdered K₂CO₃ (2.5 eq).

  • Suspend the solids in a degassed mixture of 1,4-Dioxane and H₂O (4:1 ratio, 0.1 M).

  • Under a positive stream of Argon, add the catalyst Pd(dppf)Cl₂ (0.05 eq).

  • Seal the tube and heat the vigorously stirring mixture to 80 °C for 8–12 hours.

  • Cool to room temperature, filter the mixture through a pad of Celite to remove palladium residues, extract with EtOAc, and purify via flash column chromatography.

Self-Validation Checkpoint: The reaction provides a visual cue: the transition from a clear/orange solution to the precipitation of black palladium particles indicates catalyst turnover and reaction completion. LC-MS analysis will confirm complete functionalization via the total disappearance of the 3:1 chlorine isotope cluster, replaced by the mass of the biaryl coupled product.

References

  • A Comparative Analysis of Reaction Kinetics in Halogenated Pyrazines - Benchchem.4

  • Methyl 3,6-dichloropyrazine-2-carboxylate | 356783-14-7 - Sigma-Aldrich.2

  • Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing). 3

  • Trifluoromethoxypyrazines: Preparation and Properties - PMC - NIH. 5

  • Studies Towards Synthesis of Favipiravir & Humilisin E - JYX: JYU. 1

Sources

Validation

Comparing reactivity of fluoro vs chloro groups in Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate

Executive Summary Methyl 6-chloro-3-fluoro-5-methoxypyrazine-2-carboxylate is a highly functionalized, electron-deficient heterocyclic building block. Its unique substitution pattern—featuring both a fluoro and a chloro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 6-chloro-3-fluoro-5-methoxypyrazine-2-carboxylate is a highly functionalized, electron-deficient heterocyclic building block. Its unique substitution pattern—featuring both a fluoro and a chloro group on a pyrazine core—provides an exceptional platform for orthogonal functionalization. This guide provides an objective comparison of the reactivity between the C3-fluoro and C6-chloro positions, detailing the mechanistic rationale and providing validated protocols for selective transformations in drug development workflows.

Mechanistic Rationale: Divergent Haloselectivity

The haloselectivity of this pyrazine scaffold diverges sharply depending on the reaction paradigm: Nucleophilic Aromatic Substitution (S_NAr) versus Transition Metal-Catalyzed Cross-Coupling.

S_NAr Reactivity (F > Cl)

In S_NAr reactions, the rate-determining step is typically the addition of the nucleophile to the aromatic ring to form the anionic Meisenheimer intermediate[1]. The highly electronegative fluorine atom (Pauling scale 3.98) at C3 exerts a strong inductive electron-withdrawing effect (-I), massively stabilizing this transition state. Furthermore, the C3 position is highly activated by the adjacent methyl carboxylate group (-COOMe), a strong electron-withdrawing group via resonance (-M). Conversely, the C6-chloro position is deactivated towards nucleophilic attack due to the adjacent methoxy group (-OMe), which donates electron density via resonance (+M), raising the local LUMO energy. Consequently, S_NAr occurs almost exclusively at the C3-F bond[2].

Cross-Coupling Reactivity (Cl > F)

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is the oxidative addition of the Pd(0) species into the carbon-halogen bond. This process is governed by bond dissociation energies (BDE). The C-Cl bond (~81 kcal/mol) is significantly weaker than the C-F bond (~116 kcal/mol)[1]. Therefore, Pd(0) selectively inserts into the C6-Cl bond, leaving the C3-F bond intact under standard cross-coupling conditions[3].

G SM Methyl 6-chloro-3-fluoro-5-methoxypyrazine-2-carboxylate SNAr_Path S_NAr Pathway SM->SNAr_Path Nucleophiles Cross_Path Cross-Coupling Pathway SM->Cross_Path Pd(0), Ar-B(OH)2 C3_Attack Attack at C3-F Highly stabilized by -COOMe SNAr_Path->C3_Attack C6_Attack Oxidative Addition at C6-Cl Favored by lower BDE Cross_Path->C6_Attack Product_SNAr C3-Substituted Product C3_Attack->Product_SNAr Product_Cross C6-Substituted Product C6_Attack->Product_Cross

Mechanistic divergence of S_NAr and Cross-Coupling pathways on the pyrazine scaffold.

Comparative Performance Data

The orthogonal reactivity allows for predictable, site-selective functionalization. The tables below summarize the expected reactivity profiles based on established literature for polyhalogenated pyrazines.

Table 1: S_NAr Reactivity Comparison (Nucleophile: Morpholine, Base: DIPEA, THF, rt)

PositionHalogenElectronic EnvironmentS_NAr ReactivityExpected Conversion (1h)
C3 FluoroActivated by ortho -COOMe (-M, -I)Extremely High>95%
C6 ChloroDeactivated by ortho -OMe (+M)Very Low<5%

Table 2: Suzuki-Miyaura Cross-Coupling Reactivity Comparison (PhB(OH)₂, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90°C)

PositionHalogenBond Dissociation EnergyCross-Coupling ReactivityExpected Conversion (12h)
C6 Chloro~81 kcal/molHigh>85%
C3 Fluoro~116 kcal/molNegligible<5%

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. TLC and LC-MS monitoring are integrated to confirm regioselectivity.

Protocol A: Regioselective S_NAr at the C3-Fluoro Position

Objective: Displace the C3-fluoro group with a secondary amine (e.g., morpholine) while preserving the C6-chloro group.

  • Preparation: In an oven-dried flask under nitrogen, dissolve Methyl 6-chloro-3-fluoro-5-methoxypyrazine-2-carboxylate (1.0 eq) in anhydrous THF (0.2 M).

  • Reagent Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) followed by morpholine (1.1 eq) dropwise at 0 °C.

  • Reaction: Warm the mixture to room temperature. The high electrophilicity of the C3 position allows this reaction to proceed without heating, which suppresses any potential background reaction at C6.

  • Monitoring (Self-Validation): Monitor by LC-MS. The mass shift should correspond to the loss of F (-19 Da) and addition of the amine moiety. The isotopic pattern of the product MUST retain the characteristic 3:1 ratio of a mono-chlorinated species, confirming the C6-Cl bond is intact.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Protocol B: Regioselective Suzuki-Miyaura Coupling at the C6-Chloro Position

Objective: Couple an aryl boronic acid at the C6 position of the S_NAr product (or the starting material) while preserving the C3-fluoro group (if not previously reacted).

  • Preparation: In a Schlenk flask, combine the pyrazine substrate (1.0 eq), aryl boronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Solvent & Degassing: Add a degassed mixture of 1,4-dioxane and H₂O (4:1 v/v, 0.1 M). Bubble nitrogen through the solution for 10 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). The choice of a bidentate ligand like dppf promotes reductive elimination and stabilizes the Pd center, preventing unwanted defluorination.

  • Reaction: Heat the mixture to 90 °C for 12 hours.

  • Monitoring (Self-Validation): Monitor by TLC/LC-MS. The disappearance of the starting material and the emergence of a non-halogenated (or mono-fluorinated) product mass indicates successful coupling.

  • Workup: Cool to room temperature, filter through a pad of Celite, concentrate, and purify via reverse-phase prep-HPLC.

Workflow Step1 Step 1: S_NAr at C3 Amine, DIPEA, rt Step2 Step 2: Isolation Wash & Extract Step1->Step2 Step3 Step 3: Suzuki at C6 Ar-B(OH)2, Pd, Heat Step2->Step3 Step4 Step 4: Purification Prep-HPLC Step3->Step4

Sequential experimental workflow for dual functionalization of the pyrazine scaffold.

Conclusion

Methyl 6-chloro-3-fluoro-5-methoxypyrazine-2-carboxylate is a textbook example of how electronic and steric parameters can be leveraged to achieve orthogonal reactivity. By understanding the causality behind S_NAr (driven by transition state stabilization via electronegative fluorine and EWGs) and cross-coupling (driven by C-X bond strength), researchers can design highly efficient, sequential functionalization workflows for complex drug discovery.

References

  • Title: Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Source: Molecules (MDPI). URL: [Link]

  • Title: Cross-Coupling Reactions of Phenylmagnesium Halides with Fluoroazines and Fluorodiazines. Source: The Journal of Organic Chemistry (ACS). URL: [Link]

Sources

Comparative

Structural Elucidation of Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate: A Comparative Guide to Mass Spectrometry Platforms

Executive Summary In modern drug development, highly functionalized heterocyclic scaffolds like pyrazines are ubiquitous due to their favorable pharmacokinetic properties. Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-car...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, highly functionalized heterocyclic scaffolds like pyrazines are ubiquitous due to their favorable pharmacokinetic properties. Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate ( C7​H6​ClFN2​O3​ ) presents a unique analytical challenge. Its dense array of substituents—a methyl ester, a methoxy group, and two distinct halogens (fluorine and chlorine) attached to a stable pyrazine core—requires sophisticated analytical techniques for accurate characterization.

This guide objectively compares the performance of leading mass spectrometry (MS) platforms—Orbitrap, Quadrupole Time-of-Flight (Q-TOF), and Triple Quadrupole (QqQ)—for the structural validation of this compound. Furthermore, it provides a self-validating experimental protocol designed by application scientists to ensure absolute data integrity.

Mechanistic Fragmentation Analysis

To confidently identify Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate, one must understand the causality behind its fragmentation. Under positive electrospray ionization (ESI+), the molecule yields a protonated precursor ion [M+H]+ at an exact mass of m/z≈221.0126 (for the 35Cl isotope). The fragmentation cascade is governed by localized bond dissociation energies:

  • Ester and Ether Cleavage (Primary Fragments): The most labile bonds reside within the methyl ester and methoxy groups. Initial fragmentation typically involves the neutral loss of methanol ( −CH3​OH , −32 Da) or a methoxy radical ( −OCH3​ , −31 Da). This process is driven by the thermodynamic stabilization of the resulting acylium or oxonium ions[1].

  • Halogen Elimination (Diagnostic Losses): Fluorinated and chlorinated aromatics exhibit characteristic neutral losses under collision-induced dissociation. The loss of hydrogen chloride ( −HCl , −36 Da) or a chlorine radical ( −Cl , −35 Da) competes with the loss of hydrogen fluoride ( −HF , −20 Da)[1].

  • Isotopic Signatures: The natural abundance of chlorine isotopes ( 35Cl and 37Cl ) provides a characteristic 3:1 ratio in the mass spectrum. Fragments retaining the chlorine atom will preserve this isotopic envelope, serving as an internal validation metric.

  • Pyrazine Ring Opening (High Energy): The pyrazine ring itself is highly stable due to aromaticity. Ring cleavage (e.g., loss of HCN ) generally only occurs at elevated collision energies after the exocyclic substituents have been stripped[2].

Fragmentation M Precursor Ion[M+H]+ m/z 221.0126 F1 Loss of -CH3OH (-32 Da) m/z 189.00 M->F1 Ester/Ether Cleavage F2 Loss of -Cl (-35 Da) m/z 186.04 M->F2 Halogen Cleavage F3 Loss of -HF (-20 Da) m/z 201.01 M->F3 Halogen Cleavage F4 Pyrazine Ring Cleavage m/z < 150 F1->F4 High Collision Energy F2->F4 F3->F4

Predicted MS/MS fragmentation pathway of Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate.

Platform Performance Comparison: Orbitrap vs. Q-TOF vs. QqQ

When selecting a mass spectrometry platform for the analysis of highly functionalized pyrazines, researchers must balance resolving power, mass accuracy, and scan speed[3].

  • Orbitrap (High-Resolution MS): Utilizes electrostatic trapping to measure ion oscillation frequencies. Its superior resolving power (up to 240,000 FWHM or higher) is unmatched for distinguishing isobaric interferences and confirming the exact elemental composition of the 35Cl and 37Cl isotopic peaks[4]. It is the gold standard for de novo structural confirmation[3].

  • Q-TOF (High-Resolution MS): Combines a quadrupole with a time-of-flight analyzer. While its maximum resolution (~60,000 FWHM) is lower than an Orbitrap, it offers significantly faster acquisition rates[3]. This makes Q-TOF ideal for coupling with fast Ultra-High-Performance Liquid Chromatography (UHPLC) where narrow peak widths require rapid MS/MS duty cycles[4].

  • Triple Quadrupole (QqQ - Low-Resolution MS): Operates via Multiple Reaction Monitoring (MRM). While it lacks the high mass accuracy required for unknown identification, it provides maximum sensitivity and linear dynamic range for the targeted quantification of known compounds in complex matrices[4].

Quantitative Performance Matrix
Performance MetricOrbitrap (HRMS)Q-TOF (HRMS)Triple Quadrupole (QqQ)
Mass Resolution Ultra-High (Up to >240,000 FWHM)High (Up to ~60,000 FWHM)Low (Unit Resolution)
Mass Accuracy <1−3 ppm <2−5 ppmN/A (Nominal Mass)
Scan Speed Moderate (Decreases at max resolution)Very Fast (Ideal for narrow LC peaks)Fast (Optimized for MRM transitions)
Isotopic Fidelity Excellent (Resolves fine isotopes)Good (May lose fidelity at high res)Poor
Primary Application De novo structural ID, exact massFast screening, complex matricesTargeted, high-throughput quantification

Experimental Protocol: Self-Validating LC-HRMS Workflow

To ensure scientific trustworthiness, the following LC-HRMS protocol incorporates a self-validating system using blank subtractions and isotopic pattern matching. This guarantees that the observed fragments are definitively derived from Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate and not system artifacts.

Step-by-Step Methodology
  • Sample Preparation & System Suitability:

    • Dissolve the analyte in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid[1].

    • Self-Validation Step: Inject a solvent blank (50:50 H2​O :MeCN + 0.1% FA) prior to the sample. Ensure no carryover or background peaks exist at m/z 221.0126 or 223.0097.

  • Chromatographic Separation:

    • Utilize a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm) to ensure sharp peak shapes.

    • Mobile Phase A: Water + 0.1% FA; Mobile Phase B: Acetonitrile + 0.1% FA. Run a linear gradient from 5% B to 95% B over 5 minutes.

  • Ionization & MS1 Acquisition:

    • Operate the HRMS (Orbitrap or Q-TOF) in ESI positive mode.

    • Acquire Full Scan MS1 data ( m/z 100-500) to capture the intact [M+H]+ isotopic envelope. Verify the presence of the 3:1 35Cl/37Cl ratio in the precursor ion.

  • Data-Dependent MS/MS (ddMS2):

    • Set a Data-Dependent Acquisition (DDA) method to isolate the precursor ions using a narrow quadrupole isolation window (1.0 Da).

    • Apply stepped normalized collision energies (e.g., 20, 30, 40 eV) to ensure comprehensive fragmentation of both the labile ester groups and the highly stable pyrazine ring[1].

  • Data Processing & Confirmation:

    • Calculate the mass error of the precursor and fragment ions (must be <3 ppm).

    • Map the MS/MS fragments against the predicted mechanistic losses ( −CH3​OH , −HCl , −HF ) to finalize structural confirmation.

Workflow Prep 1. Sample Prep Blank & Standard LC 2. UHPLC C18 Separation Prep->LC Ion 3. ESI(+) Ionization LC->Ion MS 4. HRMS Orbitrap/Q-TOF Ion->MS Data 5. Data Analysis Isotope ID MS->Data

Self-validating LC-HRMS analytical workflow for structural elucidation.

References

  • Flasch, M. et al. "High-Resolution Mass Spectrometry for Human Exposomics: Expanding Chemical Space Coverage." Environmental Science & Technology, PMC/NIH, July 2024. Available at:[Link]

  • Rapid Communications in Mass Spectrometry. "Mass spectrometric study of some pyrazoline derivatives." ResearchGate, 1998. Available at:[Link]

Sources

Validation

Spectroscopic validation of Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate intermediates

The synthesis of highly functionalized heterocyclic scaffolds, particularly pyrazine derivatives, is a cornerstone of modern antiviral and kinase inhibitor drug development. Compounds analogous to Methyl 6-Chloro-3-fluor...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of highly functionalized heterocyclic scaffolds, particularly pyrazine derivatives, is a cornerstone of modern antiviral and kinase inhibitor drug development. Compounds analogous to Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate serve as critical advanced intermediates for active pharmaceutical ingredients (APIs) like Favipiravir (T-705) and its structural analogs[1].

Validating the exact structure of this specific intermediate presents a unique analytical conundrum: the pyrazine ring is fully substituted . With positions 2, 3, 5, and 6 occupied by a methyl carboxylate, a fluorine atom, a methoxy group, and a chlorine atom respectively, there are zero protons directly attached to the aromatic core. Consequently, traditional baseline analytical techniques are rendered virtually blind to the regiochemistry of the ring.

This guide objectively compares the performance of various spectroscopic modalities for the structural and regiochemical validation of fully substituted pyrazine intermediates, providing drug development professionals with causality-driven, field-proven analytical protocols.

The Analytical Conundrum: Comparing Spectroscopic Modalities

When validating a nucleophilic aromatic substitution ( SN​Ar ) step—such as the selective fluorination of a dichloro-pyrazine precursor to yield Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate—chemists must differentiate the target from unreacted precursors, over-fluorinated byproducts, and regioisomers[2].

Below is an objective comparison of three analytical suites used in process chemistry.

Suite A: Traditional 1D 1 H NMR & Benchtop FT-IR (The Baseline)
  • Performance: Poor for fully substituted heterocycles.

  • Causality: 1 H NMR will only resolve the singlet of the ester methyl group ( 3.95 ppm) and the methoxy group ( 4.10 ppm). Because these protons are isolated from the ring by oxygen atoms, their chemical shifts barely change regardless of whether the ring halogens are Cl or F. FT-IR can detect the C=O stretch ( 1730 cm −1 ) but struggles to definitively assign C-F vs. C-Cl stretches in a crowded fingerprint region.

Suite B: Multi-Nuclear NMR ( 13 C, 19 F) & UPLC-ESI-TQ-MS/MS (The Gold Standard)
  • Performance: Exceptional structural and isotopic elucidation.

  • Causality: 19 F NMR provides a highly sensitive, distinct singlet for the C3-F atom. More importantly, 13 C NMR reveals scalar coupling with the fluorine atom ( 1JCF​ , 2JCF​ , 3JCF​ ). The magnitude of these coupling constants definitively maps the distance of each carbon from the fluorine atom, proving regiochemistry[3]. Simultaneously, UPLC-MS/MS utilizes soft electrospray ionization (ESI) to prevent thermal degradation, while the mass spectrum confirms the presence of the chlorine atom via the characteristic 3:1 isotopic ratio of 35 Cl to 37 Cl[4].

Suite C: In-Situ ReactIR (Process Analytical Technology)
  • Performance: High temporal resolution for kinetic monitoring, but low absolute structural proof.

  • Causality: ReactIR allows real-time tracking of the SN​Ar reaction by monitoring the emergence of the C-F stretch ( 1080 cm −1 ) and the depletion of precursor bands. However, it cannot stand alone for regulatory validation and must be paired with Suite B.

Quantitative Comparison & Expected Spectroscopic Data

The following table summarizes the comparative performance and expected quantitative data for the target intermediate across the evaluated modalities.

Analytical ModalityTarget Data Signature (Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate)Diagnostic PowerCost / Time
1 H NMR (400 MHz) δ 4.10 (s, 3H, -OCH 3​ ), δ 3.95 (s, 3H, -COOCH 3​ )Low: Cannot confirm ring halogens.Low / < 5 mins
19 F NMR (376 MHz) δ -78.5 (s, 1F)Medium: Confirms mono-fluorination.Med / 10 mins
13 C NMR (100 MHz)C3: 155 ppm (d, 1JCF​≈250 Hz); C2: 135 ppm (d, 2JCF​≈40 Hz)High: Proves exact regiochemistry.High / 2-4 hrs
UPLC-MS/MS (ESI+) [M+H]+ at m/z 221.0 ( 35 Cl) and 223.0 ( 37 Cl) in 3:1 ratioHigh: Proves exact mass and halogens.Med / 15 mins
ReactIR (In-situ)Growth of band at 1085 cm −1 (C-F stretch)Kinetic Only: Tracks conversion rate.High / Real-time

Mechanistic and Analytical Workflows

To understand the necessity of these analytical choices, we must visualize the chemical transformation and the subsequent validation workflow.

ReactionPathway Precursor Precursor Methyl 3,6-dichloro- 5-methoxypyrazine- 2-carboxylate Reagent Fluorination KF / Spray-dried 18-Crown-6, DMSO Precursor->Reagent Product Target Intermediate Methyl 6-Chloro-3-fluoro- 5-methoxypyrazine- 2-carboxylate Reagent->Product SNAr (Major) Impurity Regioisomer / Over-reaction Methyl 3,6-difluoro- 5-methoxypyrazine- 2-carboxylate Reagent->Impurity SNAr (Minor)

Fig 1. Regioselective SNAr fluorination pathway highlighting major and minor products.

AnalyticalWorkflow Start Intermediate Synthesis Reaction Mixture InSitu In-situ ReactIR (Real-time Monitoring) Start->InSitu PAT Monitoring Purification Chromatographic Purification InSitu->Purification Endpoint Reached NMR Multi-Nuclear NMR (13C, 19F) Purification->NMR Purified Isolate HRMS UPLC-ESI-TQ-MS/MS (Mass/Fragmentation) Purification->HRMS Purified Isolate Validation Structural & Regiochemical Validation Complete NMR->Validation Core Connectivity HRMS->Validation Exact Mass & Isotopes

Fig 2. Workflow for the spectroscopic validation of fully substituted pyrazine intermediates.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal standards and system suitability checks to eliminate false positives caused by instrument drift or sample degradation[5].

Protocol 1: UPLC-ESI-TQ-MS/MS Isotopic Profiling

This protocol isolates the intermediate and utilizes the natural isotopic distribution of chlorine to validate the structure, a method proven effective in the structural elucidation of Favipiravir degradation products[4].

Step 1: System Suitability & Calibration

  • Calibrate the Triple Quadrupole (TQ) mass spectrometer using a standard tuning mix (e.g., NaI/CsI) to ensure mass accuracy within ± 0.1 Da.

  • Inject a blank (Methanol/Water 50:50) to verify the absence of carryover.

Step 2: Sample Preparation

  • Dissolve 1.0 mg of the purified intermediate in 1.0 mL of LC-MS grade Acetonitrile.

  • Dilute 10 μ L of this stock into 990 μ L of mobile phase (0.1% Formic Acid in Water : Acetonitrile, 50:50 v/v).

  • Self-Validation Check: Spike the sample with 100 ng/mL of an internal standard (e.g., deuterated Favipiravir analog) to monitor ionization suppression.

Step 3: Chromatographic Separation

  • Column: Zorbax Eclipse Plus C18 (5 μ m, 150 × 4.6 mm)[4].

  • Flow Rate: 0.4 mL/min.

  • Gradient: 10% to 90% Acetonitrile over 8 minutes. The pyrazine intermediate will elute based on its moderate lipophilicity.

Step 4: MS/MS Acquisition & Analysis

  • Operate in ESI Positive mode.

  • Monitor the Full Scan ( m/z 100-500) to identify the [M+H]+ pseudo-molecular ions.

  • Validation Criteria: You must observe a peak at m/z 221.0 and a secondary peak at m/z 223.0. The integration area of 221.0 to 223.0 must be exactly 3:1 , confirming the presence of one chlorine atom.

  • Perform Multiple Reaction Monitoring (MRM) isolating m/z 221.0. Apply collision energy (15-25 eV) to observe the loss of the methoxy radical ( −31 Da) or methanol ( −32 Da), yielding fragments at m/z 190.0 or 189.0.

Protocol 2: Multi-Nuclear ( 13 C, 19 F) NMR Regiochemical Mapping

Because 1 H NMR is insufficient, this protocol relies on heteronuclear coupling.

Step 1: Sample Preparation

  • Dissolve 25 mg of the intermediate in 0.6 mL of anhydrous DMSO- d6​ .

  • Self-Validation Check: Add 0.05% v/v of Trichlorofluoromethane (CFCl 3​ ) as an internal standard for 19 F ( δ 0.0 ppm) and Tetramethylsilane (TMS) for 13 C ( δ 0.0 ppm)[5].

Step 2: 19 F NMR Acquisition

  • Acquire the 19 F spectrum at 376 MHz (or equivalent based on magnet strength) with proton decoupling disabled (unnecessary as there are no adjacent protons).

  • Validation Criteria: A single sharp peak should be observed around −78.5 ppm. If two peaks are observed, it indicates either a mixture of regioisomers or over-fluorination (difluoro-pyrazine).

Step 3: 13 C NMR Acquisition (Proton-Decoupled)

  • Acquire the 13 C spectrum at 100 MHz. Due to the lack of NOE enhancement (no protons on the ring) and long relaxation times ( T1​ ) of quaternary carbons, use a relaxation delay ( D1​ ) of at least 5 seconds and acquire 1024 scans to ensure an adequate signal-to-noise ratio.

  • Validation Criteria: Analyze the carbon signals for J -coupling to fluorine. The carbon directly bonded to fluorine (C3) will appear as a doublet with a massive coupling constant ( 1JCF​≈250 Hz). The adjacent carbons (C2 and C4/N) will show smaller coupling ( 2JCF​≈30−40 Hz). The precise mapping of these doublets confirms the fluorine is adjacent to the ester group, differentiating it from the 6-fluoro regioisomer.

References

  • Manabe, T., Kambayashi, D., Akatsu, H., & Kudo, K. (2021). Scalable synthesis of favipiravir via conventional and continuous flow chemistry. RSC Advances.[Link]

  • Shishova, A. A., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae.[Link]

  • Guo, Q., et al. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers.[Link]

  • Bulut, A., et al. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Research on Chemical Intermediates.[Link]

  • Patel, P., et al. (2022). Structural Elucidation of Alkali Degradation Impurities of Favipiravir from the Oral Suspension: UPLC-TQ-ESI-MS/MS and NMR. Molecules (MDPI).[Link]

Sources

Comparative

Comparative Analysis of Leaving Group Abilities in Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate

As a Senior Application Scientist in early-stage drug discovery, navigating the regioselectivity of polyhalogenated heterocycles is a critical daily challenge. Methyl 6-chloro-3-fluoro-5-methoxypyrazine-2-carboxylate is...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, navigating the regioselectivity of polyhalogenated heterocycles is a critical daily challenge. Methyl 6-chloro-3-fluoro-5-methoxypyrazine-2-carboxylate is a highly functionalized pyrazine scaffold often utilized as an advanced intermediate in the synthesis of bioactive molecules and pharmaceuticals.

When subjecting this molecule to Nucleophilic Aromatic Substitution ( SN​Ar ), researchers are immediately confronted with a regiochemical dilemma: Which halogen leaves first—the fluorine at C3, or the chlorine at C6?

This guide objectively compares the leaving group performance of these two sites, providing the mechanistic causality, quantitative performance metrics, and a self-validating experimental workflow to ensure absolute control over your synthetic pathways.

Mechanistic Rationale: The "Element Effect" in SN​Ar

To predict reactivity in this pyrazine scaffold, we must first discard the rules of aliphatic SN​1/SN​2 chemistry. In aliphatic substitutions, the rate-determining step (RDS) involves the cleavage of the carbon-halogen bond, making weaker bonds (like C-I or C-Cl) superior leaving groups[1].

In SN​Ar reactions, the mechanism is fundamentally inverted. The reaction proceeds via a two-step addition-elimination pathway. The RDS is the initial attack of the nucleophile, which disrupts aromaticity to form a negatively charged intermediate known as the Meisenheimer complex [2]. Because the carbon-halogen bond is not broken during this RDS, bond dissociation energy is largely irrelevant[3].

Instead, reactivity is governed by the "Element Effect" [4]. Fluorine, being the most electronegative element, exerts a profound negative inductive effect (-I). This strongly stabilizes the developing negative charge in the transition state, drastically lowering the activation energy[5]. Consequently, in SN​Ar reactions, the leaving group ability follows the order: F >> Cl ≈ Br > I [4][6].

Structural & Electronic Analysis of the Pyrazine Scaffold

While the element effect dictates that fluorine is generally a better SN​Ar leaving group than chlorine, the local electronic environment of the pyrazine ring amplifies this difference to extreme levels.

  • The C3 Position (Fluorine): The C3-F bond is positioned directly adjacent (ortho) to the strongly electron-withdrawing methyl ester group (-COOMe) at C2. Upon nucleophilic attack at C3, the resulting negative charge in the Meisenheimer complex can be delocalized directly into the ester carbonyl. This resonance stabilization makes C3 exceptionally electrophilic.

  • The C6 Position (Chlorine): The C6-Cl bond suffers from a dual disadvantage. Not only does chlorine have a weaker inductive effect, but C6 is also adjacent to the methoxy group (-OMe) at C5. The methoxy group is an electron-donating group (EDG) via its positive mesomeric effect (+M). This donates electron density into the ring, repelling incoming nucleophiles and severely destabilizing any localized negative charge at C6.

G A C3 Position (-F) Ortho to -COOMe Strong -I Effect C Highly Stabilized Meisenheimer Complex A->C Nucleophilic Attack B C6 Position (-Cl) Meta to -COOMe Ortho to -OMe (+M) D Destabilized Transition State B->D Nucleophilic Attack E Rapid S_NAr (Primary Reaction Site) C->E F- Elimination F Negligible S_NAr (Unreactive under mild conditions) D->F High Activation Barrier

Electronic effects dictating S_NAr regioselectivity and leaving group preference.

Quantitative Data Comparison

By synthesizing the electronic parameters and the intrinsic element effect, we can map the reactivity profile of both leaving groups. The data below illustrates why substitution at C3 is nearly exclusive under kinetic control.

Table 1: Electronic Parameters & Reactivity Profile
ParameterC3 PositionC6 Position
Leaving Group Fluorine (-F)Chlorine (-Cl)
Inductive Effect (-I) Very Strong (Pauling EN: 3.98)Moderate (Pauling EN: 3.16)
Adjacent Substituent -COOMe (EWG, Highly Activating)-OMe (EDG, Deactivating)
Meisenheimer Stabilization High (Resonance into Carbonyl)Low (Electron Repulsion from OMe)
Relative SN​Ar Rate ( krel​ ) > 10,0001 (Reference)
Regioselectivity Yield > 99%< 1%

Experimental Protocol: Self-Validating Regioselective Substitution

To harness this reactivity difference in the lab, we must design a protocol that prevents over-substitution while providing real-time analytical feedback. The following workflow details the regioselective displacement of fluorine using a secondary amine (e.g., morpholine).

Step-by-Step Methodology

Step 1: Substrate Preparation (Kinetic Control)

  • Action: Dissolve Methyl 6-chloro-3-fluoro-5-methoxypyrazine-2-carboxylate (1.0 eq) in anhydrous THF (0.2 M). Cool the reaction flask to 0 °C using an ice bath.

  • Causality: THF is chosen as an aprotic solvent to ensure the nucleophile remains unsolvated and highly reactive[5]. The 0 °C temperature is critical; it enforces kinetic control, providing enough energy to overcome the low activation barrier of the C3-F bond while completely freezing out any potential reaction at the deactivated C6-Cl bond.

Step 2: Nucleophile Addition

  • Action: Add morpholine (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 1.5 eq) dropwise over 10 minutes.

  • Causality: Morpholine is a moderate nucleophile that will not cause unwanted ester hydrolysis. DIPEA acts as a non-nucleophilic base to scavenge the generated HF, preventing the protonation and subsequent deactivation of the remaining morpholine.

Step 3: Real-Time Self-Validation (LC-MS Monitoring)

  • Action: Take an aliquot at 30 minutes and analyze via LC-MS.

  • Causality: This step is a self-validating mathematical checkpoint. If morpholine (MW 87.12) displaces fluorine (MW 19.00), the net mass shift of the product will be +68.12 Da . If it erroneously displaces chlorine (MW 35.45), the shift would be +51.67 Da . Observing only the +68 Da mass shift confirms absolute regiocontrol in real-time.

Step 4: Quench & Extraction

  • Action: Quench the reaction with saturated aqueous NH4​Cl . Extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Step 5: Structural Validation (2D NMR)

  • Action: Perform 1H , 13C , and 2D NOESY NMR on the purified product.

  • Causality: NOESY provides definitive spatial validation. A cross-peak (spatial coupling) will be observed between the morpholine protons and the methyl protons of the C2-ester. If substitution had occurred at C6, the morpholine protons would couple with the C5-methoxy protons instead. This closes the self-validating loop.

Workflow S1 1. Substrate Preparation Dissolve pyrazine in THF (0 °C) S2 2. Nucleophile Addition Dropwise addition of amine S1->S2 S3 3. Kinetic Monitoring Track F-displacement via LC-MS S2->S3 S4 4. Quench & Extraction Aqueous NH4Cl / EtOAc S3->S4 S5 5. Structural Validation 1H/13C NMR & 2D NOESY S4->S5

Self-validating experimental workflow for regioselective nucleophilic aromatic substitution.

Conclusion

In Methyl 6-chloro-3-fluoro-5-methoxypyrazine-2-carboxylate, the leaving group ability is heavily skewed in favor of the C3-Fluorine . This is driven by the intrinsic element effect of fluorine stabilizing the rate-determining Meisenheimer complex, compounded by the powerful resonance stabilization offered by the adjacent C2-ester group. Conversely, the C6-Chlorine is deactivated by its weaker inductive effect and the electron-donating repulsion of the adjacent C5-methoxy group. By utilizing strict kinetic control and continuous LC-MS/NMR validation, researchers can achieve >99% regioselective functionalization at the C3 position.

Sources

Safety & Regulatory Compliance

Safety

Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate proper disposal procedures

Comprehensive Safety and Disposal Guide for Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate is a highly functionalized, halogenated heterocyclic building...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Guide for Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate

Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate is a highly functionalized, halogenated heterocyclic building block widely utilized in drug discovery and medicinal chemistry[1]. Because it contains both chlorine and fluorine atoms on an aromatic pyrazine ring, its handling and disposal require stringent operational controls. Improper disposal of halogenated organic compounds (HOCs) poses severe environmental and health risks, primarily due to the potential formation of highly toxic polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDDs/PCDFs) during low-temperature combustion[2].

As a preferred partner in laboratory safety and chemical handling, we provide this definitive, step-by-step operational guide to ensure your laboratory maintains absolute regulatory compliance and scientific integrity.

Chemical Properties & Risk Profile

Understanding the quantitative and structural nature of a compound is the first step in designing a safe handling and disposal protocol.

PropertyValue / Description
Chemical Name Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate
CAS Number 2893978-84-0
Molecular Formula C7H6ClFN2O3
Molecular Weight 220.58 g/mol
Halogen Content Chlorine (~16.1%), Fluorine (~8.6%)
EPA Waste Classification Halogenated Organic Compound (HOC)
Recommended Destruction Rotary Kiln Incineration (>1100°C)

Laboratory Safety & Handling Protocol

The presence of reactive halogens on an electron-deficient pyrazine core means this compound can act as a potent electrophile, posing risks of skin/eye irritation and respiratory toxicity.

Step-by-Step Handling Methodology:

  • Engineering Controls: Always handle the compound within a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood.

    • Causality: This ensures that any aerosolized particulates or vapors generated during weighing or transfer are immediately exhausted away from the operator's breathing zone, preventing inhalation exposure.

  • Personal Protective Equipment (PPE): Wear nitrile gloves (minimum 5 mil thickness, double-gloved), safety goggles, and a flame-resistant lab coat.

    • Causality & Self-Validation: Double-gloving provides a self-validating breach system. If the outer glove is chemically compromised or mechanically torn, the inner glove maintains the dermal barrier. The operator can visually inspect the outer glove, safely doff it if contaminated, and remain protected.

  • Transfer Methodology: Use anti-static weighing boats and grounded spatulas.

    • Causality: Fine powders of functionalized heterocycles frequently accumulate static charges. Anti-static tools prevent the electrostatic repulsion that leads to sudden aerosolization and loss of containment upon transfer.

Operational Workflow for Waste Segregation

WasteWorkflow Gen Waste Generation (Synthesis/Purification) Seg Waste Segregation (Halogenated Organics) Gen->Seg Store Satellite Accumulation (Vented, Secondary Containment) Seg->Store Trans Hazmat Transport (RCRA Manifested) Store->Trans Inc Rotary Kiln Incineration (>1100°C for Dioxin Prevention) Trans->Inc Scrub Caustic Scrubbing (Neutralize HCl & HF) Inc->Scrub

Halogenated waste segregation and high-temperature incineration workflow.

Proper Disposal Procedures (RCRA Compliance)

Under the Resource Conservation and Recovery Act (RCRA), waste containing halogenated organic compounds must be strictly managed and is subject to specific Land Disposal Restrictions (LDR)[3].

Step-by-Step Disposal Methodology:

  • Strict Segregation: Collect all solid waste (contaminated Kimwipes, empty vials, disposable spatulas) and liquid waste (reaction filtrates, HPLC effluents) containing the compound into clearly labeled "Halogenated Organic Waste" containers.

    • Causality: Mixing halogenated with non-halogenated waste dilutes the calorific (BTU) value of the waste stream and complicates the incineration process, potentially violating EPA regulations regarding the treatment of HOCs[4].

  • Satellite Accumulation: Store waste containers in a designated Satellite Accumulation Area (SAA) utilizing secondary containment trays. Ensure containers are kept tightly sealed except when actively adding waste.

  • Transport and Manifesting: Utilize a licensed hazardous waste transporter. The waste must be manifested specifically as a halogenated organic waste to ensure it is routed to the correct destruction facility[5].

  • Thermal Destruction (Rotary Kiln Incineration): The primary, EPA-approved method for destroying halogenated pyrazine derivatives is high-temperature rotary kiln incineration[2][6]. The waste must be subjected to temperatures exceeding 1100°C with a minimum residence time of 2 seconds.

    • Causality: These extreme thermodynamic conditions are required to completely cleave the robust carbon-chlorine and carbon-fluorine bonds, preventing the thermodynamic recombination of combustion byproducts into toxic dioxins and furans[7].

  • Caustic Scrubbing: Ensure your waste disposal partner utilizes incinerators equipped with caustic scrubbers (e.g., sodium hydroxide spray systems).

    • Causality: The combustion of this specific compound generates gaseous hydrochloric acid (HCl) and hydrofluoric acid (HF). The alkaline scrubber neutralizes these highly corrosive and toxic gases into benign, water-soluble salts (NaCl, NaF) before the exhaust is released into the atmosphere[8][9].

Emergency Response & Self-Validating Spill Protocol

In the event of a powder spill outside of primary containment, execute the following protocol:

  • Isolate: Immediately evacuate the immediate area and allow the laboratory HVAC system to clear any airborne dust for at least 15 minutes.

  • Contain: Surround the spill with damp, inert absorbent pads (wetted with water or 10% isopropanol) to prevent further dust generation.

  • Neutralize & Collect: Carefully sweep the wetted material using a non-sparking tool into a compatible, sealable high-density polyethylene (HDPE) container. Label as Halogenated Hazardous Waste.

  • Decontaminate & Validate: Wash the affected surface with a mild alkaline laboratory detergent, followed by a thorough water rinse.

    • Self-Validation Step: To verify complete decontamination, swab the cleaned area with a solvent-wetted applicator and run a quick TLC (Thin-Layer Chromatography) or UV-Vis check of the swab extract. The absence of the UV-active pyrazine compound confirms the area is safe for normal operations.

References

  • 5122-07-6_1-ETHYNYL-2,3,4,5,6-PENTAFLUORO-BENZENE【结构式性质英文】 - cas号查询. chemsrc.com.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. epa nepis.
  • Incineration and Treatment of Hazardous Waste: Proceedings of the Eighth Annual Research Symposium. EPA.
  • Memo Detail - Resource Conservation and Recovery Act (RCRA) Laws and Regulations. US EPA.
  • Combustion Technologies for Hazardous Waste. EPA.
  • Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. P2 InfoHouse.
  • State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. EPA.
  • united. EPA.

Sources

Handling

Personal protective equipment for handling Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate

[label="3. PPE Donning\n(Double Nitrile, Goggles)", fillcolor="#4285F4", Validating DOT Diagram I'm now implementing the plan for validating the DOT diagram, including caption and edge labels.

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Author: BenchChem Technical Support Team. Date: April 2026

[label="3. PPE Donning\n(Double Nitrile, Goggles)", fillcolor="#4285F4",

Validating DOT Diagram

I'm now implementing the plan for validating the DOT diagram, including caption and edge labels. The goal is to provide a comprehensive visual guide. I will ensure all elements of the diagram are correctly presented, with appropriate color-coding for hazard levels, and ensure readability. I also need to verify the entire workflow is accurately represented.

As a Senior Application Scientist, I recognize that handling novel, highly functionalized building blocks requires moving beyond generic safety sheets. Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate (CAS: 2893978-84-0) is a specialized halogenated pyrazine derivative frequently utilized in the synthesis of bioactive reagents and kinase inhibitors[1].

Because it is a recently registered research chemical, exhaustive chronic toxicity data is not yet fully established. In accordance with the National Research Council's Prudent Practices in the Laboratory, we must operate under the assumption of high toxicity for any novel compound and implement stringent, self-validating safety protocols[2].

Below is the comprehensive, step-by-step operational and logistical guide for safely handling this compound.

Mechanistic Hazard Assessment: The "Why" Behind the Protocol

To select the correct Personal Protective Equipment (PPE) and handling techniques, we must first understand how the chemical structure of Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate interacts with laboratory materials and human physiology:

  • High Lipophilicity (Dermal Hazard): The inclusion of both chlorine and fluorine substituents on the pyrazine ring significantly increases the molecule's lipophilicity. This allows the compound to easily bypass the lipid bilayers of human skin, making dermal absorption a primary systemic hazard.

  • Electrostatic Volatility (Inhalation Hazard): Fluorinated organic powders often carry strong electrostatic charges. If handled with improper tools, the powder can rapidly aerosolize, creating an immediate inhalation risk.

  • Ester Reactivity: The methyl carboxylate group can undergo hydrolysis in the presence of strong acids or bases, potentially releasing irritating byproducts.

Personal Protective Equipment (PPE) Matrix

The Occupational Safety and Health Administration (OSHA) 29 CFR 1910 Subpart I mandates that PPE selection be directly driven by a hazard assessment[3]. The following matrix outlines the required PPE and the mechanistic causality behind each choice.

PPE CategoryRequired SpecificationMechanistic Rationale (Causality)
Hand Protection Double-layered Nitrile gloves (min 5 mil thickness).Halogenated aromatics permeate standard latex rapidly. Nitrile provides superior chemical resistance against lipophilic heterocycles. Double gloving ensures a fail-safe if the outer layer is compromised[3].
Eye Protection ANSI Z87.1 compliant unvented safety goggles.Prevents ocular exposure to aerosolized fluorinated powders, which can cause severe corneal irritation[4].
Body Protection Flame-resistant (FR) or heavy cotton lab coat (fully buttoned).Provides a physical barrier against spills. Synthetic fabrics (like polyester) must be avoided as they can melt or degrade upon contact with organic solvents used during solubilization.
Respiratory N95/P100 particulate respirator.Required only if engineering controls (fume hood) fail or during a spill cleanup to mitigate the inhalation of electrostatically charged micro-particles[3].

Operational Workflow: Step-by-Step Methodology

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's conditions are fully met.

Phase 1: Pre-Operation Setup

  • Verify Engineering Controls: Ensure the chemical fume hood is operational. Verify the digital monitor reads a face velocity between 80–100 feet per minute (fpm). Do not handle the powder on an open bench[5].

  • Static Mitigation: Wipe down the balance and hood surface with a static-dissipative solution. If available, place an active static eliminator (ionizer) near the analytical balance.

  • Don PPE: Equip the PPE listed in the matrix above prior to bringing the chemical container into the workspace.

Phase 2: Handling & Weighing 4. Tool Selection: Use grounded metal spatulas or anti-static polypropylene tools. Crucial: Avoid standard polystyrene weigh boats, as they exacerbate the static repulsion of fluorinated powders. Use aluminum weigh boats or anti-static weighing paper. 5. Transfer: Slowly transfer the Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate to the weigh boat. Keep the source container as close to the boat as possible to minimize the drop distance and prevent aerosolization. 6. Solubilization: If preparing a stock solution (e.g., in DMSO or DMF), add the solvent directly to the pre-weighed powder within the fume hood. Cap the vial tightly before removing it from the controlled environment.

Phase 3: Post-Operation & Doffing 7. Decontamination: Wipe down spatulas, balances, and hood surfaces with an appropriate solvent (e.g., isopropanol), followed by a standard soap and water wipe down. 8. Doffing: Remove the outer layer of nitrile gloves inside the fume hood and dispose of them in a designated solid waste container. Remove inner gloves and wash hands thoroughly with soap and water[2].

Spill Response & Disposal Plan

In the event of an accidental release, follow this step-by-step mitigation plan to prevent laboratory contamination.

Solid Spill Mitigation:

  • Isolate: Immediately restrict access to the spill area. If the spill occurs outside the fume hood, immediately don a P100 respirator[3].

  • Suppress (Do NOT Dry Sweep): Dry sweeping will aerosolize the halogenated powder. Instead, cover the spill with lightly dampened absorbent pads or sand to suppress dust generation.

  • Collect: Use a non-sparking plastic scoop to collect the dampened material. Place it into a chemically compatible, sealable container (e.g., High-Density Polyethylene - HDPE).

  • Decontaminate: Wash the spill area with a surfactant solution, followed by a thorough water rinse.

Waste Disposal Categorization:

  • All collected spill material, contaminated outer gloves, and empty stock vials must be strictly categorized as Halogenated Organic Waste [2].

  • Labeling: Clearly label the waste container with the full chemical name, CAS number (2893978-84-0), and the hazard warning: "Halogenated Pyrazine Derivative - Toxic". Never mix this with non-halogenated solvent waste streams to prevent reactive cross-contamination.

Workflow Visualization

Workflow Risk 1. Risk Assessment (Assume High Toxicity) Eng 2. Engineering Controls (Fume Hood Verification) Risk->Eng PPE 3. PPE Donning (Double Nitrile, Goggles) Eng->PPE Handle 4. Handling & Weighing (Anti-Static Tools) PPE->Handle Spill Spill Occurs? Handle->Spill Mitigate 5a. Spill Mitigation (Dampen & Collect) Spill->Mitigate Yes Decon 5b. Decontamination (Solvent Wipe) Spill->Decon No Mitigate->Decon Dispose 6. Waste Disposal (Halogenated Organic) Decon->Dispose

Fig 1: Operational workflow and spill mitigation for halogenated pyrazine derivatives.

References

  • EvitaChem. "Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate Product Data." Accessed March 23, 2026.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGbJHFCv8Zwnq2MTXKLRImCjnT5oIBDHLr0OX_5Ydoo9YW_8KsdMFhvCSrGDQGSQ3cAA-PDatoVI6IFoC3kuhinTwGq23vuE3pRn50DXCC9neB-fMq2HCZzENmsbiysDuOzv8iUi4w7KE=]
  • National Research Council (NIH Bookshelf). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards - Working with Chemicals." National Academies Press.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdU8Hw6tkZrpy39kxS1z6HUQfO1vJEqhM5fjYoVB5fbBM2zMQpPd3YhW4SBBRGLXojOPZ7lOnKIdv4rZs2oawgPHEXLdu2ouuqHBmU_-mU-Bbou2Mcp2YaegDcL0nQZovb8U2zi6zD]
  • Occupational Safety and Health Administration (OSHA). "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection." PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJ41bGE0NyZ6r1f5LtJje7oKXTYLGFntAvFN-gZBFnd-vtPPl5xKworPM9ppZJwYDuGoALjNPSFVY1t8Rja0JKyDzEBl7YejNVUwofiKzJWmy5UApkN2Jj5rOqSPaEehbnJ057O0ruce1J3en4]
  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - 29 CFR 1910 Subpart I."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWL8UPLhWCB99jl_qBpCZce_0QEi8KmV16UmPe-t3AdopYKaSUepCQerEdyvPv64XlACt9ywzhUgU6YJQYxj9vV6mFzi7liZwd9gaMqwml_E6QjUG6iLL1-aXE5jQyIEM6CoLsjWJ9BVYH3dp5iYL0NykVKCOD8wncqLbdAg==]
  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Academies Press.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOOHsPA4q2KnHbJX1ozslQMziqFcFiFP8TyAIwqRbbnJgWRcu9aJgJHNJ_G9uOCAIy1AaSSqphImHlTU3YQTCLc9rb0_Ay7-tz04vOFWzBipMcMQjRl9kuvB_aCRJ737nUEMzO4yU5]

Sources

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